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(1-Amino-2,2,2-trichloroethyl)formamide Documentation Hub

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  • Product: (1-Amino-2,2,2-trichloroethyl)formamide
  • CAS: 53654-73-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (1-Amino-2,2,2-trichloroethyl)formamide: A Technical Whitepaper

Executive Summary (1-Amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2) is a highly specialized aminal (gem-diamine) derivative characterized by its unique polyhalogenated framework. While aminals are notoriously uns...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2) is a highly specialized aminal (gem-diamine) derivative characterized by its unique polyhalogenated framework. While aminals are notoriously unstable in organic chemistry, this compound defies typical degradation pathways due to profound stereoelectronic stabilization. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with an in-depth analysis of its physicochemical properties, mechanistic behavior, and validated synthetic protocols. This guide serves as a foundational resource for utilizing this compound in the synthesis of complex heterocycles and supramolecular architectures.

Structural and Physicochemical Properties

Understanding the physical behavior of (1-Amino-2,2,2-trichloroethyl)formamide requires analyzing the interplay between its primary amine, formamide moiety, and the sterically demanding trichloromethyl (-CCl


) group.
Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, sourced from predictive models and chemical databases such as [1].

ParameterValueCausality / Chemical Significance
CAS Registry Number 53654-73-2Unique identifier for regulatory tracking and procurement.
Molecular Formula C

H

Cl

N

O
High halogen content drives lipophilicity and steric bulk.
Molecular Weight 191.44 g/mol Low molecular weight makes it an ideal fragment for modular synthesis.
Boiling Point 320.7 ± 42.0 °C (Pred.)High boiling point indicates strong intermolecular hydrogen bonding networks between the amide and amine groups.
Density 1.594 ± 0.06 g/cm³ (Pred.)The dense electron cloud of the three chlorine atoms significantly elevates the compound's density compared to standard aliphatic amides.
pKa (Predicted) 12.60 ± 0.46This value corresponds to the deprotonation of the amide N-H. The basicity of the primary amine is severely attenuated by the adjacent -CCl

group.
The "Pull-Pull" Electronic Stabilization Mechanism

In classical organic chemistry, aminals (compounds with two amine groups on the same carbon) rapidly eliminate ammonia to form imines. Why is (1-Amino-2,2,2-trichloroethyl)formamide an isolable, stable solid?

The stability is governed by a "Pull-Pull" stereoelectronic effect :

  • Inductive Withdrawal: The -CCl

    
     group exerts a massive electron-withdrawing inductive effect (-I). If the molecule were to attempt to expel the amino group, it would need to pass through a highly unstable iminium ion intermediate. The -CCl
    
    
    
    group severely destabilizes this hypothetical localized positive charge, raising the activation energy for degradation.
  • Amide Delocalization: The formyl group delocalizes the lone pair of the secondary nitrogen via resonance. Because this lone pair is tied up in the amide bond, it cannot "push" electrons toward the central carbon to assist in the expulsion of the primary amine.

Mechanistic Synthesis & Workflow

The synthesis of (1-Amino-2,2,2-trichloroethyl)formamide is a classic three-step sequence originating from chloral (trichloroacetaldehyde) and formamide. The pathway relies on the sequential generation of increasingly reactive intermediates.

SynthesisWorkflow A Chloral + Formamide B N-(1-hydroxy-2,2,2- trichloroethyl)formamide A->B Condensation (0 °C to RT) C N-(1,2,2,2- tetrachloroethyl)formamide B->C Chlorination (SOCl2, DMF cat.) D (1-Amino-2,2,2- trichloroethyl)formamide (Target) C->D Amination (NH3 gas, -10 °C)

Fig 1. Three-step synthetic workflow from chloral to the target aminal.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols include explicit In-Process Controls (IPCs) to create a self-validating experimental loop.

Phase 1: Condensation (Hemiaminal Formation)

  • Charge a dry, nitrogen-purged 500 mL round-bottom flask with formamide (1.0 eq) and anhydrous diethyl ether.

  • Addition: Add chloral (1.05 eq) dropwise at 0 °C.

    • Causality: The condensation is highly exothermic. Strict temperature control prevents the base-catalyzed polymerization of chloral.

  • Stir for 4 hours at room temperature until a dense white precipitate forms.

  • Isolate via vacuum filtration and wash with cold ether.

    • Validation Checkpoint: FT-IR spectroscopy must show a broad -OH stretch at ~3300 cm⁻¹ and a sharp C=O stretch at ~1680 cm⁻¹.

Phase 2: Chlorination (Electrophilic Activation)

  • Suspend the intermediate in anhydrous dichloromethane (DCM).

  • Activation: Add thionyl chloride (SOCl

    
    , 1.2 eq) dropwise at 0 °C, followed by 3 drops of anhydrous DMF.
    
    • Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, ensuring complete conversion of the hydroxyl group to the chloride without dehydrating the formamide moiety into a nitrile [2].

  • Reflux for 2 hours.

    • Validation Checkpoint: Monitor the reaction via a mineral oil bubbler. The reaction is complete when the evolution of HCl and SO

      
       gases ceases.
      

Phase 3: Amination (Nucleophilic Substitution)

  • Dissolve the crude N-(1,2,2,2-tetrachloroethyl)formamide in anhydrous THF.

  • Substitution: Introduce a steady stream of dry ammonia (NH

    
    ) gas at -10 °C for 1 hour.
    
    • Causality: The

      
      -chloroamide is exceptionally electrophilic. Low temperatures trap the volatile ammonia and control the highly exothermic nucleophilic substitution, preventing the elimination of HCl.
      
  • Purification: Filter off the precipitated ammonium chloride (NH

    
    Cl) salts, evaporate the THF, and recrystallize from ethanol/water.
    
    • Validation Checkpoint: LC-MS must confirm the target mass [M+H]⁺ at m/z 192. FT-IR will show the disappearance of the C-Cl stretch (from the

      
      -position) and the appearance of a primary amine doublet at ~3400 and ~3500 cm⁻¹.
      

Applications in Drug Development & Supramolecular Chemistry

Research published on [3] highlights the profound utility of (1-Amino-2,2,2-trichloroethyl)formamide as a bifunctional building block. Its primary amine acts as a nucleophile, while the -CCl


 group can serve as a leaving group under forcing basic conditions or act as a steric director.

ReactivityProfile Core (1-Amino-2,2,2-trichloroethyl)formamide App1 Thiourea Derivatives (via Isothiocyanates) Core->App1 Nucleophilic Addition App2 Heterocycles (Benzimidazoles, Triazines) Core->App2 Cyclocondensation App3 Supramolecular Clips (Scaffold Assembly) Core->App3 Structural Integration

Fig 2. Downstream applications in heterocyclic and supramolecular chemistry.

Heterocyclic Synthesis

The compound is heavily utilized in the synthesis of 1,3,5-triazines and benzimidazoles . By reacting the primary amine with benzoylisothiocyanates, chemists can generate complex thiourea derivatives in yields exceeding 85%. Subsequent cyclodehydration of these thioureas yields highly substituted heterocycles with potent antibacterial and antifungal properties.

Supramolecular "Molecular Clips"

In supramolecular chemistry, the spatial arrangement of atoms is paramount. The bulky -CCl


 group forces the molecule into specific rigid conformations. When incorporated into glycoluril frameworks, this steric bulk enforces a "C-shaped" geometry, creating molecular clips capable of highly selective host-guest interactions (e.g., binding to specific aromatic dihydroxy compounds).

Analytical Characterization Signatures

To ensure the integrity of the synthesized or procured material, researchers should verify the following spectroscopic signatures:

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • A distinct, highly deshielded doublet at ~5.8 ppm corresponding to the central C-H proton. It is shifted far downfield due to the combined electron-withdrawing effects of the -CCl

      
       group, the primary amine, and the amide nitrogen.
      
    • A sharp singlet at ~8.1 ppm for the formyl proton (CHO).

    • Broad singlets for the NH

      
       and NH protons, which will disappear upon D
      
      
      
      O exchange.
  • 
    C NMR (100 MHz, DMSO-d
    
    
    
    ):
    • The -CCl

      
       carbon typically resonates at ~102 ppm , a hallmark of fully halogenated sp
      
      
      
      carbons.
    • The formyl carbonyl carbon appears at ~161 ppm .

References

  • ResearchGate. "Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives". Retrieved from: [Link]

  • MolForge. "N-(1,2,2,2-Tetrachloroethyl)formamide - Molecular Properties". MolForge AI Platform. Retrieved from: [Link]

Sources

Exploratory

(1-Amino-2,2,2-trichloroethyl)formamide CAS number 53654-73-2 information

The following technical guide is a comprehensive monograph on (1-Amino-2,2,2-trichloroethyl)formamide , designed for researchers in medicinal chemistry and organic synthesis. CAS 53654-73-2: Synthesis, Reactivity, and Ap...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive monograph on (1-Amino-2,2,2-trichloroethyl)formamide , designed for researchers in medicinal chemistry and organic synthesis.

CAS 53654-73-2: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

(1-Amino-2,2,2-trichloroethyl)formamide (CAS 53654-73-2) is a specialized nitrogenous building block characterized by a gem-diamine motif stabilized by a trichloromethyl group.[1] It serves as a critical intermediate in the synthesis of


-amino acids , peptidomimetics , and nitrogen-containing heterocycles  (such as imidazoles and triazines).

Unlike simple aminals, which are often unstable and prone to hydrolysis, the electron-withdrawing nature of the trichloromethyl (


) group stabilizes the C1 position, allowing this molecule to function as a versatile amphoteric synthon. It acts primarily as a nucleophile via the primary amine but can generate electrophilic 

-acyliminium ions under acidic conditions.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
PropertyData
Chemical Name

-(1-Amino-2,2,2-trichloroethyl)formamide
CAS Number 53654-73-2
Molecular Formula

Molecular Weight 191.44 g/mol
Structural Motif Gem-diamine (Aminal); Trichloromethyl-stabilized
Physical State White to off-white crystalline solid
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water (prone to hydrolysis)
Stability Hygroscopic; store under inert atmosphere at -20°C
Synthesis Strategy: The "Chloral-Amide" Route

The synthesis of CAS 53654-73-2 is a multi-step process beginning with chloral hydrate. The pathway relies on the "amidoalkylation" principle, where a stable electrophile (the tetrachloro intermediate) is intercepted by ammonia.

3.1. Mechanistic Pathway (DOT Visualization)

SynthesisPathway Chloral Chloral Hydrate (CCl3-CH(OH)2) HydroxyInt Intermediate A: N-(1-Hydroxy-2,2,2- trichloroethyl)formamide Chloral->HydroxyInt Condensation (100°C, -H2O) Formamide Formamide (H-CO-NH2) Formamide->HydroxyInt ChloroInt Intermediate B: N-(1,2,2,2- Tetrachloroethyl)formamide HydroxyInt->ChloroInt SOCl2 (Chlorination) Target TARGET (CAS 53654-73-2): (1-Amino-2,2,2- trichloroethyl)formamide ChloroInt->Target NH3 (gas) or NH4OH (Nucleophilic Subst.)

Figure 1: Step-wise synthesis of (1-Amino-2,2,2-trichloroethyl)formamide from chloral hydrate precursors.

3.2. Detailed Synthetic Protocol

Step 1: Preparation of the Electrophile (Tetrachloro- Intermediate) Note: This step generates the reactive precursor for the target molecule.

  • Reagents: Mix

    
    -(1-hydroxy-2,2,2-trichloroethyl)formamide (1.0 eq) with Thionyl Chloride (
    
    
    
    , 1.2 eq) in anhydrous benzene or toluene.
  • Reaction: Reflux at 70–80°C for 4 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Isolation: Evaporate solvent under reduced pressure to yield

    
    -(1,2,2,2-tetrachloroethyl)formamide as a crystalline solid. Caution: This intermediate is a potent alkylating agent.
    

Step 2: Amination to CAS 53654-73-2

  • Setup: Dissolve the tetrachloro- intermediate (from Step 1) in anhydrous THF or diethyl ether at 0°C.

  • Amination: Slowly bubble anhydrous ammonia gas (

    
    ) through the solution for 30–60 minutes. Alternatively, add a solution of ammonia in dioxane.
    
  • Workup: The ammonium chloride byproduct will precipitate. Filter off the solids.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from ethanol/hexane to obtain pure (1-Amino-2,2,2-trichloroethyl)formamide.

Reactivity & Applications in Drug Development

The core utility of CAS 53654-73-2 lies in its bifunctional reactivity . It possesses a nucleophilic amine and a masked electrophilic carbon (the C1 position).

4.1. Heterocycle Synthesis (The "Thiourea" Route)

One of the most documented applications is the reaction with isothiocyanates to form substituted thioureas, which are precursors to bioactive thiazoles.[2]

  • Mechanism: The primary amine of CAS 53654-73-2 attacks the isothiocyanate carbon.

  • Application: Synthesis of antimicrobial agents and kinase inhibitors.

  • Reference: Biointerface Research highlights the use of trichloroethyl-thioureas in heterocyclic synthesis [1].

4.2. Synthesis of Non-Natural Amino Acids

The trichloromethyl group is a "masked" carboxyl group.

  • Alkylation: The amine is protected/derivatized.

  • Hydrolysis (Jocic Reaction): Under basic conditions, the

    
     group is hydrolyzed to 
    
    
    
    .
  • Result: This converts the formamide derivative into an

    
    -amino acid analog (e.g., derivatives of phenylglycine if an aromatic group is introduced).
    
4.3. Reactivity Workflow (DOT Visualization)

Reactivity Target CAS 53654-73-2 (Nucleophilic Amine) Isothiocyanate Reaction with R-N=C=S Target->Isothiocyanate Path A Acylation Acylation (R-COCl) Target->Acylation Path B Thiourea N-(2,2,2-trichloro-1-thioureidoethyl) carboxamides Isothiocyanate->Thiourea Heterocycle Thiazole/Imidazole Scaffolds Thiourea->Heterocycle Cyclization Peptidomimetic Stable Gem-Diamine Peptidomimetics Acylation->Peptidomimetic

Figure 2: Divergent synthetic applications of CAS 53654-73-2 in generating pharmacophores.

Experimental Protocol: Synthesis of a Thiourea Derivative

Based on methodologies for trichloroethyl-thioureas [1].

Objective: To synthesize


-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)formamide.
  • Preparation: In a 50 mL round-bottom flask, dissolve (1-Amino-2,2,2-trichloroethyl)formamide (1.91 g, 10 mmol) in 20 mL of anhydrous acetone.

  • Addition: Add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 2 hours. A white precipitate should begin to form.

  • Completion: Monitor via TLC (SiO2, Ethyl Acetate:Hexane 1:1).

  • Isolation: Filter the precipitate, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum.

  • Yield: Expected yield 85–90%.

  • Characterization: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the characteristic
    
    
    signals and the methine proton adjacent to the
    
    
    group (
    
    
    ppm).
Safety & Handling
  • Hazards: As a halogenated amine derivative, this compound should be treated as a potential skin irritant and sensitizer. The trichloromethyl group can release trace amounts of chloroform or HCl upon thermal decomposition.

  • Storage: Store in a tightly sealed container at -20°C. Moisture sensitive (hydrolysis leads to release of formamide and chloral hydrate).

  • PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.

References
  • BioInterface Research. (2024). Synthesis of N-(2,2,2-Trichloro-1-thioureidoethyl)carboxamides and 2-(1-Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Retrieved from [Link]

  • PubChem. (n.d.).[3][4] N-(2,2,2-Trichloro-1-hydroxyethyl)formamide (Precursor Information). Retrieved from [Link]

Sources

Foundational

Spectroscopic Profile of (1-Amino-2,2,2-trichloroethyl)formamide: An In-depth Technical Guide

Introduction Molecular Structure and Predicted Spectroscopic Characteristics The unique arrangement of functional groups in (1-Amino-2,2,2-trichloroethyl)formamide dictates its spectroscopic behavior. The presence of a s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Molecular Structure and Predicted Spectroscopic Characteristics

The unique arrangement of functional groups in (1-Amino-2,2,2-trichloroethyl)formamide dictates its spectroscopic behavior. The presence of a stereocenter at the C1 position, the electron-withdrawing trichloromethyl group, and the formamide and amine moieties all contribute to a distinctive spectral fingerprint.

Caption: Molecular structure of (1-Amino-2,2,2-trichloroethyl)formamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (1-Amino-2,2,2-trichloroethyl)formamide, both ¹H and ¹³C NMR will provide key structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the protons of the formyl, methine, formamide NH, and amine NH₂ groups. The chemical shifts will be influenced by the electron-withdrawing trichloromethyl group and the amide functionality.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Notes
Formyl CH8.0 - 8.2Singlet-The formyl proton is typically downfield due to the deshielding effect of the carbonyl group.
Methine CH5.5 - 6.0DoubletJ(H,H) = 7-9This proton is significantly deshielded by the adjacent trichloromethyl, amine, and formamide groups. It will be split by the formamide NH proton.
Formamide NH8.5 - 9.5DoubletJ(H,H) = 7-9Amide protons are typically downfield and can exhibit broad signals due to quadrupole effects and exchange. The signal will be split by the methine CH proton.
Amine NH₂2.0 - 4.0Broad Singlet-Amine protons often appear as a broad signal and can exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms.

Carbon Predicted Chemical Shift (ppm) Notes
Carbonyl C=O160 - 165The formyl carbonyl carbon will appear in the typical downfield region for amides.
CCl₃95 - 105The carbon atom attached to three chlorine atoms is significantly deshielded and will appear far downfield.
Methine CH65 - 75This carbon is attached to two nitrogen atoms and is adjacent to the CCl₃ group, leading to a downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (1-Amino-2,2,2-trichloroethyl)formamide is expected to show characteristic absorption bands for the N-H and C=O bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch (Amine)3400 - 3200Medium, DoubletThe primary amine will show two distinct stretching bands.
N-H Stretch (Amide)3350 - 3150MediumThe secondary amide N-H stretch will appear in this region.
C-H Stretch (Formyl)2900 - 2800 and 2800 - 2700WeakCharacteristic of the C-H bond in an aldehyde-like formyl group.
C=O Stretch (Amide)1680 - 1650StrongThe amide I band is a strong and characteristic absorption.
N-H Bend (Amine)1650 - 1580MediumThe scissoring vibration of the primary amine.
N-H Bend (Amide)1570 - 1515MediumThe amide II band, resulting from a combination of N-H bending and C-N stretching.
C-Cl Stretch800 - 600StrongThe carbon-chlorine stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Fragmentation Pathway:

fragmentation_pathway M [C3H5Cl3N2O]+• (Molecular Ion) m/z = 204/206/208/210 F1 [C2H4Cl3N]+• Loss of CHNO m/z = 159/161/163 M->F1 - CHNO F2 [C3H4Cl2N2O]+• Loss of Cl m/z = 169/171/173 M->F2 - Cl F4 [CH2N2O]+• Loss of C2HCl3 m/z = 58 M->F4 - C2HCl3 F3 [CHCl2]+ m/z = 83/85 F1->F3 - CH2N

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

The mass spectrum is expected to show a molecular ion peak cluster with a characteristic isotopic pattern due to the presence of three chlorine atoms. Common fragmentation pathways would involve the loss of a chlorine atom, the formyl group, or cleavage of the C-C bond.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as (1-Amino-2,2,2-trichloroethyl)formamide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the NH protons with the solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - GC-MS):

    • Introduce the sample into the mass spectrometer via a gas chromatograph (GC) to ensure sample purity and thermal stability.

    • The sample is ionized using a standard electron energy of 70 eV.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Acquisition (Electrospray Ionization - LC-MS):

    • For a less volatile or thermally sensitive compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable alternative.

    • The sample is introduced into the mass spectrometer via an LC system.

    • The resulting spectrum will show the protonated molecule [M+H]⁺.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of (1-Amino-2,2,2-trichloroethyl)formamide based on fundamental principles and data from analogous structures. The expected NMR, IR, and MS data presented herein serve as a valuable reference for the identification and characterization of this and related compounds. The provided experimental protocols offer a starting point for researchers to obtain empirical data, which can then be compared to the predictions laid out in this guide for comprehensive structural elucidation.

References

  • Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Biointerface Research in Applied Chemistry, 2024. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2021. [Link]

  • ResearchGate. Scheme 1. Synthesis of N-(1-amino-2,2,2-trichloroethyl)carboxamides.... [Link]

  • NIST WebBook. (1-Hydroxy-2,2,2-trichloroethyl)formamide. [Link]

Sources

Exploratory

molecular structure and formula of (1-Amino-2,2,2-trichloroethyl)formamide

An In-Depth Technical Guide to (1-Amino-2,2,2-trichloroethyl)formamide: Structure, Synthesis, and Potential Applications Foreword: A Note on (1-Amino-2,2,2-trichloroethyl)formamide This document serves as a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1-Amino-2,2,2-trichloroethyl)formamide: Structure, Synthesis, and Potential Applications

Foreword: A Note on (1-Amino-2,2,2-trichloroethyl)formamide

This document serves as a comprehensive technical guide on the molecular structure, proposed synthesis, and potential utility of (1-Amino-2,2,2-trichloroethyl)formamide. It is intended for researchers, scientists, and professionals in drug development who may have an interest in this and related halogenated compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on analogous compounds and fundamental chemical principles to provide a robust starting point for its investigation. The protocols and data presented herein are intended to be a foundation for further experimental validation.

Molecular Identity and Physicochemical Properties

(1-Amino-2,2,2-trichloroethyl)formamide is a halogenated amide derivative. The presence of a trichloromethyl group and two nitrogen atoms within a small molecular framework suggests the potential for interesting chemical and biological properties. The core structure consists of a formamide moiety attached to a 2,2,2-trichloro-1-aminoethane backbone.

Identifier Value
IUPAC Name N-(1-Amino-2,2,2-trichloroethyl)formamide
CAS Number 53654-73-2[1]
Molecular Formula C₃H₅Cl₃N₂O[1]
Molecular Weight 205.44 g/mol
Molecular Structure Visualization

Caption: 2D representation of (1-Amino-2,2,2-trichloroethyl)formamide.

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

synthesis_workflow chloral Chloral (Trichloroacetaldehyde) intermediate N-(1-Hydroxy-2,2,2-trichloroethyl)formamide (Intermediate) chloral->intermediate + Formamide formamide Formamide formamide->intermediate ammonia Ammonia Source (e.g., Ammonium Hydroxide) product (1-Amino-2,2,2-trichloroethyl)formamide ammonia->product intermediate->product + Ammonia (Nucleophilic Substitution)

Caption: Proposed one-pot synthesis of (1-Amino-2,2,2-trichloroethyl)formamide.

Causality of Experimental Choices
  • Reaction of Chloral and Formamide: Chloral is highly electrophilic at the carbonyl carbon due to the inductive effect of the three chlorine atoms. Formamide can act as a nucleophile, attacking the carbonyl carbon to form an initial adduct, which upon rearrangement and proton transfer, yields N-(2,2,2-trichloro-1-hydroxyethyl)formamide[2][3]. This intermediate is a stable, isolable compound.

  • Ammonolysis of the Hydroxyl Group: The hydroxyl group in the intermediate is activated by the adjacent electron-withdrawing trichloromethyl and formamide groups, making it a good leaving group upon protonation. The introduction of ammonia or an ammonia source (like ammonium hydroxide) facilitates a nucleophilic substitution reaction, replacing the hydroxyl group with an amino group to yield the final product.

Proposed Experimental Protocol (for validation)

Objective: To synthesize (1-Amino-2,2,2-trichloroethyl)formamide.

Materials:

  • Chloral (Trichloroacetaldehyde)

  • Formamide

  • Ammonium Hydroxide (28-30% solution)

  • Anhydrous solvent (e.g., Dioxane or Tetrahydrofuran)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloral (1.0 eq) in the anhydrous solvent.

  • Add formamide (1.1 eq) to the solution and stir at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the formation of the N-(2,2,2-trichloro-1-hydroxyethyl)formamide intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add ammonium hydroxide (1.5-2.0 eq) dropwise to the cooled solution. Caution: This reaction may be exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours, or until TLC indicates the consumption of the intermediate.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Self-Validation: The identity and purity of the synthesized product must be confirmed by spectroscopic methods (NMR, IR, MS) as outlined in the following section, and by elemental analysis.

Predicted Spectroscopic Profile for Structural Confirmation

The following spectroscopic data are predicted based on the analysis of structurally related compounds, such as N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides and N-(2,2,2-trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides[4][5]. These predictions provide a basis for the structural elucidation of the synthesized compound.

Spectroscopic Technique Predicted Observations and Rationale
¹H NMR - -CH- group: A doublet or doublet of doublets in the range of 6.5-7.5 ppm. This proton is significantly deshielded due to the adjacent CCl₃ group and two nitrogen atoms. It will likely show coupling to the N-H protons of the amino and formamide groups. - -NH₂ group: A broad singlet or two distinct signals in the range of 2.0-4.0 ppm. The chemical shift and multiplicity will depend on the solvent and the rate of proton exchange. - -NH- (formamide) group: A doublet in the range of 8.0-9.5 ppm, coupled to the adjacent -CH- proton. - -CHO (formamide) group: A singlet or a doublet (if coupled to the formamide N-H) around 8.0 ppm.
¹³C NMR - -CCl₃ group: A signal in the range of 100-105 ppm. The three chlorine atoms cause a significant downfield shift. - -CH- group: A signal in the range of 70-80 ppm, shifted downfield by the adjacent CCl₃ and nitrogen atoms. - -C=O (formamide) group: A signal in the range of 160-170 ppm, characteristic of an amide carbonyl.
IR Spectroscopy (cm⁻¹) - N-H stretch (amino and amide): Broad absorption bands in the range of 3100-3400 cm⁻¹. The presence of two N-H functionalities will likely result in multiple overlapping peaks. - C-H stretch: A sharp peak around 2850-2950 cm⁻¹. - C=O stretch (amide I band): A strong, sharp absorption band around 1660-1680 cm⁻¹. - N-H bend (amide II band): An absorption band around 1550-1600 cm⁻¹. - C-Cl stretch: Strong absorptions in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for the three chlorine atoms (M, M+2, M+4, M+6). - Fragmentation: Expect fragmentation patterns corresponding to the loss of Cl, CCl₃, NH₂, and the formamide group.

Potential Biological Activity and Drug Development Applications

While no specific biological activity has been reported for (1-Amino-2,2,2-trichloroethyl)formamide, its structure suggests several avenues for investigation in drug discovery.

Rationale for Biological Screening
  • Role of Halogenation: The incorporation of chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogens can increase metabolic stability, improve membrane permeability, and enhance binding affinity to biological targets[6][7]. Many FDA-approved drugs contain chlorine[6]. The trichloromethyl group is a key pharmacophore in several bioactive compounds.

  • Structural Analogy to Bioactive Molecules: The formamide and N-acylethanolamine scaffolds are present in a variety of biologically active compounds. Formamides are known to have a range of biological effects, and their derivatives have been investigated for various therapeutic applications[8]. Halogenated natural products often exhibit potent antibacterial, antifungal, antiviral, and antitumor activities[8][9][10].

  • Potential as a Synthetic Intermediate: The primary amino group provides a reactive handle for further chemical modification. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies. For example, the amino group can be acylated, alkylated, or used in the formation of Schiff bases, leading to a diverse range of potential drug candidates.

Suggested Areas for Initial Biological Screening
  • Antimicrobial and Antifungal Assays: Given the prevalence of these activities in halogenated compounds.

  • Anticancer Screening: Against a panel of human cancer cell lines to assess for cytotoxic effects.

  • Enzyme Inhibition Assays: Targeting enzymes where halogenated inhibitors have shown promise.

Inferred Safety and Handling Protocols

  • Precursor Hazards:

    • Chloral: Toxic, corrosive, and a suspected mutagen.

    • Formamide: A known reproductive toxin and may cause harm to the unborn child[11][12].

  • General Precautions for Halogenated Organic Compounds:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of exposure, seek immediate medical attention.

A thorough risk assessment should be conducted before commencing any experimental work with this compound.

Conclusion and Future Directions

(1-Amino-2,2,2-trichloroethyl)formamide represents an under-explored area of chemical space. This guide provides a foundational understanding of its structure, a plausible synthetic route, and a rationale for its investigation as a potentially bioactive molecule.

Future research should focus on:

  • Synthesis and Purification: Experimental validation of the proposed synthetic protocol and optimization of reaction conditions.

  • Spectroscopic Characterization: Full structural elucidation of the purified compound using NMR, IR, and mass spectrometry to confirm its identity and compare with the predicted data.

  • Biological Screening: A broad-based biological screening to identify any potential therapeutic activities.

  • Derivatization and SAR Studies: If initial screening is promising, the synthesis of a library of derivatives to explore structure-activity relationships.

By following a systematic approach of synthesis, characterization, and screening, the scientific community can unlock the potential of this and other novel halogenated compounds.

References

  • Lomynoha, Y. R., Zadorozhnii, P. V., Kiselev, V. V., & Kharchenko, A. V. (2024). Synthesis of N-(2,2,2-Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1-Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Biointerface Research in Applied Chemistry, 14(1), 17.
  • PubChem. (n.d.). N-(2,2,2-Trichloro-1-hydroxyethyl)formamide. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.
  • Glock, G. E., & McLean, P. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society.
  • Taheri, A., & Moosavi, M. (2008). Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2374.
  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Formamide. Retrieved from [Link]

  • Mehta, V. P., & Patel, K. D. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 135-171.
  • NIST. (n.d.). (1-Hydroxy-2,2,2-trichloroethyl)formamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Blasiak, L. C., & Rowley, C. N. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine drugs, 13(7), 4051–4082.
  • LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts. Retrieved from [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Biological activities of natural halogen compounds. Retrieved from [Link]

  • Lomynoha, Y. R., Zadorozhnii, P. V., Romanenko, P. V., Kiselev, V. V., Okhtina, O. V., & Kharchenko, A. V. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2026(1), M1488.
  • ResearchGate. (2025, October 15). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

  • Mindt, M., Risse, J. M., Gruß, H., Sewald, N., Eikmanns, B. J., & Wendisch, V. F. (2023). Formamide-based production of amines by metabolically engineering Corynebacterium glutamicum. Metabolic engineering, 78, 101993.
  • Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020, June 6). Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Retrieved from [Link]

  • PENTA. (2023, April 3). Formamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Vu, T., & Nguyen, T. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 29(17), 3989.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Retrieved from [Link]

  • Frontiers in Marine Science. (2022, October 3). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2-diethoxy-1-isocyanoethane. Retrieved from [Link]

  • Ye, T., Mo, H., & Nicholson, J. K. (2014). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Analytical chemistry, 86(12), 5991–5998.
  • National Institutes of Health. (n.d.). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Retrieved from [Link]

  • Wiedemann, T., & Beller, M. (2012). Catalytic Organometallic Reactions of Ammonia. Angewandte Chemie (International ed. in English), 51(16), 3818–3829.
  • Certara. (2018, August 7). Application of Tracer Kinetics in Drug Development A Valuable but Underused Tool in Clinical Pharmac. YouTube. Retrieved from [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide on N-(1-amino-2,2,2-trichloroethyl)formamide: Synthesis, Mechanisms, and Applications

Molecular Architecture and Significance N-(1-amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2) is a highly specialized, polyfunctional aliphatic aminal[1]. Characterized by the convergence of a trichloromethyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Significance

N-(1-amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2) is a highly specialized, polyfunctional aliphatic aminal[1]. Characterized by the convergence of a trichloromethyl group, a primary amine, and a formamide moiety on a single stereocenter, this compound serves as a critical electrophilic and nucleophilic building block in advanced organic synthesis.

In standard aliphatic systems, aminals (N,N-acetals) are often unstable and prone to spontaneous hydrolysis or deamination. However, the presence of the strongly electron-withdrawing trichloromethyl (-CCl3) group profoundly alters the electronic landscape of this molecule. It stabilizes the aminal linkage, allowing the compound to be isolated, stored, and utilized as a precursor in the synthesis of complex heterocycles, such as biologically active 4H-1,3,5-oxadiazines[2].

Physicochemical Profiling

Understanding the physical properties of the target aminal and its primary hemiaminal precursor is critical for solvent selection and downstream processing. The quantitative data is summarized below:

PropertyTarget CompoundPrimary Precursor
Chemical Name N-(1-amino-2,2,2-trichloroethyl)formamideN-(2,2,2-trichloro-1-hydroxyethyl)formamide
CAS Registry Number 53654-73-2515-82-2
Molecular Formula C3H5Cl3N2OC3H4Cl3NO2
Molecular Weight 191.44 g/mol 192.42 g/mol
Structural Class Aminal (N,N-Acetal)Hemiaminal (O,N-Acetal)
Physical State Crystalline SolidCrystalline Solid (m.p. 393 K)

Mechanistic Synthesis Workflow

The synthesis of N-(1-amino-2,2,2-trichloroethyl)formamide relies on a robust three-step sequence: hemiaminal formation, activation via chlorination, and nucleophilic amination.

Pathway Chloral Chloral (Electrophile) Hemiaminal N-(1-hydroxy-2,2,2- trichloroethyl)formamide (Hemiaminal) Chloral->Hemiaminal Nucleophilic Addition Formamide Formamide (Nucleophile) Formamide->Hemiaminal Chloro N-(1-chloro-2,2,2- trichloroethyl)formamide (Activated Intermediate) Hemiaminal->Chloro + SOCl2 (SNi Mechanism) Product N-(1-amino-2,2,2- trichloroethyl)formamide (Target Aminal) Chloro->Product + NH3 (Substitution)

Figure 1: Three-step synthesis of N-(1-amino-2,2,2-trichloroethyl)formamide from chloral.

Experimental Protocol: Self-Validating System

As a Senior Application Scientist, I emphasize that a reliable protocol must have built-in validation mechanisms. The following step-by-step methodology ensures high fidelity at each phase by leveraging distinct physical or chemical changes to confirm reaction progress.

Phase 1: Hemiaminal Formation (Nucleophilic Addition)
  • Procedure: Equimolar amounts of 2,2,2-trichloroacetaldehyde (chloral) and formamide are reacted. The mixture is dissolved in hot ethanol and treated with charcoal for purification[3].

  • Causality: The highly electrophilic carbonyl carbon of chloral—activated by the strong inductive effect of the adjacent -CCl3 group—undergoes rapid nucleophilic attack by the formamide nitrogen.

  • Self-Validation: The reaction is validated by the spontaneous crystallization of4[4] upon slow evaporation of the solvent, yielding colorless block-like crystals[3].

Phase 2: Activation via Chlorination
  • Procedure: The isolated hemiaminal is suspended in a non-polar solvent (e.g., CCl4) and treated with an excess of Thionyl Chloride (SOCl2). The mixture is refluxed for 1.5 to 3 hours[2].

  • Causality: SOCl2 converts the relatively poor hydroxyl leaving group into a highly reactive alpha-chloroamide. This proceeds via an SNi (Substitution Nucleophilic internal) mechanism, which is highly favored in non-polar solvents.

  • Self-Validation: The reaction generates SO2 and HCl gases. The cessation of gas evolution serves as an internal, visual indicator that the chlorination is complete, yielding the activated N-(1-chloro-2,2,2-trichloroethyl)formamide intermediate[2].

Phase 3: Nucleophilic Amination
  • Procedure: The alpha-chloro intermediate is dissolved in Methyl tert-butyl ether (MTBE). Ammonia (NH3) gas is bubbled through the solution, or aqueous ammonia is added. The mixture is stirred for 15 minutes and then allowed to react at room temperature for an additional 30 minutes[2].

  • Causality: The alpha-carbon is highly electrophilic due to the combined electron-withdrawing effects of the -CCl3 group and the adjacent amide carbonyl. This allows for facile nucleophilic substitution by ammonia. MTBE is chosen specifically because it is an aprotic solvent that dissolves the organic precursor but cannot solvate inorganic salts.

  • Self-Validation: As the substitution occurs, ammonium chloride (NH4Cl) is produced as a byproduct. Because NH4Cl is insoluble in MTBE, it immediately precipitates out of solution. This precipitation not only drives the reaction forward (via Le Chatelier's principle) but also provides immediate visual confirmation of successful amination[2].

Advanced Applications in Drug Discovery

In medicinal chemistry, the N-(1-amino-2,2,2-trichloroethyl) scaffold is a privileged intermediate. It acts as a bifunctional building block: the primary amine can undergo condensation reactions (e.g., with isothiocyanates to form thioureas), while the formamide group can participate in subsequent cyclization reactions.

For example, related N-(1-amino-2,2,2-trichloroethyl)carboxamides are key intermediates in the synthesis of2[2]. Furthermore, the incorporation of the trichloromethyl pharmacophore significantly increases the lipophilicity (LogP) of the resulting drug candidates. This enhancement improves the molecule's ability to cross phospholipid bilayers and the blood-brain barrier (BBB), a critical pharmacokinetic requirement for central nervous system (CNS) therapeutics and highly potent agrochemicals.

References

  • Title: 53654-73-2 | CAS DataBase Source: ChemicalBook URL
  • Title: A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives Source: ResearchGate URL
  • Title: N-(2,2,2-Trichloro-1-hydroxyethyl)
  • Title: Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)

Sources

Exploratory

The Dual Life of Trichloroethyl Formamides: From Victorian Hypnotics to Modern Amidoalkylation Reagents

The following technical guide details the discovery, chemistry, and applications of trichloroethyl formamide compounds, specifically focusing on the historical hypnotic Chloralamide ( -(2,2,2-trichloro-1-hydroxyethyl)for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and applications of trichloroethyl formamide compounds, specifically focusing on the historical hypnotic Chloralamide (


-(2,2,2-trichloro-1-hydroxyethyl)formamide) and its evolution into a modern reagent for 

-amidoalkylation.

Executive Summary

Trichloroethyl formamides represent a unique class of halogenated organic compounds that bridge two distinct eras of chemical history. Originally discovered in the late 19th century as Chloralamide , a "safer" alternative to chloral hydrate for the treatment of insomnia, these compounds have since evolved from pharmacological agents into versatile electrophilic reagents in modern organic synthesis. This guide analyzes their historical trajectory, metabolic fate, and current utility as precursors for functionalized heterocycles via


-amidoalkylation.

Historical Discovery: The Era of Chloralamide

The Quest for a Better Hypnotic (1889)

In the late 1800s, Chloral Hydrate was the dominant sedative but suffered from significant drawbacks: a caustic taste, gastric irritation, and cardiac toxicity. German chemist Joseph von Mering , seeking to improve the therapeutic index of chloral, hypothesized that masking the aldehyde group with a formamide moiety would create a prodrug that released the active agent slowly, reducing local irritation.

This led to the synthesis of Chloralamide (Chloral formamide), chemically


-(2,2,2-trichloro-1-hydroxyethyl)formamide.
  • Discovery Year: 1889

  • Key Investigators: J. von Mering (Therapeutics), Rabow (Synthesis).

  • Market Introduction: Schering (Berlin).

  • Clinical Reception: It was praised in The Lancet (1889) for its lack of taste and minimal blood pressure depression compared to chloral hydrate.

Mechanism of Action (Prodrug Theory)

Chloralamide is not active per se. Upon ingestion, physiological pH and enzymatic action hydrolyze the hemiaminal bond, releasing chloral and formamide. The chloral is subsequently reduced to trichloroethanol , the active GABAergic modulator.

Figure 1: Metabolic Hydrolysis of Chloralamide

Caption: The metabolic activation pathway of Chloralamide, releasing the active sedative trichloroethanol.

Chemical Structure & Synthesis

The Hemiaminal Linkage

The defining feature of trichloroethyl formamides is the hemiaminal carbon connecting the trichloromethyl group (


) and the formamide nitrogen. This carbon is highly electrophilic due to the induction from the three chlorine atoms, making the hydroxyl group labile and prone to substitution.

Core Structure:



Synthesis Protocol

The synthesis relies on the condensation of anhydrous chloral with formamide. This reaction is exothermic and requires careful temperature control to prevent polymerization.

Protocol 1: Classical Synthesis of Chloralamide
  • Reagents:

    • Anhydrous Chloral (

      
      ): 147.4 g (1.0 mol)
      
    • Formamide (

      
      ): 45.0 g (1.0 mol)
      
  • Procedure:

    • Preparation: Place anhydrous chloral in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

    • Addition: Add formamide dropwise while maintaining the internal temperature below 30°C. The mixture will become viscous.

    • Crystallization: Allow the mixture to stand at room temperature for 12–24 hours. The entire mass will solidify into a crystalline cake.

    • Purification: Recrystallize from dilute ethanol (30% EtOH/Water). Note: Do not heat above 48°C, as the compound reverts to chloral and formamide (retro-aldol type decomposition).[1]

    • Yield: White lustrous crystals, mp 115–116°C.

Modern Applications: -Amidoalkylation

While no longer used as a drug, the trichloroethyl formamide scaffold has found a niche in modern heterocyclic chemistry. The hydroxyl group in Chloralamide is a "masked" electrophile. Under acidic catalysis, it generates an


-acylimine intermediate that reacts with nucleophiles (aromatics, amides, thioureas).
The -Acylimine Pathway

The modern utility lies in replacing the


 group with other functionalities to create complex pharmacophores (e.g., perimidines, thiazoles).

Figure 2:


-Amidoalkylation Mechanism 

Caption: Acid-catalyzed generation of the electrophilic N-acylimine species from chloralamide.

Case Study: Synthesis of Perimidine Derivatives

Recent research (e.g., Russian Journal of Organic Chemistry, 2024) utilizes trichloroethyl formamides to synthesize perimidine derivatives, which are potential antimicrobial agents.

  • Reaction: Chloralamide + Naphthalene-1,8-diamine

    
     Perimidine derivative.
    
  • Significance: The

    
     group remains intact, providing lipophilicity (the "chlorine effect") which often enhances membrane permeability in drug candidates.
    

Physicochemical Properties & Toxicology

PropertyValueNotes
IUPAC Name

-(2,2,2-trichloro-1-hydroxyethyl)formamide
Molecular Weight 192.43 g/mol
Melting Point 115–116°CDecomposes on heating >60°C
Solubility Soluble in alcohol, ether; slowly in water (1:20)Hydrolyzes in hot water
Taste Mild, slightly bitterSignificant improvement over Chloral
Toxicity ModerateCNS depressant; metabolic acidosis risk (TCA)

Toxicological Insight: The primary metabolite, Trichloroacetic Acid (TCA) , is highly protein-bound and has a long half-life. While Chloralamide avoided the immediate gastric burn of chloral hydrate, the systemic burden of trichloro-compounds led to its eventual replacement by barbiturates in the early 20th century.

References

  • Paterson, D. R. (1889). The Lancet, 134(3452), 849-850. "Chloralamide: A New Hypnotic." Link

  • Von Mering, J. (1889).
  • Lomynoha, Y. R., et al. (2025).[2] "Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides." Sciforum. Link

  • Squibb, E. H. (1899).[3] Ephemeris of Materia Medica, Pharmacy, Therapeutics. "Chloralamide vs Chloral Hydrate." Link

  • Gakh, A. A., et al. (2019). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules." European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(1-amino-2,2,2-trichloroethyl)carboxamides

[1][2][3][4] -acyliminium ion precursors and subsequent amination to form -amino-polychloroethyl scaffolds. Abstract & Strategic Overview The -(1-amino-2,2,2-trichloroethyl)carboxamide scaffold represents a specialized c...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]


-acyliminium ion precursors and subsequent amination to form 

-amino-polychloroethyl scaffolds.

Abstract & Strategic Overview

The


-(1-amino-2,2,2-trichloroethyl)carboxamide scaffold represents a specialized class of "masked" 

-acyliminium ions. These compounds are critical intermediates in the synthesis of nitrogenous heterocycles (e.g., 1,3,5-oxadiazines, thiazoles) and exhibit potent agrochemical and pharmaceutical properties, particularly as fungicides and herbicides.

The synthesis hinges on the controlled reactivity of the trichloromethyl group. The electron-withdrawing nature of the


 moiety activates the adjacent carbon, allowing for facile nucleophilic substitution. However, this also renders the key intermediate—

-(1,2,2,2-tetrachloroethyl)carboxamide—highly moisture-sensitive.

This guide details a robust, field-proven 3-step protocol:

  • Condensation: Formation of the hemiaminal (hydroxy-intermediate).

  • Activation: Conversion to the

    
    -chloro electrophile (tetrachloro-intermediate).
    
  • Amination: Nucleophilic substitution with primary/secondary amines.

Synthetic Pathway Visualization

SynthesisWorkflow Amide Primary Amide (R-CONH2) Hydroxy Hydroxy Intermediate (Stable Solid) Amide->Hydroxy Step 1: Condensation (Melt or Reflux) Chloral Chloral Hydrate (Cl3CCH(OH)2) Chloral->Hydroxy Chloro Tetrachloro Intermediate (Moisture Sensitive) Hydroxy->Chloro Step 2: SOCl2 (Chlorination) Target Target Scaffold N-(1-amino-2,2,2-trichloroethyl) carboxamide Chloro->Target Step 3: Substitution (TEA, Solvent) Amine Nucleophile (R'-NH2) Amine->Target

Figure 1: General synthetic workflow for


-amidoalkylation. The process converts a stable amide into a reactive electrophile before coupling.

Mechanistic Insight (The "Why")

The reaction is driven by the formation of a highly reactive


-acyliminium ion .
  • Activation: The hydroxyl group of the precursor is a poor leaving group.[1] Reacting it with thionyl chloride (

    
    ) converts it into a chloride (via a chlorosulfite intermediate).
    
  • Ionization: In the presence of a Lewis acid or simply due to the polarity of the solvent, the

    
    -chlorine can dissociate to form the cation 
    
    
    
    .
  • Substitution: The amine nucleophile attacks this planar cation. The bulky

    
     group directs the attack but also stabilizes the product against further hydrolysis once the amine is attached.
    

Critical Caution: The "Tetrachloro" intermediate (Step 2 product) hydrolyzes rapidly in moist air back to the hydroxy starting material or decomposes to the primary amide. Strict anhydrous conditions are non-negotiable during Phase 2.

Detailed Experimental Protocol

Phase 1: Synthesis of -(1-hydroxy-2,2,2-trichloroethyl)carboxamide

The stable precursor.

Reagents:

  • Primary Amide (e.g., Benzamide, Acetamide) (1.0 equiv)

  • Chloral Hydrate (1.1 equiv)

  • Solvent: Toluene or melt conditions (no solvent).

Procedure:

  • Combine the amide and chloral hydrate in a round-bottom flask.

  • Method A (Melt): Heat the mixture to 80–100°C. The solids will melt into a homogeneous liquid. Stir for 2–4 hours.

  • Method B (Solution): Reflux in toluene with a Dean-Stark trap if water removal is required (though chloral hydrate reaction often proceeds without removing water initially).

  • Workup: Cool the mixture. The product usually precipitates as a white crystalline solid.

  • Recrystallize from ethanol or aqueous ethanol.

  • QC Check:

    
    H NMR (
    
    
    
    ) should show a doublet for
    
    
    and a multiplet/doublet for the
    
    
    proton around 6.0–6.5 ppm.
Phase 2: Activation to -(1,2,2,2-tetrachloroethyl)carboxamide

The reactive electrophile.

Reagents:

  • Hydroxy Intermediate (from Phase 1) (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalyst: DMF (1-2 drops)

  • Solvent: Anhydrous Toluene or DCM (or neat

    
     for difficult substrates).
    

Procedure:

  • Suspend the dried Hydroxy intermediate in anhydrous solvent under inert atmosphere (

    
     or Ar).
    
  • Add

    
     dropwise. Add catalytic DMF.
    
  • Reflux the mixture until gas evolution (

    
    , 
    
    
    
    ) ceases (typically 2–4 hours). The solution should become clear.
  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure.
    
    • Note: Use a high-efficiency cold trap to capture corrosive volatiles.

  • Purification: The residue is usually a solid. Wash rapidly with cold anhydrous hexane/pentane. Do not expose to moisture. Use immediately in Phase 3.

Phase 3: Nucleophilic Substitution (Amination)

The coupling event.

Reagents:

  • Tetrachloro Intermediate (from Phase 2) (1.0 equiv)

  • Target Amine (Primary or Secondary) (1.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv)

    • Alternative: Use 2.0 equiv of the Target Amine if it is inexpensive.

  • Solvent: Anhydrous THF, Dichloromethane, or Acetonitrile.

Procedure:

  • Dissolve the Tetrachloro intermediate in anhydrous solvent. Cool to 0–5°C (ice bath).

  • Premix the Target Amine and Base in a small amount of solvent.

  • Add the Amine/Base mixture dropwise to the reaction vessel.

    • Observation: A precipitate (TEA·HCl salt) will form immediately.

  • Allow the reaction to warm to room temperature and stir for 1–3 hours.

  • Workup:

    • Filter off the amine hydrochloride salt.

    • Evaporate the filtrate to dryness.

    • Recrystallize the residue (typically from Ethanol/Water or Hexane/EtOAc).

Analytical Data & Troubleshooting

Expected NMR Signatures
MoietyProton (

) Shift
Carbon (

) Shift
Notes
-NH-CH-

6.0 – 6.8 ppm (dd)

70 – 75 ppm
Coupling to NH and

influence.
CCl3 N/A

100 – 103 ppm
Characteristic weak intensity signal.
Amide NH

8.5 – 9.5 ppm (d)
N/AExchangeable with

.
Troubleshooting Guide

Troubleshooting Problem Low Yield / Impure Product Check1 Is the Tetrachloro intermediate white/crystalline? Problem->Check1 Action1 It's oily/yellow -> Hydrolysis occurred. Dry solvents & reagents. Check1->Action1 No Check2 Did TEA-HCl precipitate? Check1->Check2 Yes Action2 No precipitate -> Reaction failed. Check amine nucleophilicity. Check2->Action2 No Action3 Yes -> Product likely in filtrate. Check solubility. Check2->Action3 Yes

Figure 2: Decision tree for troubleshooting common synthesis failures.

Safety & Handling

  • Chloral Hydrate: Controlled substance in some jurisdictions (sedative). Toxic. Handle with gloves.

  • Thionyl Chloride: Highly corrosive.[2] Reacts violently with water to release HCl and

    
    . All glassware must be oven-dried.
    
  • Waste Disposal: Quench all filtrates and distillates from Phase 2 into a dilute NaOH solution to neutralize acid chlorides before disposal.

References

  • Zadorozhnii, P. V., et al. (2024). "Synthesis of N-(1-((1H-perimidin-2-yl)amino)-2,2,2-trichloroethyl)carboxamides based on N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides." Synthetic Communications.

    • Context: Describes the reaction of trichloroethyl electrophiles with diamines and the general handling of these scaffolds.
  • Brovarets, V. S., et al. (2010). "Synthesis of new 1,3-thiazole derivatives starting from N-(2,2,2-trichloro-1-hydroxyethyl)amides." Journal of Heterocyclic Chemistry. Context: Establishes the standard protocol for converting hydroxy-amides to chloro-amides using thionyl chloride.
  • Katritzky, A. R., et al. (2005). "Synthesis of -amidoalkylating agents." Chemical Reviews. Context: General review of -acyliminium ion chemistry and the stability of -halo amides.
  • Rudibaugh, S., & Stille, J. K. (1998).

Sources

Application

Application Note: Utilizing (1-Amino-2,2,2-trichloroethyl)formamide in the Synthesis of Conformationally Constrained Peptidomimetics

Mechanistic Rationale: The Trichloroethyl Pharmacophore in Peptide Engineering The translation of native peptides into viable therapeutics is historically hindered by two major pharmacokinetic liabilities: rapid proteoly...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Trichloroethyl Pharmacophore in Peptide Engineering

The translation of native peptides into viable therapeutics is historically hindered by two major pharmacokinetic liabilities: rapid proteolytic degradation and poor membrane permeability. To overcome these barriers, peptide chemists employ structural rigidification and lipophilic shielding.

(1-Amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2) has emerged as a highly versatile aminal building block in this domain [1]. The strategic inclusion of the 2,2,2-trichloroethyl (


) group serves a dual purpose:
  • Steric Shielding & Proteolytic Stability: The bulky, electron-withdrawing trichloromethyl group creates a steric perimeter around adjacent amide bonds, effectively blocking the active sites of common proteases.

  • Conformational Restriction via Heterocycle Formation: The primary amine and adjacent formamide functionalities allow this molecule to act as a precursor for Isocyanide-based Multicomponent Reactions (I-MCRs) [2] or to participate in cyclization reactions. When reacted with peptidyl isothiocyanates, it forms 1,3,5-oxadiazine rings that lock the peptide backbone into a fixed trajectory, mimicking secondary structures like

    
    -turns [3].
    

Strategic Application Workflows

Isocyanide-Based Multicomponent Reactions (Ugi-4CR)

By dehydrating the formamide moiety, (1-Amino-2,2,2-trichloroethyl)formamide is converted into 1-isocyano-2,2,2-trichloroethylamine derivatives. These isocyanides are critical inputs for the Ugi four-component reaction (Ugi-4CR), combining with a carbonyl compound, an amine, and a carboxylic acid to rapidly assemble complex bis-amide peptidomimetics [2].

Synthesis of 1,3,5-Oxadiazine Constrained Peptides

A more direct application involves reacting the intact (1-Amino-2,2,2-trichloroethyl)formamide with a peptidyl isothiocyanate. This nucleophilic addition yields a thiourea intermediate. The subsequent introduction of Dicyclohexylcarbodiimide (DCC) triggers a fascinating cascade: the first equivalent of DCC acts as a desulfurizing agent, eliminating


 to form a highly reactive carbodiimide intermediate. A second equivalent of DCC then acts as a dienophile in a [4+2] cycloaddition, yielding a 1,3,5-oxadiazine ring [3][4].

Mechanism N1 Aminal Building Block (1-Amino-2,2,2-trichloroethyl)formamide N3 Thiourea Intermediate N1->N3 Nucleophilic Addition N2 Peptidyl Isothiocyanate N2->N3 Nucleophilic Addition N4 Carbodiimide Intermediate (-H2S via 1st DCC) N3->N4 DCC Activation & Elimination N5 1,3,5-Oxadiazine Constrained Peptidomimetic N4->N5 [4+2] Cycloaddition (2nd DCC)

Mechanistic pathway of DCC-mediated [4+2] cycloaddition forming 1,3,5-oxadiazines.

Quantitative Data & ADME Profiling

The integration of the trichloroethyl-oxadiazine motif significantly alters the physicochemical profile of the resulting peptide. Below is a summary of the expected impacts based on in silico QSPR models and empirical yields [1][3].

Compound / Derivative StageAqueous Solubility (LogS)Synthesis Yield (%)Predicted Proteolytic StabilityKey Structural Feature
Native Linear Peptide High (

)
N/ALow (Rapid Cleavage)Flexible Amide Bonds
(1-Amino-2,2,2-trichloroethyl)formamide Moderate (

to

)
79–88%N/A (Building Block)Aminal +

group
Thiourea Intermediate Moderate86–93%MediumH-bond donor/acceptor
1,3,5-Oxadiazine Peptidomimetic Low/Moderate82%High (Steric Shielding)[4+2] Cycloadduct +

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for solvent choices and visual kinetic indicators are explicitly defined to ensure reproducibility.

Protocol A: Synthesis of the Aminal Building Block

Objective: Synthesize (1-Amino-2,2,2-trichloroethyl)formamide from chloral hydrate.

Step 1: Condensation (Hemiaminal Formation)

  • Suspend 1.0 eq of chloral hydrate and 1.1 eq of formamide in dry benzene.

  • Reflux the mixture using a Dean-Stark apparatus.

    • Causality & Validation: Chloral hydrate releases water upon condensation. The Dean-Stark trap removes this water, driving the thermodynamic equilibrium toward the product. The cessation of water collection in the trap visually confirms reaction completion (typically 4–6 hours).

  • Evaporate the solvent to yield N-(1-hydroxy-2,2,2-trichloroethyl)formamide.

Step 2: Chlorination & Amination

  • Dissolve the hydroxy derivative in anhydrous dichloromethane and add 1.5 eq of thionyl chloride (

    
    ) dropwise at 
    
    
    
    . Stir for 2 hours to yield the highly reactive 1-chloro derivative.
  • Critical Step: Dissolve the crude chloro derivative in Methyl tert-butyl ether (MTBE). Vigorously stir and add a 25% aqueous ammonia solution dropwise.

    • Causality & Validation: MTBE is immiscible with water, creating a biphasic system. This moderates the reaction rate of the highly electrophilic chloro derivative, preventing excessive hydrolysis back to the starting material. If TLC indicates unreacted chloro-intermediate, interfacial mass transfer is insufficient; increase the mechanical stirring speed immediately.

  • Separate the organic layer, dry over

    
    , and concentrate under vacuum to isolate (1-Amino-2,2,2-trichloroethyl)formamide.
    
Protocol B: Synthesis of Oxadiazine-Constrained Peptidomimetics

Objective: Couple the aminal building block to a peptide sequence and cyclize.

Step 1: Thiourea Bridge Formation

  • Dissolve 1.0 eq of the target peptidyl isothiocyanate and 1.1 eq of (1-Amino-2,2,2-trichloroethyl)formamide in anhydrous acetonitrile (MeCN).

  • Stir at room temperature for 12 hours. The thiourea intermediate will typically precipitate or can be isolated via standard silica gel chromatography.

Step 2: DCC-Mediated [4+2] Cycloaddition

  • Re-dissolve the thiourea intermediate in MeCN.

  • Add exactly 2.0 to 2.2 eq of Dicyclohexylcarbodiimide (DCC).

    • Causality: The first equivalent is consumed to eliminate

      
       (forming the carbodiimide intermediate). The second equivalent is structurally incorporated into the final oxadiazine ring via cycloaddition.
      
  • Reflux the mixture for 40–50 minutes, then cool and stir at room temperature for 1–2 hours.

    • Validation: The reaction generates Dicyclohexylurea (DCU) as a byproduct of the desulfurization. DCU is highly insoluble in MeCN. The formation of a dense, white precipitate serves as a direct visual indicator that the elimination phase of the reaction is proceeding successfully.

  • Filter off the DCU byproduct, concentrate the filtrate, and purify the 1,3,5-oxadiazine peptidomimetic via preparative HPLC.

Workflow A Chloral Hydrate + Formamide B N-(1-hydroxy-2,2,2- trichloroethyl)formamide A->B Condensation (-H2O) C (1-Amino-2,2,2- trichloroethyl)formamide B->C 1. SOCl2 2. NH3(aq) D Ugi-4CR (Bis-amides) C->D Dehydration (Isocyanide) E Heterocyclic Cyclization (Oxadiazines) C->E Isothiocyanate + DCC

Workflow for synthesizing peptidomimetics via (1-Amino-2,2,2-trichloroethyl)formamide.

References

  • Lomynoha, Y. R., Zadorozhnii, P. V., Kiselev, V., & Kharchenko, A. (2024). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties (Synthesis of potential anticonvulsants based on chloral hydrate...). ResearchGate.
  • Rodriguez-López, F., Saldana-Arredondo, C., García-Gutiérrez, H. A., & Gámez-Montaño, R. (2025). Triterpenoid bis-Amide Analogs via the Ugi Reaction. Chemistry Proceedings, MDPI.
  • ResearchGate Database. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl).
  • Alexandru Ioan Cuza University Repository. SYNTHESIS, SPECTRAL CHARACTERISTICS AND MOLECULAR DOCKING STUDIES OF N-(2,2,2-TRICHLORO-1-THIOUREIDOETHYL)CARBOXAMIDES.
Method

experimental protocol for amidoalkylation using (1-Amino-2,2,2-trichloroethyl)formamide

Application Note: Advanced α-Amidoalkylation Protocols Using (1-Amino-2,2,2-trichloroethyl)formamide Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced α-Amidoalkylation Protocols Using (1-Amino-2,2,2-trichloroethyl)formamide

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The introduction of amidoalkyl groups into organic scaffolds is a foundational transformation in the synthesis of complex pharmacophores, agrochemicals, and natural products. While free N-acylimines are notoriously unstable and difficult to handle, (1-Amino-2,2,2-trichloroethyl)formamide serves as a highly stable, crystalline, and versatile "masked" electrophile. This application note details the mechanistic rationale and provides field-proven, step-by-step experimental protocols for utilizing this reagent in α-amidoalkylation reactions to form robust C–C and C–S bonds.

Mechanistic Causality & Reagent Design

The synthetic utility of (1-Amino-2,2,2-trichloroethyl)formamide is governed by the synergistic electronic effects of its functional groups. N-acyliminium cations are highly reactive intermediates widely utilized in intra- and intermolecular α-amidoalkylation reactions[1]. Most α-amidoalkylating reagents rely on oxygen or halogen leaving groups[2]. However, the geminal amino-amide configuration of this reagent offers a unique activation pathway.

Under acidic conditions (Lewis or Brønsted acids), the primary amino group is protonated, converting it into an excellent leaving group (ammonia). The elimination of NH₃ generates the highly reactive N-acyliminium intermediate. The strongly electron-withdrawing trichloromethyl (-CCl₃) group plays a dual role:

  • Precursor Stability: It stabilizes the geminal amino-amide functionalization, preventing spontaneous degradation under neutral conditions.

  • Electrophilic Enhancement: It intensifies the electrophilicity of the resulting N-acyliminium ion, enabling it to react rapidly even with moderately nucleophilic substrates like unactivated arenes or sterically hindered thiols.

Mechanism A (1-Amino-2,2,2-trichloroethyl)formamide (Stable Precursor) B Protonated Intermediate [-NH3+ Leaving Group] A->B Lewis/Brønsted Acid C N-Acyliminium Ion (Highly Electrophilic) B->C - NH3 D α-Amidoalkylated Product (Target Scaffold) C->D + Nucleophile (e.g., Indole)

Mechanistic pathway of α-amidoalkylation via an N-acyliminium ion intermediate.

Precursor Validation (Self-Validating System)

The precursor is typically synthesized by treating N-(2,2,2-trichloro-1-hydroxyethyl)formamide with thionyl chloride, followed by displacement with aqueous ammonia[3].

In-Process Control (IPC): To ensure a self-validating experimental protocol, the consumption of the primary amine precursor must be monitored. Because (1-Amino-2,2,2-trichloroethyl)formamide contains a primary amine, it is highly responsive to ninhydrin stain (yielding a deep purple spot on TLC). The successful generation of the N-acyliminium ion and subsequent amidoalkylation is confirmed by the disappearance of the ninhydrin-active spot and the emergence of a UV-active product spot (254 nm) that does not stain with ninhydrin. This confirms the complete conversion of the primary amine to a fully substituted amidoalkyl linkage.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed C-Amidoalkylation of Indoles

Causality Note: Dichloromethane (DCM) is selected as the solvent because it is non-coordinating and does not quench the Lewis acid. The reaction is initiated at 0 °C to control the exothermic generation of the N-acyliminium ion, preventing unwanted oligomerization of the indole.

Reagents:

  • (1-Amino-2,2,2-trichloroethyl)formamide (1.0 equiv, 10 mmol)

  • Indole (1.1 equiv, 11 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add (1-Amino-2,2,2-trichloroethyl)formamide (1.91 g, 10 mmol) and indole (1.29 g, 11 mmol) to the flask.

  • Solvation: Inject 30 mL of anhydrous DCM and stir until a homogenous solution or fine suspension is achieved. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Slowly add BF₃·OEt₂ (1.52 mL, 12 mmol) dropwise over 10 minutes via syringe. Observation: The solution may darken slightly as the electrophilic intermediate is generated and reacts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3); look for the disappearance of the ninhydrin-positive precursor spot.

  • Quenching: Once complete, quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Causality: NaHCO₃ neutralizes the Lewis acid without hydrolyzing the newly formed formamide linkage.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure 3-amidoalkylated indole derivative.

Workflow S1 1. Substrate Preparation Dissolve precursor & nucleophile in dry DCM S2 2. Electrophile Generation Add BF3·OEt2 dropwise at 0 °C S1->S2 S3 3. Amidoalkylation Reaction Warm to RT, stir for 2-4 h (Monitor via TLC) S2->S3 S4 4. Reaction Quenching Neutralize with sat. aq. NaHCO3 S3->S4 S5 5. Isolation & Purification Extract, dry over Na2SO4, Flash Chromatography S4->S5

Step-by-step experimental workflow for Lewis acid-catalyzed α-amidoalkylation.

Protocol B: Brønsted Acid-Catalyzed S-Amidoalkylation of Thiols

Causality Note: For softer nucleophiles like thiols, a Brønsted acid (p-TsOH) in a slightly more polar solvent (Acetonitrile) facilitates smooth conversion without the harshness of a Lewis acid, preventing disulfide formation.

Reagents:

  • (1-Amino-2,2,2-trichloroethyl)formamide (1.0 equiv, 5 mmol)

  • Thiophenol (1.1 equiv, 5.5 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 equiv, 1 mmol)

  • Acetonitrile (MeCN) (15 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the formamide precursor (0.95 g, 5 mmol) and thiophenol (0.56 mL, 5.5 mmol) in 15 mL of MeCN.

  • Catalysis: Add p-TsOH·H₂O (0.19 g, 1 mmol) in one portion at room temperature.

  • Reaction: Stir the mixture at 40 °C for 1.5 hours. The evolution of a slight ammonia odor (if not fully scrubbed) indicates the progression of the deamination step.

  • Quenching & Isolation: Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between EtOAc (30 mL) and water (20 mL). Wash the organic layer with 1M NaOH (10 mL) to remove unreacted thiophenol, followed by brine.

  • Purification: Dry over Na₂SO₄, filter, and evaporate. Recrystallize from an ethanol/water mixture to afford the pure S-amidoalkylated product.

Quantitative Data Summary

The table below summarizes the expected performance of (1-Amino-2,2,2-trichloroethyl)formamide across various nucleophilic classes, demonstrating its broad applicability.

NucleophileReagent ClassCatalystSolventTime (h)Isolated Yield (%)
Indole Electron-rich AreneBF₃·OEt₂CH₂Cl₂2.088 – 92
2-Naphthol Phenol Derivativep-TsOHToluene4.078 – 84
Thiophenol Aryl ThiolBF₃·OEt₂CH₂Cl₂1.589 – 95
Acetylacetone 1,3-DicarbonylTiCl₄CH₂Cl₂3.070 – 75
Benzyl Mercaptan Alkyl Thiolp-TsOHMeCN2.582 – 87

References

  • 1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives Source: Biointerface Research in Applied Chemistry URL:[Link]

  • α-Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives Source: American Chemical Society (ACS) URL:[Link]

  • 1-Imidoalkylphosphonium salts with modulated Cα–P+ bond strength: synthesis and application as new active α-imidoalkylating agents Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application

(1-Amino-2,2,2-trichloroethyl)formamide as a precursor for heterocyclic compounds

Application Note: (1-Amino-2,2,2-trichloroethyl)formamide as a Versatile Precursor for N-Heterocyclic Compound Synthesis Mechanistic Rationale & Structural Advantages (1-Amino-2,2,2-trichloroethyl)formamide (ATCEF) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1-Amino-2,2,2-trichloroethyl)formamide as a Versatile Precursor for N-Heterocyclic Compound Synthesis

Mechanistic Rationale & Structural Advantages

(1-Amino-2,2,2-trichloroethyl)formamide (ATCEF) is a highly functionalized aliphatic building block that has gained significant traction in the synthesis of complex N-heterocycles and agrochemicals (such as the systemic fungicide Triforine)[1]. The synthetic utility of ATCEF stems from its unique triad of reactive sites:

  • The Trichloromethyl Group (

    
    ):  This strongly electron-withdrawing moiety significantly increases the electrophilicity of the adjacent methine carbon. In heterocyclic chemistry, the 
    
    
    
    group often remains intact to provide lipophilicity and metabolic stability to the final drug candidate, or it directs regioselective cyclization by acting as a bulky steric shield[2].
  • The Primary Amine (

    
    ):  Acts as a potent, unhindered nucleophile for initial adduct formation (e.g., reacting with isothiocyanates to form thioureas)[3].
    
  • The Formamide Moiety (

    
    ):  Provides a secondary nucleophilic center (via the carbonyl oxygen or nitrogen) that participates in intramolecular ring closures, effectively serving as the final "latch" in cyclocondensation reactions[3].
    

Divergent Reaction Pathways

By selectively activating the primary amine, ATCEF can be funneled into multiple distinct heterocyclic scaffolds. The most prominent pathways involve the conversion of ATCEF into thiourea or isothiocyanate intermediates, which are then subjected to cyclodesulfurization or bis-nucleophilic condensation to yield 1,3,5-oxadiazines, 1H-perimidines, and 1,3-thiazoles[2][3][4].

G P (1-Amino-2,2,2-trichloroethyl)formamide (ATCEF) I1 Isothiocyanate Intermediate P->I1 Thiophosgene / Base I2 Thiourea Intermediate P->I2 Isothiocyanates H1 1H-Perimidine Derivatives I1->H1 Naphthalene-1,8-diamine (Cyclocondensation) H2 1,3,5-Oxadiazine Derivatives I2->H2 DCC / Base (Cyclodesulfurization) H3 1,3-Thiazole Derivatives I2->H3 α-Haloketones (Hantzsch Synthesis)

Figure 1: Divergent synthetic pathways from ATCEF to various N-heterocyclic scaffolds.

Experimental Protocols

Protocol A: Synthesis of the ATCEF Precursor

Causality & Design: The synthesis of ATCEF relies on a robust three-step sequence. The critical step is the chlorination of the hydroxyl intermediate using thionyl chloride (


), which converts a poor leaving group (

) into an excellent one (

). The subsequent amination utilizes methyl tert-butyl ether (MTBE) as a solvent because the byproduct, ammonium chloride (

), is highly insoluble in MTBE. This precipitation drives the equilibrium forward and provides a self-validating visual cue of reaction progress[3].

Step-by-Step Methodology:

  • Condensation: Suspend formamide (1.0 eq) and chloral hydrate (1.0 eq) in a minimal volume of water. Heat to 60°C for 2 hours until a homogeneous melt is achieved. Cool to 4°C to precipitate N-(1-hydroxy-2,2,2-trichloroethyl)formamide. Filter and dry under vacuum.

  • Chlorination: Dissolve the dried intermediate (1.0 eq) in anhydrous carbon tetrachloride (

    
    ). Add 
    
    
    
    (1.5 eq) dropwise at 0°C. Reflux the mixture for 1.5–3 hours[3].
    • Self-Validation: The cessation of

      
       and 
      
      
      
      gas evolution visually indicates the completion of the chlorination.
  • Amination: Concentrate the mixture under reduced pressure to yield crude N-(1,2,2,2-tetrachloroethyl)formamide. Dissolve this crude intermediate in anhydrous MTBE. Bubble anhydrous

    
     gas into the solution for 15 minutes at 0°C, then stir at room temperature for 30 minutes[3].
    
    • Self-Validation: The immediate formation of a white precipitate (

      
      ) confirms the successful displacement of the chloride by ammonia. Filter the precipitate and evaporate the MTBE filtrate to yield pure ATCEF.
      
Protocol B: Synthesis of 1H-Perimidin-2-amines via Isothiocyanate Intermediates

Causality & Design: 1H-perimidines are synthesized by reacting ATCEF-derived isothiocyanates with naphthalene-1,8-diamine. The diamine acts as a bis-nucleophile. The reaction passes through an intermediate thiourea, which rapidly eliminates hydrogen sulfide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) under reflux conditions, driving the thermodynamic closure of the perimidine cycle.

Step-by-Step Methodology:

  • Activation: Convert ATCEF to its corresponding isothiocyanate using thiophosgene and a non-nucleophilic base (e.g.,

    
    ) in dichloromethane at 0°C.
    
  • Cyclocondensation: Dissolve the resulting N-(2,2,2-trichloro-1-isothiocyanatoethyl)formamide (1.0 eq) in anhydrous acetonitrile. Add naphthalene-1,8-diamine (1.0 eq) and reflux for 15 minutes[4].

    • Self-Validation: The evolution of

      
       gas (detectable via lead(II) acetate paper turning black) confirms the cyclization event.
      
  • Workup: Cool the reaction mixture to room temperature. The 1H-perimidin-2-amine derivative will precipitate directly from the acetonitrile. Isolate via vacuum filtration and wash with cold ethanol (Yields typically 67–82%)[4].

Quantitative Data: Yield Optimization Across Heterocyclic Targets

The versatility of ATCEF is reflected in the high yields obtained across various cyclization conditions. The table below summarizes the optimized parameters for generating distinct heterocyclic classes from ATCEF-derived intermediates.

Table 1: Optimized Conditions and Yields for ATCEF-Derived Heterocycles

Target HeterocycleATCEF IntermediateReagents & ConditionsSelf-Validating IndicatorYield Range (%)Ref
1,3,5-Oxadiazines Acylated ThioureaDCC (1.2 eq), Toluene, 80°C, 4hPrecipitation of dicyclohexylthiourea (DCTU)75–85%[3]
1H-Perimidines IsothiocyanateNaphthalene-1,8-diamine, MeCN, Reflux, 15 minEvolution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

gas
67–82%
N-amido Thioureas Acylated ThioureaHydrazine hydrate, Solvent-free, RTLiquefaction of solid mixture87–91%[2]

References

1.[3] Scheme 1. Synthesis of N-(1-amino-2,2,2-trichloroethyl)carboxamides... - ResearchGate. ResearchGate. Available at: 2.[4] Synthesis of N-(1-((1H-perimidin-2-yl)amino)-2,2,2-trichloroethyl)carboxamides based on N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides - Figshare. Figshare. Available at: 3.[2] Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Biointerface Research in Applied Chemistry. Available at: 4.[1] Endogenous formation of N-nitrosomorpholine from a new fungicide - PubMed. National Institutes of Health (NIH). Available at:

Sources

Method

analytical methods for (1-Amino-2,2,2-trichloroethyl)formamide purity assessment

Executive Summary & Chemical Context (1-Amino-2,2,2-trichloroethyl)formamide (CAS 53654-73-2) is a specialized chlorinated intermediate, structurally characterized by a geminal diamine-like motif where a trichloromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(1-Amino-2,2,2-trichloroethyl)formamide (CAS 53654-73-2) is a specialized chlorinated intermediate, structurally characterized by a geminal diamine-like motif where a trichloromethyl group (


) stabilizes an 

-amino formamido linkage. This compound belongs to the class of chloral-derived aminals, often used as building blocks for heterocyclic synthesis or as precursors in agrochemical development (e.g., related to chloraniformethane derivatives).

Analytical Challenge: The primary challenge in analyzing this compound is the potential lability of the


-acetal (aminal) carbon, which can undergo hydrolysis to release chloral, ammonia, and formamide under acidic aqueous conditions or thermal stress. Therefore, standard "off-the-shelf" reversed-phase HPLC methods using acidic modifiers may induce on-column degradation, leading to false impurity profiles.

This guide presents a self-validating analytical strategy prioritizing non-destructive Quantitative NMR (qNMR) for absolute purity assignment, supported by a specialized HPLC-UV/MS method for impurity profiling.

Analytical Strategy Workflow

The following decision tree outlines the logical flow for assessing the material, ensuring data integrity before committing to destructive testing.

AnalyticalWorkflow Start Sample Receipt: (1-Amino-2,2,2-trichloroethyl)formamide Solubility Solubility & Stability Check (DMSO-d6 vs. MeOH) Start->Solubility qNMR Primary Assay: qNMR (Internal Standard Method) Solubility->qNMR If stable in DMSO GC_MS Volatile Impurity Screen (GC-MS with Derivatization) Solubility->GC_MS Residual Solvents HPLC_Dev HPLC Method Development (Neutral/Basic pH) qNMR->HPLC_Dev Purity Value Established Report Final CoA Generation HPLC_Dev->Report Impurity Profile GC_MS->Report

Figure 1: Analytical workflow prioritizing non-destructive qNMR to establish a mass-balance benchmark before chromatographic profiling.

Protocol A: Quantitative NMR (qNMR) – The Primary Reference Method

Rationale: Due to the lack of commercially available certified reference materials (CRMs) for this specific intermediate, qNMR is the authoritative method for establishing absolute purity. It avoids the response factor errors inherent in UV detection.

Materials:

  • Solvent: DMSO-

    
     (99.9% D) – chosen for excellent solubility of polar amides and lack of exchangeable protons that interfere with the analyte's CH backbone.
    
  • Internal Standard (IS): Maleic Acid (99.94% TraceCERT®) or 1,2,4,5-Tetramethylbenzene. Note: Maleic acid is preferred if the sample is free of basic impurities; otherwise, use the neutral Tetramethylbenzene.

Procedure:

  • Weighing: Accurately weigh ~15 mg of the sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into a clean vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Instrument: 400 MHz or higher (e.g., 600 MHz for better dispersion).

    • Pulse Sequence: 90° pulse with inverse gated decoupling (to suppress NOE if using

      
      C, though 
      
      
      
      H is standard).
    • Relaxation Delay (

      
      ): 
      
      
      
      of the longest relaxing proton (typically 30–60s for accurate integration).
    • Scans: 16–32.

    • Temperature: 25°C (controlled).

Data Analysis: Target the methine proton (


) of the trichloroethyl group. This typically appears as a distinct signal around 5.4–6.0 ppm  (depending on exact shielding).
  • Integration Range: Set carefully to exclude

    
    C satellites.
    
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (1 for methine CH)
      
    • 
      : Molecular weight[1][2]
      
    • 
      : Mass
      
    • 
      : Purity of Internal Standard
      

Protocol B: HPLC-UV/MS for Impurity Profiling

Rationale: While qNMR gives the amount of the main component, HPLC is required to detect and quantify structurally related impurities (e.g., chloral hydrate, formamide, or hydrolysis products).

Critical Consideration: The gem-diamine structure is acid-sensitive. Avoid standard 0.1% TFA or Formic Acid mobile phases. Use a buffered neutral pH or slightly basic conditions to maintain the stability of the aminal linkage.

Instrument Parameters:

ParameterSpecification
Column Phenyl-Hexyl or C18 (Base-Deactivated) , 150 x 4.6 mm, 3.5 µm. (Phenyl columns provide superior selectivity for chlorinated aromatics/aliphatics via

-

and dipole interactions)
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5 - 7.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic hold) 2-15 min: 5%

80% B 15-20 min: 80% B 20-21 min: 5% B (Re-equilibration)
Detection UV-PDA (200–400 nm). Extract 210 nm for quantitation (amide bond absorption). MS (ESI+) for identification.
Column Temp 30°C (Do not exceed 40°C to prevent thermal degradation)
Injection Vol 5 µL

Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50). Prepare fresh.

  • Concentration: 0.5 mg/mL.

  • Stability Test: Inject the sample immediately, then again after 4 hours in the autosampler. If the impurity profile changes (e.g., rise in early-eluting peaks), the sample is hydrolyzing in the diluent. Correction: If unstable, switch diluent to 100% Acetonitrile or DMSO.

Self-Validating Step (Mass Balance): Compare the Area% purity from HPLC with the w/w% purity from qNMR.

  • If HPLC Area% > qNMR w/w% , non-chromatographable impurities (inorganic salts, residual water) are present.

  • If HPLC Area% < qNMR w/w% , the method may be degrading the sample or the UV extinction coefficient of impurities is significantly higher than the analyte.

Protocol C: GC-MS for Volatile Precursors (Optional)

Rationale: To detect residual Chloral (trichloroacetaldehyde) or solvents which may not be visible in HPLC-UV. Warning: The analyte itself may decompose in the GC inlet. This method is only for detecting volatile impurities, not for assaying the main peak.

Method:

  • Inlet: Split (10:1), 200°C (Keep as low as possible).

  • Column: DB-624 or equivalent (for volatiles/chlorinated solvents).

  • Temp Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C.
  • Derivatization (Recommended): To assess the main compound by GC, derivatize with BSTFA + 1% TMCS (60°C, 30 min) to cap the amine and amide protons, improving thermal stability.

References

  • Lomonosov Moscow State University. (2015).[3] Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines and their derivatives. ResearchGate. Retrieved March 7, 2026, from [Link]

  • US EPA. (2023). Formamide, N-(2,2,2-trichloro-1-((3,4-dichlorophenyl)amino)ethyl)- Substance Details. CompTox Chemicals Dashboard.[2] Retrieved March 7, 2026, from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (General reference for qNMR protocol validity).

Sources

Application

Application Note: Derivatization of (1-Amino-2,2,2-trichloroethyl)formamide for Enhanced Bioactivity

Abstract & Introduction The functionalization of small-molecule pharmacophores is a cornerstone of modern medicinal chemistry. (1-Amino-2,2,2-trichloroethyl)formamide represents a unique, bifunctional "hemi-aminal" scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The functionalization of small-molecule pharmacophores is a cornerstone of modern medicinal chemistry. (1-Amino-2,2,2-trichloroethyl)formamide represents a unique, bifunctional "hemi-aminal" scaffold containing a lipophilic trichloromethyl group (


) and a reactive primary amine. While the parent 

moiety is historically associated with sedative (e.g., chloral hydrate) and fungicidal (e.g., chloraniformethan) properties, the free amine variant offers a critical handle for derivatization.

This guide details the protocols for synthesizing and subsequently derivatizing (1-Amino-2,2,2-trichloroethyl)formamide. The primary objective is to transition from simple alkyl-chain derivatives to complex heterocyclic architectures (specifically 1,3,5-oxadiazines and thioureas), which have demonstrated enhanced antimicrobial and insecticidal profiles in recent structure-activity relationship (SAR) studies.

Chemical Basis & Rationale[1][2][3][4][5][6][7][8][9][10]

The Pharmacophore

The core structure,


, possesses two distinct electronic features:
  • Trichloromethyl Group (

    
    ):  A strong electron-withdrawing group that increases lipophilicity (LogP) and metabolic stability, facilitating membrane permeation.
    
  • Aminal Center (

    
    ):  The central carbon is flanked by two nitrogen atoms. This "hemi-aminal" character makes the C-N bonds labile under acidic conditions but provides a rigid backbone for constructing heterocycles.
    
Strategy for Enhanced Activity

Direct application of the parent amine is often limited by hydrolytic instability and rapid clearance. Derivatization aims to:

  • Lock the conformation: Cyclization into oxadiazine rings restricts bond rotation, potentially increasing binding affinity to target enzymes (e.g., fungal GADD34:PP1 or insect nicotinic receptors).

  • Introduce Hydrogen Bond Donors/Acceptors: Conversion to thioureas adds dual H-bond donors, critical for active site recognition.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: (1-Amino-2,2,2-trichloroethyl)formamide Mechanism: Nucleophilic substitution of a chloro-intermediate generated from the hydroxy-precursor.

Reagents
  • Chloral hydrate (CAS: 302-17-0)

  • Formamide (CAS: 75-12-7)

  • Thionyl Chloride (

    
    )
    
  • Aqueous Ammonia (25%)[1][2]

  • Solvents: Benzene (or Toluene substitute),

    
     (or DCM substitute), MTBE.
    
Step-by-Step Methodology
  • Condensation (Hydroxy-Intermediate Formation):

    • Mix 0.1 mol of chloral hydrate and 0.12 mol of formamide.

    • Heat the mixture to 100°C for 1 hour.

    • Observation: The mixture will solidify upon cooling.[3] Recrystallize from water/ethanol to yield N-(1-hydroxy-2,2,2-trichloroethyl)formamide .

    • Checkpoint: Verify melting point (approx. 114-115°C).[3][2]

  • Chlorination:

    • Dissolve 10 mmol of the hydroxy-intermediate in 25 mL of dry DCM (or

      
       if permitted).
      
    • Add 12 mmol of Thionyl Chloride (

      
      ) dropwise.
      
    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Evaporate solvent under reduced pressure to obtain the N-(1-chloro-...) intermediate as a dry residue.

  • Amination (Nucleophilic Substitution):

    • Suspend the chloro-residue in 15 mL of MTBE (Methyl tert-butyl ether).

    • Add 2 mL of 25% aqueous ammonia dropwise at 0°C.

    • Stir vigorously for 1 hour at room temperature.

    • Purification: Filter the precipitate, wash with cold water to remove ammonium chloride, and recrystallize from benzene/hexane (1:1).

    • Yield: Expect 70-80% as white crystals.

Protocol B: Derivatization to Bioactive Thioureas

Target: N-((1-formamido-2,2,2-trichloroethyl)carbamothioyl)benzamides Rationale: Thiourea moieties are privileged structures in antifungal drug design.

  • Reaction Setup:

    • Dissolve 10 mmol of (1-Amino-2,2,2-trichloroethyl)formamide (from Protocol A) in 15 mL of Acetonitrile (MeCN).

    • Prepare a solution of 10 mmol Benzoyl Isothiocyanate in 10 mL MeCN.

  • Addition:

    • Add the isothiocyanate solution to the amine solution dropwise.

    • Reflux the mixture for 1 hour or stir at RT for 12 hours.

  • Isolation:

    • Cool the mixture. The product often precipitates out.

    • Filter and wash with cold MeCN.

    • Result: A stable thiourea derivative ready for biological testing or further cyclization.

Protocol C: Cyclization to 1,3,5-Oxadiazines

Target: 4H-1,3,5-oxadiazine derivatives Rationale: This step creates a rigid heterocyclic core, significantly enhancing metabolic stability and potency compared to the linear chain.

  • Activation:

    • Dissolve the Thiourea product (from Protocol B) in dry Acetonitrile.

    • Add 1.1 equivalents of Dicyclohexylcarbodiimide (DCC) .

  • Cycloaddition:

    • Reflux for 1-2 hours.

    • Mechanism: DCC facilitates desulfurization (removal of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       equivalent), forming a carbodiimide intermediate which undergoes [4+2] cycloaddition.
      
  • Workup:

    • Filter off the dicyclohexylurea (DCU) byproduct (insoluble white solid).

    • Concentrate the filtrate.

    • Recrystallize from ethanol.

Data Presentation & Analysis

Table 1: Comparative Properties of Derivatives
Derivative ClassStructural FeaturePredicted LogPPrimary Target UtilityStability
Parent Amine Free

1.8Synthetic IntermediateLow (Hydrolysis prone)
Thiourea

2.5 - 3.2Antifungal (GADD34 inhibitor)Moderate
1,3,5-Oxadiazine Cyclic Heterocycle3.5 - 4.1Insecticidal / AntitumorHigh
Figure 1: Synthesis & Derivatization Pathway[12]

SynthesisPathway Chloral Chloral Hydrate (Starting Material) Hydroxy N-(1-hydroxy...) Intermediate Chloral->Hydroxy + Formamide 100°C Chloro N-(1-chloro...) Electrophile Hydroxy->Chloro + SOCl2 Reflux Amine (1-Amino...) Target Scaffold Chloro->Amine + NH3 (aq) Nucleophilic Sub. Thiourea Thiourea Derivative (Bioactive) Amine->Thiourea + R-NCS (Isothiocyanate) Oxadiazine 1,3,5-Oxadiazine (Enhanced Activity) Thiourea->Oxadiazine + DCC Cyclization

Caption: Step-wise conversion of Chloral Hydrate to high-value heterocyclic pharmacophores via the amino-formamide scaffold.

Logical Relationship Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the derivatization choices.

SAR_Logic Scaffold Trichloroethyl Formamide Scaffold CCl3 CCl3 Group Scaffold->CCl3 Amine C1-Amino Group Scaffold->Amine Lipophilicity Increases Lipophilicity (Membrane Crossing) CCl3->Lipophilicity Reactivity Chemical Handle (Nucleophile) Amine->Reactivity Thiourea_Deriv Thiourea Formation Reactivity->Thiourea_Deriv Oxadiazine_Deriv Oxadiazine Cyclization Thiourea_Deriv->Oxadiazine_Deriv DCC Binding H-Bonding Capacity (Enzyme Inhibition) Thiourea_Deriv->Binding Rigidity Conformational Rigidity (Receptor Selectivity) Oxadiazine_Deriv->Rigidity

Caption: SAR logic map highlighting how structural modifications translate to specific biological advantages.

References

  • Lomynoha, Y. R., et al. (2024).[1] Synthesis of Potential Anticonvulsants Based on Chloral Hydrate. Voprosy khimii i khimicheskoi tekhnologii. Link

  • Karpenko, Y. (2025).[4][5] Synthesis and Tactics of Organic Synthesis of 1,3,5-Oxadiazine Derivatives. MDPI Sciforum. Link

  • BenchChem. (2025).[6] Chloraniformethan: An Overview of A Sparsely Documented Compound. BenchChem Technical Library. Link

  • Vovk, M. V., et al. (2022). A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Chemistry Journal. Link

  • PrepChem. Preparation of chloralformamide. PrepChem Laboratory Manuals. Link

Sources

Method

use of (1-Amino-2,2,2-trichloroethyl)formamide in the synthesis of 1,3,5-oxadiazine derivatives

Introduction & Significance The 1,3,5-oxadiazine scaffold represents a privileged class of heterocyclic compounds with profound utility in agrochemistry and pharmacology.[1][2] Derivatives functionalized with a trichloro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Significance

The 1,3,5-oxadiazine scaffold represents a privileged class of heterocyclic compounds with profound utility in agrochemistry and pharmacology.[1][2] Derivatives functionalized with a trichloromethyl (


)  group at the C4 position exhibit potent biological activities, including insecticidal (e.g., thiamethoxam analogs), antitumor, and antimicrobial properties.

This application note details the use of (1-Amino-2,2,2-trichloroethyl)formamide (and its substituted carboxamide analogs) as a critical "chiral building block" for constructing the 1,3,5-oxadiazine core. Unlike traditional methods that require harsh conditions, this protocol leverages a dehydrosulfurization-cyclization strategy involving thiourea intermediates. This approach allows for the regio-controlled assembly of the oxadiazine ring under mild conditions, preserving the sensitive


 moiety.

Key Advantages of This Protocol:

  • Regioselectivity: The intramolecular cyclization is directed by the nucleophilicity of the amide oxygen, ensuring a single isomeric product.

  • Mild Conditions: Uses Iodine/Triethylamine (

    
    ) or DCC, avoiding high-temperature pyrolysis.
    
  • Versatility: Compatible with diverse aryl and alkyl isothiocyanates to generate a library of 2-amino-substituted oxadiazines.

Chemistry & Mechanism

The synthesis proceeds via a three-stage cascade:[2]

  • Precursor Assembly: Generation of the chemically labile

    
    -amino amide, (1-Amino-2,2,2-trichloroethyl)formamide.
    
  • Thiourea Formation: Nucleophilic addition of the amine to an isothiocyanate (

    
    ) to form an 
    
    
    
    -((1-formamido-2,2,2-trichloroethyl)carbamothioyl) derivative.
  • Cyclodesulfurization: Activation of the thiourea sulfur (using DCC or

    
    ) triggers the formation of a carbodiimide intermediate. The carbonyl oxygen of the formamide group then performs a 6-exo-dig  (or pseudo-hetero-Diels-Alder) nucleophilic attack on the carbodiimide carbon, closing the 1,3,5-oxadiazine ring.
    
Reaction Scheme

The transformation of the thiourea intermediate (B) to the 1,3,5-oxadiazine (C) is the critical step.


Experimental Protocol

Materials & Reagents
  • Starting Material: (1-Amino-2,2,2-trichloroethyl)formamide (prepared in situ or freshly isolated from

    
    -(1,2,2,2-tetrachloroethyl)formamide).
    
  • Electrophile: Aryl or Acyl Isothiocyanates (e.g., Phenyl isothiocyanate, Benzoyl isothiocyanate).

  • Desulfurizing Agents:

    • Method A: Dicyclohexylcarbodiimide (DCC).[1][3][4]

    • Method B: Iodine (

      
      ) and Triethylamine (
      
      
      
      ).[1][2]
  • Solvents: Acetonitrile (

    
    ), Dimethylformamide (DMF), Ethanol (
    
    
    
    ).
Workflow Diagram (DOT)

OxadiazineSynthesis Start Start: N-(1,2,2,2-Tetrachloroethyl)formamide AmineGen Step 1: Amination (NH3/Ether, 0°C) Start->AmineGen Nucleophilic Sub. Amine Intermediate 1: (1-Amino-2,2,2-trichloroethyl)formamide AmineGen->Amine Isolation ThioureaRxn Step 2: Thiourea Formation (+ R-NCS, RT, 3h) Amine->ThioureaRxn Add Isothiocyanate Thiourea Intermediate 2: Acyl-Thiourea Derivative ThioureaRxn->Thiourea Precipitation Decision Select Cyclization Method Thiourea->Decision MethodA Method A: DCC (Reflux MeCN, 1h) Decision->MethodA High Yield / Robust MethodB Method B: I2 / Et3N (DMF, RT, 2-4h) Decision->MethodB Mild / Sensitive Groups Product Final Product: 4-(Trichloromethyl)-4H-1,3,5-oxadiazine MethodA->Product Dehydrosulfurization MethodB->Product Oxidative Cyclization

Caption: Step-by-step synthetic workflow for 1,3,5-oxadiazine derivatives starting from tetrachloroethyl precursors.

Detailed Step-by-Step Procedure

Step 1: Synthesis of (1-Amino-2,2,2-trichloroethyl)formamide Note: This compound is unstable and should be used immediately or stored at -20°C.

  • Dissolve

    
    -(1,2,2,2-tetrachloroethyl)formamide (10 mmol) in dry diethyl ether (50 mL).
    
  • Cool the solution to 0–5°C in an ice bath.

  • Bubble dry ammonia gas (

    
    ) through the solution for 30 minutes, or add a saturated solution of 
    
    
    
    in dioxane.
  • Filter off the ammonium chloride precipitate.

  • Evaporate the solvent under reduced pressure (keep bath temp < 30°C) to obtain the crude amine as a white/pale yellow solid.

Step 2: Formation of the Thiourea Intermediate

  • Resuspend the crude amine (10 mmol) in Ethanol (20 mL).

  • Add the appropriate Isothiocyanate (e.g., 4-chlorophenyl isothiocyanate) (10 mmol) dropwise.

  • Stir at room temperature for 3–6 hours. A precipitate will form.[5]

  • Filter the solid, wash with cold ethanol, and dry.

    • Checkpoint: Verify structure via IR (look for broad NH bands at 3100–3300 cm⁻¹ and C=S at ~1200 cm⁻¹).

Step 3: Cyclization to 1,3,5-Oxadiazine

Option A: DCC Method (Standard)

  • Dissolve the thiourea intermediate (5 mmol) in Acetonitrile (25 mL).

  • Add Dicyclohexylcarbodiimide (DCC) (6 mmol, 1.2 eq).

  • Reflux the mixture for 45–60 minutes. Dicyclohexylurea (DCU) will precipitate.

  • Cool to room temperature and filter off the DCU byproducts.

  • Evaporate the filtrate.[6][7] Recrystallize the residue from Ethanol/Acetonitrile.[5]

Option B: Iodine/TEA Method (Mild)

  • Dissolve the thiourea intermediate (5 mmol) in DMF (10 mL).

  • Add Triethylamine (

    
    ) (15 mmol, 3 eq).
    
  • Add Iodine (

    
    ) (5.5 mmol, 1.1 eq) portion-wise at room temperature.
    
  • Stir for 2–4 hours (monitor by TLC until starting material disappears).

  • Pour the reaction mixture into ice water (100 mL). The product will precipitate.[5]

  • Filter, wash with aqueous sodium thiosulfate (to remove excess iodine), and water. Recrystallize from Acetonitrile.

Results & Data Analysis

The following table summarizes typical yields and properties when reacting (1-Amino-2,2,2-trichloroethyl)formamide with various aryl isothiocyanates (


).

Table 1: Synthesis of 6-Hydro-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

EntryAryl Group (

)
MethodTime (h)Yield (%)Melting Point (°C)
1 Phenyl (

)
A (DCC)1.078142–144
2 4-ChlorophenylA (DCC)1.082155–157
3 4-MethoxyphenylB (

)
2.565138–140
4 4-NitrophenylB (

)
3.071168–170
5 2,4-DichlorophenylA (DCC)1.285160–162

Note: Yields for Method A are generally higher for electron-poor aryl groups, while Method B is preferred for acid-sensitive substrates.

Expert Tips & Troubleshooting

  • Instability of the Amine: The (1-Amino-2,2,2-trichloroethyl)formamide precursor can decompose to chloral imine and formamide if heated. Always perform the amination (Step 1) cold and use the product immediately.

  • Moisture Sensitivity: The DCC cyclization (Method A) is sensitive to water, which hydrolyzes the carbodiimide intermediate back to a urea derivative, preventing cyclization. Use anhydrous Acetonitrile.

  • Purification: If the DCU byproduct from Method A is difficult to remove completely, cool the reaction mixture to -10°C before filtration. Residual DCU can often be removed by washing the crude product with hot hexane (product is insoluble, DCU is slightly soluble).

  • Structural Verification: The formation of the oxadiazine ring is best confirmed by

    
     NMR . Look for the disappearance of the thiocarbonyl signal (
    
    
    
    ppm) and the appearance of the C=N ring carbon (
    
    
    ppm). The
    
    
    carbon typically appears at
    
    
    ppm.[4]

References

  • Zadorozhnii, P. V., et al. (2022).[3][5][7] Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. MDPI Chem. Proc. Link

  • Pokotylo, I. O., et al. (2022).[4] A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Biointerface Research in Applied Chemistry. Link

  • Lomynoha, Y. R., et al. (2022).[3] Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Sciforum. Link

  • Caron, S., et al. (2012).[8] Preparation of Substituted Benzimidazoles and Imidazopyridines Using 2,2,2-Trichloroethyl Imidates. Synthesis. Link

  • PubChem Compound Summary. N-(2,2,2-Trichloro-1-hydroxyethyl)formamide. National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Amino-2,2,2-trichloroethyl)formamide

Welcome to the technical support center for the synthesis of (1-Amino-2,2,2-trichloroethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1-Amino-2,2,2-trichloroethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compound.

I. Overview of the Synthetic Pathway

The synthesis of (1-Amino-2,2,2-trichloroethyl)formamide is typically achieved in a two-step process. The first step involves the condensation of chloral (trichloroacetaldehyde) with formamide to yield the stable intermediate, N-(2,2,2-trichloro-1-hydroxyethyl)formamide. The subsequent step is the amination of this intermediate to afford the desired product. This second step is often the most critical, with the potential for several side reactions.

Synthetic_Pathway Chloral Chloral Step1 Step 1: Condensation Chloral->Step1 Formamide Formamide Formamide->Step1 Intermediate N-(2,2,2-trichloro-1- hydroxyethyl)formamide Step1->Intermediate Amination Step 2: Amination (e.g., via chloro-intermediate + NH3) Intermediate->Amination Product (1-Amino-2,2,2-trichloroethyl)formamide Amination->Product

Caption: General two-step synthesis of (1-Amino-2,2,2-trichloroethyl)formamide.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and potential side reactions.

Q1: What is the most likely synthetic route to (1-Amino-2,2,2-trichloroethyl)formamide?

A1: The most plausible and documented route proceeds in two main steps. First, the condensation of chloral with formamide produces N-(2,2,2-trichloro-1-hydroxyethyl)formamide[1]. This intermediate is then typically activated, for example, by conversion to a chloro-intermediate using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with ammonia to yield the final product[2].

Q2: What are the primary side reactions to be aware of during the amination step?

A2: The amination step is where most side reactions occur. The most common issues include:

  • Dimerization or Oligomerization: The product, having a reactive amino group, can potentially react with the activated intermediate (e.g., the N-(1,2,2,2-tetrachloroethyl)formamide) to form dimers or higher-order oligomers. This is analogous to the formation of symmetrical N,N'-diamido alkylated thioureas observed in similar syntheses[3].

  • Resinification/Tar Formation: Under certain conditions, particularly with strong bases or high temperatures, the reaction mixture can polymerize or decompose, leading to the formation of intractable tars[3].

  • Hydrolysis: The formamide group or the trichloromethyl group can be susceptible to hydrolysis, especially during aqueous workup or if water is present in the reaction mixture. This can lead to the formation of formic acid, ammonia, and other degradation products.

  • Elimination Reactions: The presence of a strong base could potentially induce elimination of HCl from the trichloroethyl group, leading to dichlorovinyl-containing byproducts.

Q3: My reaction mixture is turning dark and viscous. What is likely happening?

A3: A dark and viscous reaction mixture is often indicative of resinification or tar formation. This can be caused by several factors, including:

  • Excessively high reaction temperature: This can provide the activation energy for polymerization pathways.

  • Incorrect stoichiometry or addition rate: A localized excess of a reactive intermediate can initiate polymerization.

  • Presence of impurities: Impurities in the starting materials or solvents can sometimes catalyze decomposition.

To mitigate this, ensure precise temperature control, slow and controlled addition of reagents, and the use of high-purity, anhydrous solvents.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Observation Potential Cause(s) Troubleshooting Steps & Recommendations
Low yield of the desired product - Incomplete conversion of the hydroxy-intermediate to the activated intermediate (e.g., chloro-intermediate).- Competing side reactions (dimerization, resinification).- Product loss during workup and purification.- Optimize Activation Step: Ensure complete conversion of the hydroxyl group by using a slight excess of the activating agent (e.g., thionyl chloride) and monitoring the reaction by TLC or NMR.- Control Amination Conditions: Add the activated intermediate slowly to a solution of ammonia at a low temperature to minimize side reactions. Use a sufficient excess of ammonia to favor the desired reaction over dimerization.- Careful Workup: Use a non-aqueous workup if possible to avoid hydrolysis. If an aqueous workup is necessary, perform it quickly at low temperatures and with a buffered solution to control the pH.
Formation of a significant amount of a higher molecular weight impurity - Dimerization/Oligomerization: The product is reacting with the starting material.- Increase Excess of Ammonia: Using a larger excess of ammonia will increase the probability of the activated intermediate reacting with ammonia rather than the product.- Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization.
The final product is unstable and decomposes upon storage - Residual Acidity/Basicity: Trace amounts of acid or base from the reaction or workup can catalyze decomposition.- Hydrolysis: Exposure to atmospheric moisture can lead to hydrolysis over time.- Thorough Purification: Ensure all traces of acidic or basic reagents are removed during purification. This may involve washing with a mild bicarbonate solution (if the product is stable) followed by a brine wash and drying over an anhydrous salt.- Inert Atmosphere Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize contact with moisture and oxygen.

IV. Experimental Protocols

Protocol 1: Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)formamide

This protocol is based on the well-established reaction of chloral with formamide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine chloral (1.0 eq) and formamide (1.1 eq).

  • Reaction: Gently heat the mixture with stirring. The reaction is typically exothermic. Maintain the temperature at 50-60°C for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product will often crystallize upon cooling. The crude product can be collected by filtration and washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted chloral.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as toluene or a mixture of ethyl acetate and hexane, to yield pure N-(2,2,2-trichloro-1-hydroxyethyl)formamide as a white solid.

Protocol 2: Synthesis of (1-Amino-2,2,2-trichloroethyl)formamide

This protocol is a general procedure adapted from the synthesis of related carboxamides[2].

  • Activation of the Hydroxyl Group:

    • In a dry, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve N-(2,2,2-trichloro-1-hydroxyethyl)formamide (1.0 eq) in an anhydrous solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 1.5-3 hours, or until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude N-(1,2,2,2-tetrachloroethyl)formamide.

  • Amination:

    • Dissolve the crude N-(1,2,2,2-tetrachloroethyl)formamide in a dry, aprotic solvent like methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise. Maintain a significant excess of ammonia.

    • Stir the reaction mixture at low temperature for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, the ammonium chloride precipitate can be removed by filtration.

    • The filtrate is then concentrated under reduced pressure to yield the crude (1-Amino-2,2,2-trichloroethyl)formamide.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Troubleshooting_Logic Start Synthesis of (1-Amino-2,2,2- trichloroethyl)formamide Problem Problem Encountered Start->Problem LowYield Low Yield Problem->LowYield  Yield Issue HighMW_Impurity High MW Impurity Problem->HighMW_Impurity Purity Issue Decomposition Product Decomposition Problem->Decomposition Stability Issue Solution_LY Optimize activation step Control amination conditions Careful workup LowYield->Solution_LY Solution_HMW Increase excess of ammonia Use higher dilution HighMW_Impurity->Solution_HMW Solution_Decomp Thorough purification Store under inert atmosphere Decomposition->Solution_Decomp

Caption: Troubleshooting flowchart for common synthesis issues.

V. References

  • Woliński, P., Zawadzińska, K., Dresler, E., & Jasiński, R. (n.d.). Scheme 1. Synthesis of N-(1-amino-2,2,2-trichloroethyl)carboxamides... ResearchGate. Retrieved from [Link]

  • Firsova, Y. N., Engel, S. R., Lozinskaya, N. A., Sosonyuk, S. E., Proskurnina, M. V., & Zefirov, N. S. (2015). Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines and their derivatives. Russian Chemical Bulletin, 64(1), 76–82.

  • Lomynoha, Y. R., Zadorozhnii, P. V., Zvarych, V. I., Kiselev, V. V., Okhtina, O. V., & Kharchenko, O. V. (2024). N-(2,2,2-Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1-Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Biointerface Research in Applied Chemistry, 14(1), 17.

  • Casadei, M. A., Moracci, F. M., Occhialini, D., & Inesi, A. (1987). Electrochemical reduction of N-(2,2,2-trichloroethyl)acetamides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1887-1892.

  • Yamaoka, H., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega.

  • European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents. Retrieved from

  • National Center for Biotechnology Information. (n.d.). N-(2,2,2-Trichloro-1-hydroxyethyl)formamide. PubChem. Retrieved from [Link]

  • Ritter, T. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(23), e202302381.

  • Pavlova, V. V., Zadorozhnii, P. V., Kotliar, D. S., Okhtina, O. V., & Kharchenko, A. V. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Molbank, 2025(4), M1835.

  • Sutherland, J. D. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society.

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Shaburkin, D. N., et al. (n.d.). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Russian Journal of General Chemistry.

  • Yakubovich, A. A., et al. (n.d.). Synthesis, crystal structures, and thermal properties of trichloro[O-bis(2-hydroxyethyl)ammonium] manganese(ii), {Mn[(HOCH2CH2)2NH2]Cl3}n, and N-(2-hydroxyethyl)-N-methylaminoniuin aquatrichloromanganate(ii), [MeNH2CH2CH2OH][Mn(H2O)Cl3]. Russian Journal of Coordination Chemistry.

  • Ghosez, L., et al. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. Organic Syntheses.

  • Chen, J., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(23), 8345.

  • Ammonium Hydroxide & Sodium Hypochlorite Storage & Handling Issues. (n.d.). Association Management Software. Retrieved from [Link]

  • O'Doherty, G. A. (2012). 3,4-Dihydroxypyrrolidines via Modified Tandem Aza-Payne/Hydroamination Pathway. Organic Letters, 14(12), 3056-3059.

  • Barnes, I., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: Experimental and theoretical studies. The Journal of Physical Chemistry A, 119(28), 7559-7573.

  • IV.3 Acute Toxicity of Ammonia, Copper, and Pesticides to Eurytemora affinis, of the San Francisco Estuary. (n.d.). California State Water Resources Control Board. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of (1-Amino-2,2,2-trichloroethyl)formamide Synthesis

Status: Operational Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting for -Amidoalkylation Reagents Introduction Welcome to the technical support hub for the synthesis of (1-Amino-2,2,2-tr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting for


-Amidoalkylation Reagents

Introduction

Welcome to the technical support hub for the synthesis of (1-Amino-2,2,2-trichloroethyl)formamide derivatives. These compounds are critical intermediates in the synthesis of agrochemicals (specifically fungicides and herbicides) and heterocyclic pharmacophores (e.g., 1,3,5-oxadiazines).

The synthesis hinges on the stability of the aminal linkage (


) adjacent to a strong electron-withdrawing trichloromethyl group (

). This electronic environment creates unique reactivity profiles, particularly regarding the competition between nucleophilic substitution (desired) and elimination (undesired formation of enamides).

This guide replaces standard operating procedures with a causality-driven troubleshooting framework , designed to help you navigate the three critical stages of synthesis:

  • Condensation: Formation of the hemiaminal precursor.

  • Activation: Conversion to the

    
    -chloro intermediate.
    
  • Substitution: Installation of the amino group.

Module 1: The Primary Condensation (Precursor Synthesis)

Target:


-(2,2,2-Trichloro-1-hydroxyethyl)formamide (Chloralformamide)
Reaction:  Chloral Hydrate + Formamide 

Hemiaminal
Protocol & Optimization

While often cited as a simple mix-and-heat reaction, yield and purity are sensitive to water removal and stoichiometry.

ParameterStandard ConditionOptimized ConditionTechnical Rationale
Stoichiometry 1:1 Molar Ratio1.1:1 (Chloral excess) Chloral is volatile; slight excess ensures complete consumption of the amide, which is harder to remove.
Solvent Water or NeatToluene or Benzene Allows for azeotropic removal of water, driving the equilibrium toward the hemiaminal product.
Catalyst NoneAcetic Anhydride (0.1 eq) Acts as a chemical dehydrating agent, accelerating the condensation without strong acids that might hydrolyze the amide.
Troubleshooting (FAQ)

Q: My product remains a viscous oil and refuses to crystallize. How do I fix this?

  • Cause: Presence of unreacted formamide or residual water. The hemiaminal is often hygroscopic.

  • Solution: Dissolve the oil in warm chloroform (

    
    ) or carbon tetrachloride (
    
    
    
    ) and wash with small volumes of ice-cold water to remove unreacted formamide. Dry the organic layer extensively over
    
    
    before evaporating. Recrystallize from ethanol/water.

Q: I see decomposition back to starting materials on TLC.

  • Cause: Thermal instability. The retro-aldol type reaction is favored at high temperatures (

    
    ) without water removal.
    
  • Solution: Lower the reaction temperature to

    
     and apply vacuum or a Dean-Stark trap to remove water physically rather than relying on heat alone.
    

Module 2: Activation (The Chloro-Intermediate)

Target:


-(1,2,2,2-Tetrachloroethyl)formamide
Reaction:  Hydroxy-intermediate + 


Chloro-intermediate
Critical Safety & Stability Note

The product,


-(1,2,2,2-tetrachloroethyl)formamide, is a reactive 

-chloroamide
. It is highly susceptible to hydrolysis. Do not use aqueous workups.
Workflow Visualization

SynthesisWorkflow Chloral Chloral Hydrate + Formamide Hydroxy Hydroxy-Intermediate (Stable Solid) Chloral->Hydroxy Dehydration Activation Activation (SOCl2 / Reflux) Hydroxy->Activation Chloro Chloro-Intermediate (Moisture Sensitive) Activation->Chloro -SO2, -HCl Final N-(1-Amino-2,2,2- trichloroethyl)formamide Chloro->Final Substitution (MTBE, r.t.) Amine Target Amine (Nucleophile) Amine->Final

Figure 1: Step-wise synthesis workflow emphasizing the reactive chloro-intermediate.

Troubleshooting (FAQ)

Q: The reaction with thionyl chloride (


) is sluggish. 
  • Cause: The electron-withdrawing

    
     group deactivates the adjacent hydroxyl, making it a poor nucleophile.
    
  • Solution: Add a catalytic amount of DMF (Dimethylformamide) . This forms the Vilsmeier-Haack reagent in situ, which is a far more potent chlorinating agent than thionyl chloride alone.

Q: Upon evaporation of


, the product turns dark/black. 
  • Cause: Thermal decomposition due to residual HCl trapped in the lattice or overheating.

  • Solution: Co-evaporate with dry toluene twice. This helps strip away residual thionyl chloride and HCl gas. Keep the bath temperature below

    
    .
    

Module 3: Amination (The Target Synthesis)

Target:


-(1-Amino-2,2,2-trichloroethyl)formamide derivatives
Reaction:  Chloro-intermediate + Amine (

or

)

Product
The Substitution vs. Elimination Dilemma

This is the most critical step. The proton on the


-carbon is acidic due to the inductive effect of the 

and amide groups. Strong bases or high temperatures promote elimination of HCl to form the enamide (

).
Decision Logic

Troubleshooting Start Issue: Low Yield in Amination Step CheckProduct Analyze Crude by NMR/TLC Start->CheckProduct IsEnamide Is Enamide Present? (Olefinic proton ~6-7 ppm) CheckProduct->IsEnamide YesEnamide Problem: Elimination Dominates IsEnamide->YesEnamide Yes NoEnamide Problem: Incomplete Substitution IsEnamide->NoEnamide No Action1 Reduce Temperature (0°C to r.t.) YesEnamide->Action1 Action2 Change Solvent (Use Non-Polar: MTBE/Ether) YesEnamide->Action2 Action3 Use Weaker Base (Excess Amine instead of TEA) YesEnamide->Action3 Action4 Check Reagent Quality (Is Chloro-intermediate hydrolyzed?) NoEnamide->Action4 Action5 Increase Reaction Time (Do NOT increase Temp) NoEnamide->Action5

Figure 2: Troubleshooting logic for the amination step, distinguishing between elimination side-products and stalled reactions.

Protocol Recommendations
  • Solvent Selection: Use MTBE (Methyl tert-butyl ether) or THF .

    • Why? These solvents dissolve the organic reactants well but are poor solvents for the ammonium chloride salts formed during the reaction, allowing them to precipitate out and driving the reaction forward [1].

  • Base Choice:

    • For volatile amines (

      
      , Methylamine): Use excess amine (2.0 - 2.5 eq).
      
    • For valuable/complex amines: Use Triethylamine (TEA) as a scavenger, but add it slowly at

      
       to prevent localized hotspots that trigger elimination.
      
  • Reaction Conditions:

    • Stir at Room Temperature for 15–30 minutes.

    • Warning: Refluxing will almost certainly lead to the enamide or polymerization.

Troubleshooting (FAQ)

Q: I am trying to synthesize the primary amine (


) using ammonia, but yield is low. 
  • Cause: Ammonia is a hard nucleophile, but also basic. In aqueous ammonia, hydrolysis competes.

  • Solution: Use gaseous ammonia bubbled into dry MTBE or a solution of

    
     in dioxane/methanol. Do not use aqueous ammonium hydroxide. See the protocol by V.V. Dotsenko et al. for the use of 
    
    
    
    in MTBE [1].

Q: The product decomposes during column chromatography.

  • Cause: Silica gel is slightly acidic and can hydrolyze the aminal linkage or degrade the

    
     group.
    
  • Solution:

    • Pre-treat the silica gel with 1% Triethylamine in hexane to neutralize acidity.

    • Prefer recrystallization over chromatography whenever possible. Common solvents: Hexane/Ethanol mixtures.

Summary of Key Specifications

ComponentCritical ParameterTarget Value
Precursor Melting Point115–120°C (Lit. value for Chloralformamide) [2]
Intermediate AppearanceWhite/Off-white solid (Hydrolyzes in air)
Final Product StorageStore at 4°C, desiccated. Avoid protic solvents for long-term storage.

References

  • Dotsenko, V. V., et al. (2014). "Synthesis of N-(1-amino-2,2,2-trichloroethyl)carboxamides." ResearchGate. Available at: [Link]

  • PubChem.[1] (n.d.). "N-(2,2,2-Trichloro-1-hydroxyethyl)formamide."[1][2] National Library of Medicine. Available at: [Link]

  • Carter, G. A., et al. (1980). "Synthesis of N-methyl-N-(2,2,2-trichloro-1-arylaminoethyl)formamides and related compounds as potential fungicides." Australian Journal of Chemistry, 33(3), 613–617.[3] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(1-Amino-2,2,2-trichloroethyl)formamide Instability

Executive Summary (1-Amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2) is a highly functionalized aminal intermediate utilized in the synthesis of complex heterocycles, thioureas, and isocyanides[1]. Despite its syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2) is a highly functionalized aminal intermediate utilized in the synthesis of complex heterocycles, thioureas, and isocyanides[1]. Despite its synthetic utility, researchers frequently encounter severe instability issues—ranging from spontaneous degradation to intractable polymerization—during storage, handling, and reaction execution. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting workflows to ensure the integrity of your experiments.

Mechanistic Grounding: The Causality of Degradation

To effectively troubleshoot, one must understand the "push-pull" electronic forces destabilizing the molecule. The C1 carbon is bonded to three distinct groups with competing effects:

  • Trichloromethyl (-CCl3) Group : Strongly electron-withdrawing via inductive effects. This makes the C1 carbon highly electrophilic and susceptible to nucleophilic attack (e.g., by ambient moisture).

  • Amino (-NH2) and Formamido (-NHCHO) Groups : These nitrogen atoms possess lone pairs that can stabilize a developing positive charge on C1 (iminium ion formation) but also act as excellent leaving groups when protonated.

This delicate kinetic balance is easily disrupted:

  • Aqueous/Acidic Vulnerability : Protonation of the amino or formamido group triggers the expulsion of ammonia or formamide. Subsequent nucleophilic attack by water leads to rapid hydrolysis back to chloral (trichloroacetaldehyde) and formamide, a mechanism identical to the degradation of the related [2].

  • Thermal/Base Vulnerability : Under thermal stress or in the presence of bases, the molecule undergoes elimination of ammonia. This forms the highly reactive N-(2,2,2-trichloroethylidene)formamide imine, which rapidly polymerizes into dark, viscous tars.

Degradation Pathways Visualization

DegradationPathways A N-(1-Amino-2,2,2-trichloroethyl)formamide (Intact Aminal) B Aqueous / Acidic Hydrolysis A->B + H2O / H+ C Thermal / Base Elimination A->C + Heat / Base D Chloral + Formamide + Ammonia B->D Cleavage E N-(2,2,2-trichloroethylidene)formamide (Reactive Imine) C->E - NH3 F Polymerization / Tars E->F Uncontrolled S Anhydrous / Inert Storage (<-20°C, Ar/N2) S->A Stabilization

Figure 1: Degradation pathways of N-(1-Amino-2,2,2-trichloroethyl)formamide under various stresses.

Quantitative Data: Stability Matrix

The following table summarizes the kinetic stability (approximate half-life,


) of the compound across various common laboratory environments.
Solvent / EnvironmentTemp (°C)Additive / Condition

(Approx.)
Primary Degradation Pathway
Water (pH 7.0)25Ambient Moisture< 2 hoursHydrolysis (Chloral formation)
Water (pH 2.0)250.1 M HCl< 15 minsAcid-catalyzed Hydrolysis
Methanol25None12 hoursSolvolysis (O,N-acetal formation)
THF (Anhydrous)25Inert Atmosphere> 7 daysStable
THF (Anhydrous)60Reflux4 hoursThermal Elimination (-NH3)
DCM (Anhydrous)-20Inert Atmosphere> 6 monthsStable

Experimental Protocols: Self-Validating Workflows

Protocol A: Anhydrous Handling and Long-Term Storage

Objective: Prevent ambient moisture hydrolysis and thermal elimination.

  • Aliquot Upon Receipt : Immediately upon receiving the , transfer the bulk material into a nitrogen or argon-filled glovebox.

    • Causality: Opening the bottle in ambient air introduces atmospheric moisture. The hygroscopic nature of the aminal will rapidly draw in water, initiating the hydrolysis cascade.

  • Desiccant Packaging : Divide the material into single-use amber vials. Place these vials inside a secondary container filled with anhydrous Drierite (CaSO4).

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and condensation events that occur when a cold bottle is opened in a warm, humid lab.

  • Cryogenic Storage : Store the secondary container at -20°C or lower.

    • Causality: At room temperature, the ambient thermal energy is sufficient to slowly overcome the activation barrier for the elimination of ammonia. Lowering the temperature kinetically freezes this pathway, extending the shelf-life to >6 months.

Protocol B: Reaction Setup for Downstream Synthesis

Objective: Utilize the compound as an electrophile without triggering polymerization.

  • Solvent Selection : Dissolve the compound exclusively in strictly anhydrous, aprotic solvents (e.g., THF, DCM, or Toluene).

    • Causality: Protic solvents (like methanol or ethanol) can hydrogen-bond with the aminal nitrogens, increasing their leaving group ability. Furthermore, alcohols can undergo solvolysis with the aminal, replacing the amino group with an alkoxy group.

  • Temperature Control During Base Addition : If your protocol requires a base (e.g., for isocyanide formation or coupling to form [1]), cool the reaction mixture to -78°C before dropwise addition.

    • Causality: Bases abstract protons, facilitating the elimination of ammonia to form the reactive imine. At -78°C, the intermediate is stabilized long enough for your intended nucleophile to trap it before uncontrolled polymerization occurs.

  • In-Situ Trapping : Ensure your target nucleophile is already present in the reaction mixture before adding any activating agents or bases.

    • Causality: The transient imine or iminium intermediate is highly reactive. If generated in the absence of a trapping agent, it will self-condense.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned dark brown and viscous within minutes of adding a mild amine base (e.g., TEA). What happened? A : You observed base-catalyzed polymerization. The triethylamine abstracted a proton, leading to the rapid elimination of ammonia. This generated the highly electrophilic N-(2,2,2-trichloroethylidene)formamide imine. Because your nucleophile was either absent or not reactive enough at that temperature, the imine self-condensed into intractable polymeric tars. Solution: Pre-mix your nucleophile, lower the temperature to -78°C, and use a sterically hindered base (like DIPEA) added dropwise.

Q2: Can I purify N-(1-Amino-2,2,2-trichloroethyl)formamide via standard silica gel column chromatography? A : No. Standard silica gel is inherently acidic and highly hydrated. The acidity protonates the amino group, converting it into an excellent leaving group (


). The residual water on the silica surface then acts as a nucleophile, rapidly hydrolyzing the compound into chloral and formamide directly on the column.
Solution: If purification is absolutely necessary, use crystallization from anhydrous non-polar solvent mixtures (e.g., hexanes/ethyl acetate) under an inert atmosphere.

Q3: How do I verify the integrity of my batch before starting a complex synthesis? A : Perform a quick


H-NMR analysis in anhydrous DMSO-

or CDCl

. Look for the distinct aminal methine proton (the CH attached to the CCl

group and two nitrogens), which typically appears as a multiplet around 5.5 - 6.5 ppm depending on the solvent. If you observe a sharp singlet around 9.5 - 10.0 ppm, your batch has degraded into chloral. The presence of a broad singlet around 8.0 ppm (formamide) further confirms hydrolysis.

References

  • PubChem. "N-(2,2,2-Trichloro-1-hydroxyethyl)formamide | C3H4Cl3NO2 | CID 71635". National Center for Biotechnology Information (NIH). URL:[Link]

  • CompTox Chemicals Dashboard. "Formamide, N-(2,2,2-trichloro-1-((3,4-dichlorophenyl)amino)ethyl)-". United States Environmental Protection Agency (EPA). URL:[Link]

  • ResearchGate. "Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives". URL:[Link]

Sources

Optimization

Technical Support Center: (1-Amino-2,2,2-trichloroethyl)formamide Chemistries

[1] Executive Summary: The "Stability Triad" Researchers working with (1-Amino-2,2,2-trichloroethyl)formamide and its derivatives (often generated via -amidoalkylation of chloralformamide) face a unique set of competing...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Stability Triad"

Researchers working with (1-Amino-2,2,2-trichloroethyl)formamide and its derivatives (often generated via


-amidoalkylation of chloralformamide) face a unique set of competing reaction pathways. The trichloromethyl (

) group acts as a powerful electron-withdrawing anchor, but it simultaneously activates the molecule toward three primary degradation routes.[1]

Success in this chemistry requires balancing the Stability Triad :

  • Hydrolysis (Moisture Sensitivity): Reversion to chloral and formamide.[1]

  • Elimination (Base Sensitivity): Loss of HCl to form reactive dichlorovinyl species.[1]

  • Condensation (Concentration/Thermal): Formation of bis-amide dimers.[1]

This guide provides diagnostic workflows to identify, quantify, and prevent these specific byproducts.

Diagnostic Pathways & Mechanisms

The following diagram maps the critical degradation pathways. Use this to identify where your reaction is diverging from the target.

ReactionPathways Start Chloralformamide Precursor Target (1-Amino-2,2,2-trichloroethyl) formamide Derivatives (Target Aminal) Start->Target + Amine (R-NH2) - H2O Dimer Dimerization: Bis(formamido) trichloroethane Start->Dimer Side Rxn Hydrol Hydrolysis: Chloral Hydrate + Formamide/Amine Target->Hydrol + H2O (Acid Cat.) Reversible Elim Elimination: N-(2,2-dichlorovinyl) formamide Target->Elim + Base / Heat (- HCl) Target->Dimer Excess Formamide or Thermal

Figure 1: Mechanistic divergence in


-amidoalkylation. The target aminal is kinetically stable but thermodynamically precarious.

Troubleshooting Guide: Symptom-Based Solutions

Scenario A: The "Ghost Peak" (Hydrolysis)

Symptom: HPLC/GC shows a peak that matches the starting aldehyde (Chloral) or amide, and the target peak diminishes upon standing in solution. Mechanism: The hemiaminal/aminal linkage (


 or 

) is labile in aqueous or protic media, driven by the steric bulk of the

group.
Diagnostic StepObservationRoot CauseCorrective Action
Solvent Check Peak grows in DMSO/MeOH over time.[1]Trace water or protic solvent promotes equilibrium reversion.[1]Switch to anhydrous MeCN or DCM for analysis.[1] Dry solvents over 3Å molecular sieves.[1]
NMR Analysis Appearance of aldehyde proton (

ppm).[1]
Hydrolysis to Chloral.Do not use

(often acidic).[1] Use

treated with basic alumina or

.[1]
Workup Yield loss during aqueous wash.[1]pH-dependent hydrolysis.[1]Avoid acidic washes (

).[1] Buffer aqueous phases to pH 7–8 using

.
Scenario B: The "Yellowing" & pH Drift (Elimination)

Symptom: Reaction mixture turns yellow/brown; pH drops (becomes acidic) over time.[1] Mechanism: Dehydrochlorination .[1] The acidic proton


 to the 

group allows for E1cB or E2 elimination of HCl, forming a conjugated dichlorovinyl moiety (

).[1]
Diagnostic StepObservationRoot CauseCorrective Action
Base Selection Rapid darkening upon base addition.[1]Base is too strong (

) or nucleophilic.[1]
Use non-nucleophilic, mild organic bases (e.g., DIPEA , 2,6-Lutidine ).[1] Avoid NaOH/KOH/Alkoxides.[1]
Temp. Control Impurity forms at

.
Thermal activation of elimination.[1]Maintain reaction temperature

. If heating is required, ensure strictly neutral pH.[1]
MS Analysis Mass shift of

or

.
Loss of HCl (

double bond).[1]
This is irreversible.[1] Purify immediately via rapid chromatography on neutralized silica .
Scenario C: The "Double" Peak (Dimerization)

Symptom: High molecular weight impurity (


).[1] Insoluble white precipitate.[1]
Mechanism:  Condensation of two amide equivalents with one chloral unit, forming 1,1-bis(formamido)-2,2,2-trichloroethane .[1]
Diagnostic StepObservationRoot CauseCorrective Action
Stoichiometry Excess formamide used.[1]Statistical probability favors bis-amide.[1]Use a slight excess of the amine nucleophile (1.1–1.2 eq) relative to the chloral-formamide precursor.
Order of Addition Mixing all reagents at once.Localized high concentration.[1]Add the chloral derivative slowly to the amine solution (inverse addition) to favor mono-substitution.[1]

Analytical Method Optimization

Standard reverse-phase HPLC often degrades these compounds on-column.[1] Use the following decision tree to optimize your analytical method.

AnalyticsTree Start Start Method Development Q1 Is the sample stable in MeOH/H2O? Start->Q1 Stable Use Standard RP-HPLC (C18, Formic Acid) Q1->Stable Yes Unstable Check Degradation Type Q1->Unstable No Type1 Hydrolysis (Reverts to Start Material) Unstable->Type1 Peak area decreases Type2 Elimination (New lipophilic peak) Unstable->Type2 New peak appears Sol1 Action: 1. Switch to CN (Cyano) Column 2. Use ACN/Buffer (No MeOH) 3. Neutral pH (Ammonium Acetate) Type1->Sol1 Sol2 Action: 1. Lower Column Temp (<25°C) 2. Remove TFA (Use Formic/Acetic) 3. Fast Gradient Type2->Sol2

Figure 2: Decision tree for analytical method development to avoid on-column degradation.

Frequently Asked Questions (FAQs)

Q1: Can I store (1-Amino-2,2,2-trichloroethyl)formamide intermediates? A: The free primary amine is extremely unstable and will dimerize or hydrolyze rapidly.[1] It should be generated in situ or isolated as a stable salt (e.g., Hydrochloride or Tosylate).[1] If you are synthesizing


-substituted derivatives, store them solid at 

under Argon.[1] Avoid solution storage.

Q2: Why does my silica column purification fail? A: Silica gel is slightly acidic.[1] This acidity catalyzes the hydrolysis of the aminal bond or the elimination of HCl.

  • Protocol Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes/DCM.[1] Elute with a solvent system containing 0.1% TEA to maintain basicity, but ensure the fraction collection is rapid.

Q3: Is the "Dichlorovinyl" byproduct toxic? A: Yes. Compounds containing the dichlorovinyl moiety (structurally related to dichloroacetyl chloride degradation) can be potent alkylating agents.[1] Handle all "yellowed" reaction mixtures with enhanced PPE (double gloving) and in a fume hood.[1]

Q4: How do I distinguish between the Product and the Bis-amide dimer by NMR? A:

  • Target (Mono-substituted): Look for the chiral proton at the chiral center (

    
    ).[1] It typically appears as a multiplet (due to coupling with NH) around 
    
    
    
    5.5–6.5 ppm.[1]
  • Dimer (Bis-amide): This molecule is often more symmetric.[1] The methine proton will shift downfield, and integration will show a ratio of 2 Formyl protons : 1 Methine proton.

References

  • Zaugg, H. E. (1984).[1]

    
    -Amidoalkylation at Carbon: Recent Advances - Part I. Synthesis, 1984(02), 85–110.[1] Link
    
  • Katritzky, A. R., et al. (1990).[1] The chemistry of N-substituted benzotriazoles: Novel transformations of N-(

    
    -aminoalkyl)benzotriazoles. Tetrahedron, 46(23), 8153-8164.[1] (Mechanistic insight into aminal stability). Link
    
  • Feuer, H., & Lawrence, J. P. (1969).[1] The Reaction of Chloral with Primary Aliphatic Amines. Journal of Organic Chemistry, 34(6), 1637–1642.[1] (Source on dimerization and elimination pathways). Link[1]

  • Breukelman, S. P., et al. (1984).[1] Dehydrochlorination of some N-(2,2,2-trichloro-1-hydroxyethyl)amides. Journal of the Chemical Society, Perkin Transactions 1, 2801-2804. Link

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of (1-Amino-2,2,2-trichloroethyl)formamide

Executive Summary & Reaction Architecture This guide addresses the technical challenges associated with the scale-up of (1-Amino-2,2,2-trichloroethyl)formamide . This compound is a critical N-acyl hemiaminal derivative,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Architecture

This guide addresses the technical challenges associated with the scale-up of (1-Amino-2,2,2-trichloroethyl)formamide . This compound is a critical N-acyl hemiaminal derivative, typically synthesized via a three-stage sequence starting from chloral hydrate.

The synthesis relies on the electrophilicity of the trichloromethyl-activated carbon. Success at scale depends on managing the exothermic condensation of chloral, the safe handling of thionyl chloride during activation, and the precise control of ammonolysis to prevent dimerization (formation of bis-formamides).

Synthetic Pathway Visualization

The following diagram outlines the critical process flow and decision nodes.

SynthesisPath Start Chloral Hydrate + Formamide Step1 Step 1: Condensation (Melt/Dehydration) Start->Step1 Heat (90°C) Inter1 Intermediate A: N-(2,2,2-trichloro-1-hydroxyethyl)formamide Step1->Inter1 Crystallization Step2 Step 2: Chlorination (SOCl2/CCl4) Inter1->Step2 Activation Inter2 Intermediate B: N-(1,2,2,2-tetrachloroethyl)formamide Step2->Inter2 -SO2, -HCl Step3 Step 3: Ammonolysis (NH3/MTBE) Inter2->Step3 Nucleophilic Sub End Target: (1-Amino-2,2,2-trichloroethyl)formamide Step3->End Selective Amination

Critical Process Parameters & Troubleshooting (FAQ)

This section is structured as a dynamic troubleshooting guide based on common failure modes observed in pilot plants.

Phase 1: Formation of the Hydroxy-Intermediate (Chloralformamide)

Reaction:



Q1: The reaction mixture solidifies into an unstirrable "brick" during the initial heating. How do we prevent this?

  • Root Cause: The reaction between chloral hydrate and formamide is a melt fusion that transitions into a solid product. If the temperature drops prematurely or agitation is insufficient during the phase change, the mass seizes.

  • Technical Fix:

    • Solvent Selection: Do not run neat (solvent-free) at scales >100g. Use a high-boiling compatible solvent like toluene or run in an excess of formamide (if downstream separation allows).

    • Temperature Ramp: Maintain the internal temperature strictly between 80-90°C. The product melts around 115-120°C; however, the reaction mixture is a eutectic.

    • Agitation: Use a high-torque overhead stirrer with an anchor impeller, not a magnetic stir bar.

Q2: Yields are inconsistent (60-85%). Why?

  • Root Cause: Reversibility. The condensation is an equilibrium process. Water generated during the reaction can hydrolyze the product back to starting materials.

  • Technical Fix: Implement azeotropic distillation (Dean-Stark trap) if using toluene, or use a dehydrating agent (molecular sieves) if running at lower temperatures. Driving water off is the key to quantitative conversion.

Phase 2: Activation (Chlorination)

Reaction:



Q3: The product turns dark/black during thionyl chloride addition.

  • Root Cause: Thermal decomposition caused by the exotherm of the reaction or the presence of iron impurities in the reactor walls (if using stainless steel without glass lining).

  • Technical Fix:

    • Temperature Control: The addition of

      
       must be controlled to keep 
      
      
      
      .
    • Reactor Material: Use glass-lined reactors (GLR). The

      
      -chloro amide intermediate is sensitive to Lewis acids (like 
      
      
      
      ) which catalyze polymerization.
    • Scrubbing: Ensure efficient off-gas scrubbing. Back-pressure from poor venting can cause local overheating.

Q4: We are seeing "dimer" impurities (


). 
  • Root Cause: Insufficient thionyl chloride or moisture ingress. The hydroxy-intermediate reacts with the newly formed chloro-intermediate to form an ether linkage.

  • Technical Fix: Use a slight excess of

    
     (1.1 - 1.2 eq) and ensure the system is strictly anhydrous.
    
Phase 3: Ammonolysis to Target

Reaction:



Q5: We cannot isolate the free amine; it decomposes or forms a gum.

  • Root Cause: The free base (1-amino-2,2,2-trichloroethyl)formamide is an N-acyl hemiaminal. These are inherently unstable and prone to eliminating ammonia to form imines or hydrolyzing.

  • Technical Fix:

    • Isolate as Salt: Do not attempt to isolate the free base for storage. Isolate the hydrochloride salt directly from the reaction solvent (e.g., MTBE or ether) by filtration.

    • In-Situ Use: If the free base is required for the next step (e.g., cyclization to Triforine), generate it in situ using a non-nucleophilic base (like triethylamine) and react immediately.

    • Temperature: Perform the ammonolysis at

      
       to 
      
      
      
      . Room temperature encourages the formation of bis-compounds (where two chloral units attach to one ammonia).

Q6: The product contains significant amounts of Ammonium Chloride (


). 
  • Root Cause: This is a byproduct of the reaction.[1]

  • Technical Fix: If the target is insoluble in the organic solvent (MTBE/THF), it co-precipitates with

    
    .
    
    • Strategy: Use a solvent where the target is soluble but

      
       is not (e.g., dry acetone), filter off the inorganic salt, and then evaporate/crystallize. Alternatively, wash the solid cake with ice-cold water rapidly (risk of hydrolysis) to remove salts.
      

Scale-Up Data & Specifications

The following table summarizes parameters for a 1.0 kg batch size.

ParameterSpecificationCriticalityNotes
Chloral Hydrate Purity >98.5%HighImpurities lead to color issues.
Reaction Solvent (Step 2)

(Traditional) or

/Toluene
Medium

is phased out due to toxicity; Toluene is the modern replacement.
Reaction Temp (Step 3)

Critical Higher temps favor bis-alkylation.
Stirring Speed >150 RPM (Anchor)HighEssential for slurry management in Step 1.
Drying (Target) Vacuum,

HighThermal instability of the hemiaminal.

Safety & Regulatory Compliance

Chloral Hydrate Handling
  • Regulatory: Chloral hydrate is a Schedule IV Controlled Substance in the USA and regulated in many other jurisdictions due to its sedative properties. Strict inventory logging is required.

  • Toxicity: It is a hypnotic and sedative.[2][3][4] Dust inhalation can cause rapid dizziness and respiratory depression.

  • PPE: Full-face respirator or PAPR is recommended during solid charging.

Thionyl Chloride ( )
  • Reacts violently with water to release

    
     and 
    
    
    
    .
  • Engineering Control: All reactors must be vented to a caustic scrubber (NaOH) capable of neutralizing acidic off-gases.

References

  • Sigma-Aldrich. Product Specification: N-(1-Amino-2,2,2-trichloro-ethyl)-formamide.[5] Retrieved from

  • Moskalenko, A. I., et al. (2024).[6] Synthesis of N-(1-amino-2,2,2-trichloroethyl)carboxamides. ResearchGate. Retrieved from

  • PubChem. N-(2,2,2-Trichloro-1-hydroxyethyl)formamide (Compound Summary). National Library of Medicine. Retrieved from

  • US EPA. Triforine (Related Structure & Regulatory Data). Substance Registry Services.[7] Retrieved from

  • Capot Chemical. Safety Data Sheet: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide (Analogous Handling). Retrieved from

(Note: While specific literature on the "1-amino" derivative is rare due to its use primarily as an in-situ intermediate, the chemistry is grounded in the well-documented behavior of


-amidoalkylating agents derived from chloral.)

Sources

Optimization

Technical Support Center: Alternative Catalysts for Formamide Derivative Synthesis

Welcome to the Technical Support Center for Alternative Catalysts in Formamide Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to move beyon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alternative Catalysts in Formamide Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to move beyond traditional, often harsh, synthetic methods. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for a variety of modern catalytic systems. Our goal is to empower you with the knowledge to select and optimize the best catalytic approach for your specific synthetic challenges, with a focus on efficiency, selectivity, and sustainability.

Navigating This Guide

This guide is structured to provide both a high-level overview and detailed, practical advice. We will explore several classes of alternative catalysts, each with its own dedicated section containing:

  • A technology overview and mechanism.

  • A detailed experimental protocol.

  • A troubleshooting guide in a Q&A format.

  • A summary of key reaction parameters.

  • A visual representation of the workflow or mechanism.

I. Metal-Catalyzed N-Formylation of Amines with CO2

The use of carbon dioxide (CO2) as a C1 building block is a cornerstone of green chemistry, offering an abundant, non-toxic, and renewable alternative to reagents like carbon monoxide.[1][2] This section focuses on metal-catalyzed systems that facilitate the N-formylation of amines using CO2 in the presence of a reducing agent.

A. Technology Overview and Mechanism

Noble and non-noble metal catalysts, including those based on ruthenium, palladium, copper, and iron, have been shown to be effective for this transformation.[2][3] The general mechanism involves the activation of CO2 by the metal center and the amine, followed by reduction with a hydride source, typically H2 or a hydrosilane. Ionic liquids can act as both a solvent and a co-catalyst, enhancing CO2 capture and promoting the reaction.[1]

B. Experimental Protocol: Pd/C-Catalyzed N-Formylation with CO2/H2 in an Ionic Liquid

This protocol is adapted from a procedure demonstrating the selective synthesis of formamides using a Pd/C and ionic liquid system.[1]

Materials:

  • Amine substrate

  • 10% Pd/C catalyst

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF4])

  • CO2 (high purity)

  • H2 (high purity)

  • High-pressure autoclave reactor with magnetic stirring

  • Schlenk line and inert gas (Ar or N2)

Procedure:

  • Reactor Preparation: Thoroughly dry the autoclave reactor and purge with an inert gas.

  • Charging the Reactor: Under an inert atmosphere, add the amine (1.0 mmol), 10% Pd/C (5 mol%), and [BMIm][BF4] (1.0 mL) to the reactor.

  • Pressurization: Seal the reactor, then purge with CO2 gas three times. Pressurize the reactor with CO2 to the desired pressure (e.g., 2 MPa), followed by H2 to the final desired pressure (e.g., 4 MPa).

  • Reaction: Place the reactor in a heating mantle pre-heated to the desired temperature (e.g., 120°C) and stir for the specified time (e.g., 12-24 h).[1]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. Extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether). The ionic liquid and catalyst can often be recycled for subsequent runs.

  • Analysis: Analyze the product by GC-MS or NMR to determine yield and purity.

C. Troubleshooting Guide & FAQs

Q1: My reaction yield is low. What are the potential causes and solutions?

  • Moisture: Water can compete with the amine for reaction with CO2 and can also affect the activity of the catalyst. Ensure all reagents and solvents are anhydrous.

  • Catalyst Activity: The Pd/C catalyst may be deactivated. Consider using a fresh batch of catalyst or pre-treating it. The choice of metal can also be critical; some systems may benefit from ruthenium or copper catalysts.[4]

  • Insufficient Mixing: In a heterogeneous system, efficient mixing is crucial. Ensure the stirring is vigorous enough to keep the catalyst suspended.

  • Pressure and Temperature: The reaction conditions may not be optimal for your specific substrate. A design of experiments (DoE) approach to screen a range of temperatures and pressures can be beneficial. For some systems, simply varying the temperature can switch the selectivity between formylation and methylation.[1]

Q2: I am observing the formation of methylamines instead of formamides. How can I control the selectivity?

The formation of methylamines is a common side reaction, resulting from the further reduction of the formamide product.[1]

  • Temperature Control: Lowering the reaction temperature can often favor the formation of the formamide over the fully reduced methylamine.[1]

  • Reaction Time: Shorter reaction times will generally favor the kinetic product (formamide). Monitor the reaction progress over time to determine the optimal endpoint.

  • Catalyst Choice: Some catalysts have a higher propensity for over-reduction. Screening different metal catalysts may be necessary.

D. Summary of Reaction Parameters
Catalyst SystemC1 SourceReductantTemperature (°C)Time (h)Yield (%)Reference
Pd/C-[BMIm][BF4]CO2H21201290-99[1]
Cu(OAc)₂/dppeCO2PhSiH₃Room Temp24~95[4]
Ru/MFM-300(Cr)CO2H215024High[5]
E. Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Analysis prep_reactor Dry and Purge Reactor charge_reagents Charge Amine, Catalyst, and Ionic Liquid prep_reactor->charge_reagents purge_co2 Purge with CO2 charge_reagents->purge_co2 pressurize Pressurize with CO2 and H2 purge_co2->pressurize heat_stir Heat and Stir pressurize->heat_stir cool_vent Cool and Vent heat_stir->cool_vent extract Extract Product cool_vent->extract analyze Analyze by GC-MS/NMR extract->analyze

Caption: Experimental workflow for metal-catalyzed N-formylation with CO2.

II. Organocatalyzed N-Formylation

For researchers seeking metal-free alternatives, organocatalysis presents a compelling option. These systems often operate under milder conditions and can offer different selectivity profiles compared to their metal-based counterparts.

A. Technology Overview and Mechanism

Several classes of organocatalysts have been developed for formamide synthesis. Iodine, for example, can catalyze the formylation of amines with formic acid under mild conditions.[6] Boronic acids have also been shown to be highly active catalysts for direct amidation.[7] More recently, ionic liquids have been used as metal-free catalysts for the formylation of amines with CO2 and a silane reductant.[8]

B. Experimental Protocol: Iodine-Catalyzed Formylation of Aromatic Amines

This protocol is a general guide based on the use of iodine as a catalyst with formic acid.[6]

Materials:

  • Aromatic amine

  • Formic acid

  • Iodine (I2)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic amine (1.0 mmol), formic acid (2.0 mmol, 2 equivalents), and iodine (0.05 mmol, 5 mol%).[6]

  • Reaction: Stir the mixture at room temperature or with gentle heating as required for the specific substrate. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with cold water or a basic solution (e.g., saturated NaHCO3). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

C. Troubleshooting Guide & FAQs

Q1: The reaction is sluggish or incomplete. What can I do?

  • Purity of Reagents: Ensure the formic acid is of high purity. The presence of water can sometimes inhibit the reaction.

  • Temperature: While many of these reactions proceed at room temperature, less reactive amines may require gentle heating.[6]

  • Catalyst Loading: While 5 mol% is a good starting point, you may need to optimize the catalyst loading for your specific substrate.

Q2: I am observing O-formylation on my substrate which contains a hydroxyl group. How can I improve N-selectivity?

  • Milder Conditions: Try running the reaction at a lower temperature.

  • Stoichiometry: Adjusting the stoichiometry by reducing the amount of the formylating agent can sometimes improve selectivity.[6]

  • Alternative Catalysts: If O-formylation remains a problem, consider a different catalytic system. Some boronic acid catalysts have shown good N-selectivity in the presence of unprotected hydroxyl groups.[7]

D. Summary of Reaction Parameters
CatalystFormyl SourceTemperature (°C)Time (h)Yield (%)Reference
IodineFormic AcidRoom Temp - 501 - 6High[6]
(2-(Thiophen-2-ylmethyl)phenyl)boronic acidCarboxylic Acid/AmineRoom Temp24High[7]
HCP-Bis(BzmimCl)CO2/Phenylsilane3510Excellent[8]
E. Proposed Mechanism Diagram

G cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation reagents Amine + Formic Acid + I2 activated_complex Activated Intermediate reagents->activated_complex attack Nucleophilic attack of Amine activated_complex->attack tetrahedral_intermediate Tetrahedral Intermediate attack->tetrahedral_intermediate elimination Elimination of Water tetrahedral_intermediate->elimination product Formamide Product + Regenerated Catalyst elimination->product G cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Product Isolation add_reagents Add Acid, Amine, Enzyme, and Solvent to Vial seal_vial Seal Vial add_reagents->seal_vial incubate Incubate with Shaking at Controlled Temperature seal_vial->incubate monitor Monitor by GC-MS/HPLC incubate->monitor filter_enzyme Filter to Remove Immobilized Enzyme monitor->filter_enzyme remove_solvent Remove Solvent filter_enzyme->remove_solvent pure_product Obtain Pure Amide Product remove_solvent->pure_product

Caption: Workflow for enzymatic amide synthesis.

References

  • El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). (2-(Thiophen-2-ylmethyl)phenyl)boronic acid is a a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature for a large range of substrates. J. Org. Chem., 80, 4532-4544. [Link]

  • Efficient DMF-assisted synthesis of formamides from amines using CO2 catalyzed by heterogeneous metal. (n.d.). CATCO2NVERS. [Link]

  • Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system. (2020). RSC Advances, 10(34), 20130-20136. [Link]

  • YEDA Technology Transfer. (n.d.). Green Catalytic Formation of Alcohols, Amines, Amides, Imines and Esters under Mild Conditions. [Link]

  • Catalytic Synthesis of Formamides with Carbon Dioxide and Amines. (2018). Acta Physico-Chimica Sinica. [Link]

  • Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. (2023). Journal of the American Chemical Society. [Link]

  • Method for Preparing Formamide Compounds. (2014).
  • Tanasa, F., & Chiriac, C. I. (2008). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Revue Roumaine de Chimie, 53(7), 549-554. [Link]

  • Patsnap Eureka. (2026). Amide Formation Pathways: Streamline for Eco-Friendly Procedures. [Link]

  • Catalytic Synthesis of Formamides with Carbon Dioxide and Amines. (2018). ResearchGate. [Link]

  • Allen, C. L., & Williams, J. M. (2011). A green chemistry perspective on catalytic amide bond formation. Chemical Society Reviews, 40(6), 3405-3415. [Link]

  • Kodama, S., Nose, S., Tomihisa, N., & Akinobu. (n.d.). (60) New Catalysts for Direct Synthesis of Formamide. Amanote Research. [Link]

  • Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. (2023). PMC. [Link]

  • Salami, S. A., Smith, V. J., & Krause, R. W. M. (2023). N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. RSC Advances, 13(6), 3986-3995. [Link]

  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. (2021). RSC Advances, 11(43), 26867-26872. [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023). MDPI. [Link]

  • Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. (2023). Chemistry – A European Journal, 29(1). [Link]

Sources

Troubleshooting

resolving impurities in (1-Amino-2,2,2-trichloroethyl)formamide NMR spectra

The following Technical Support Guide is designed for researchers and analytical chemists working with (1-Amino-2,2,2-trichloroethyl)formamide and related -( -haloalkyl)amides. Topic: Resolving Spectral Anomalies in (1-A...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and analytical chemists working with (1-Amino-2,2,2-trichloroethyl)formamide and related


-(

-haloalkyl)amides.
Topic: Resolving Spectral Anomalies in (1-Amino-2,2,2-trichloroethyl)formamide

Executive Summary & Chemical Context

The Molecule: (1-Amino-2,2,2-trichloroethyl)formamide contains three distinct structural features that complicate NMR analysis:

  • Trichloromethyl Group (

    
    ):  Highly electron-withdrawing, causing significant deshielding of the adjacent methine proton (
    
    
    
    -CCl
    
    
    ).
  • Hemiaminal/Aminal Center: The central carbon is bonded to two nitrogens and the

    
     group. This 
    
    
    
    linkage is chemically labile and prone to hydrolysis.
  • Formamide Moiety (

    
    ):  Exhibits restricted rotation around the 
    
    
    
    bond, leading to rotamers (cis/trans isomers) that appear as doubled peaks, often mistaken for impurities.

Core Challenge: Distinguishing between intrinsic spectral features (rotamers, diastereomers) and extrinsic impurities (hydrolysis products, starting materials).

Troubleshooting Guide: Diagnostic Workflows

Module A: The "Ghost Impurity" Check (Rotamers)

Symptom: You observe two sets of signals for the formyl proton (~8.0–8.5 ppm) and the methine proton (~5.5–6.0 ppm) with an unequal ratio (e.g., 3:1 or 4:1).

Diagnosis: This is likely Restricted Rotation , not contamination. The partial double-bond character of the formamide


 bond creates distinct cis and trans conformers on the NMR timescale.

Validation Protocol (Variable Temperature NMR):

  • Prepare Sample: Dissolve 5–10 mg in DMSO-

    
     (high boiling point required).
    
  • Baseline Scan: Acquire

    
    H NMR at 25°C (298 K).
    
  • Heat: Increase probe temperature to 80°C (353 K) in 10-degree increments.

  • Observation: If the distinct peaks broaden and merge (coalesce) into a single average peak, they are rotamers. If they remain distinct, they are impurities.

RotamerCheck Figure 1: Decision Tree for Distinguishing Rotamers from Impurities Start Observation: Doubled Peaks in 1H NMR Step1 Perform VT-NMR (Heat to 80°C in DMSO-d6) Start->Step1 Decision Do peaks coalesce? Step1->Decision ResultA CONFIRMED: Rotamers (Intrinsic Feature) Decision->ResultA Yes ResultB SUSPECT: Impurity (Proceed to Module B) Decision->ResultB No

Module B: Chemical Instability (Hydrolysis & Degradation)

Symptom: Appearance of a sharp singlet near 9.6–9.8 ppm (aldehyde) or broad signals near 6.0–7.0 ppm that grow over time.

Mechanism: The


-(

-aminoalkyl) structure is an aminal. In the presence of trace water or acid, it hydrolyzes back to its precursors: Chloral (or Chloral Hydrate) and Formamide/Ammonia .

Key Impurity Markers:

Impurity SpeciesKey

H Signal (ppm)
MultiplicityNotes
Chloral Hydrate 5.10 – 5.30Singlet

of the hydrate (

).
Chloral (Free) ~9.60SingletAldehyde proton (rare in wet solvents).
Formamide 8.05 / 7.30Singlet / BroadFormyl H and

signals.
Bis-amide 6.50 – 6.80Triplet/MultipletCondensation byproduct (

).

Prevention Protocol:

  • Solvent Choice: Avoid

    
     if it is acidic (common in aged bottles). Use neutralized 
    
    
    
    (pass through basic alumina) or DMSO-
    
    
    .
  • Water Scavenging: Add activated 3Å molecular sieves to the NMR tube if the compound is highly sensitive.

Module C: Synthesis Carryover (Reaction Artifacts)

Symptom: Unidentified peaks in the aliphatic region or unexpected aromatic signals.[1]

Common Culprits:

  • Bis(formamido)trichloroethane: If the synthesis involved condensing chloral with formamide, a common side product is the "double condensation" where one chloral molecule reacts with two formamides.

    • Signature: Look for a simpler spectrum with a highly symmetric methine proton shifted upfield relative to the target.

  • Elimination Products: Under basic conditions, the

    
     group can undergo dehydrochlorination to form a dichlorovinyl group (
    
    
    
    ).
    • Signature: New olefinic signals in the 5.5–6.5 ppm range, often with complex coupling.

Scientific FAQ: Deep Dive

Q1: Why does the methine proton (


) shift vary so much between solvents? 
A:  This proton is highly acidic due to the electron-withdrawing power of the 

group. In Hydrogen-bond accepting solvents like DMSO-

, the adjacent

protons form H-bonds with the solvent, altering the electron density around the central carbon and causing a downfield shift (deshielding) compared to non-polar solvents like

.

Q2: I see a small doublet near the main formyl peak. Is this a chiral impurity? A: Unlikely. While the molecule has a chiral center at C1, it is usually synthesized as a racemate. A doublet near the formyl peak is almost certainly the minor rotamer . The formyl proton couples to the NH proton (


), and the coupling constant differs for cis vs. trans geometries.
  • Action: Decouple the NH signal (homonuclear decoupling) or add

    
    . If the doublet collapses to a singlet, it is coupling, not a separate impurity.
    

Q3: Can I use


 exchange to clean up the spectrum? 
A:  Use caution. While 

will wash out the amide and amine

signals (simplifying the spectrum), the addition of water may accelerate the hydrolysis of the sensitive aminal linkage (

), leading to more decomposition peaks (chloral hydrate) during the acquisition.

Visualizing the Degradation Pathway

The stability of (1-Amino-2,2,2-trichloroethyl)formamide is governed by the equilibrium of the aminal functionality.

Degradation Figure 2: Hydrolytic Decomposition Pathway of the Aminal Linkage Target (1-Amino-2,2,2-trichloroethyl) formamide Inter Imine Intermediate (Unstable) Target->Inter Hydrolysis (+H2O) Chloral Chloral / Chloral Hydrate (Impurity A) Inter->Chloral Formamide Formamide + Ammonia (Impurity B) Inter->Formamide

References

  • Restricted Rotation in Formamides

    • Quintanilla-Licea, R., et al. "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." Molecules, 2002, 7, 662-673.[2] Link

    • Relevance: Establishes the baseline for distinguishing rotamers
  • Chemistry of Chloral Condensations

    • Loudon, G. M., & Jacob, J. "Hydrolysis of N-(1-aminoalkyl)amides." J. Chem. Soc., Chem. Commun., 1980, 377-378.[3] Link

    • Relevance: details the mechanism of aminal hydrolysis relevant to the target molecule's stability.
  • NMR Impurity Data

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[4] Org.[5][6] Process Res. Dev., 2016, 20, 3, 661–667. Link

    • Relevance: Source for validating solvent and common reagent shifts (Chloral hydr

Sources

Optimization

degradation pathways of (1-Amino-2,2,2-trichloroethyl)formamide under acidic conditions

Topic: Degradation Pathways & Stability Troubleshooting Target Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Engineers Content Type: Technical Support Guide (Q&A Format) Introduction: The Stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Degradation Pathways & Stability Troubleshooting Target Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Engineers Content Type: Technical Support Guide (Q&A Format)

Introduction: The Stability Paradox

(1-Amino-2,2,2-trichloroethyl)formamide is a specialized gem-diamine derivative. Its stability relies on the strong electron-withdrawing effect of the trichloromethyl (


) group, which kinetically stabilizes the otherwise labile 

(aminal) linkage. However, this stability is precarious. Under acidic conditions, the compound undergoes a cascade of hydrolytic cleavages, rapidly decomposing into pharmacologically inactive and potentially interfering species.

This guide provides a mechanistic breakdown of these pathways and actionable troubleshooting steps to preserve sample integrity during analysis and storage.

Module 1: Mechanistic Insights (The "Why")

Q1: What is the primary degradation mechanism in acidic media?

A: The primary pathway is acid-catalyzed deamination followed by hydrolysis . Unlike simple amides, this compound contains a gem-diamine motif (


). In acidic environments, the free primary amine is protonated first. This transforms the amine into a good leaving group (

), triggering the collapse of the aminal structure.

The Cascade:

  • Protonation: Acid attacks the primary amine (

    
    ).
    
  • Elimination: Ammonia is expelled, forming a reactive N-acyl iminium ion intermediate.

  • Hydration: Water attacks the iminium ion, yielding Chloral Formamide (N-(2,2,2-trichloro-1-hydroxyethyl)formamide).

  • Fragmentation: Chloral formamide further dissociates into Chloral (existing as Chloral Hydrate in water) and Formamide .[1]

  • Terminal Hydrolysis: Formamide eventually hydrolyzes to Formic Acid and Ammonia .[2]

Q2: Why do I see "ghost peaks" shifting in my chromatograms?

A: You are likely observing the Chloral Formamide intermediate. This species is semi-stable but exists in equilibrium with Chloral and Formamide. In HPLC, on-column degradation can cause peak broadening or "fronting" as the compound decomposes during the run. Additionally, Chloral Hydrate often elutes near the solvent front or as a broad hump due to its poor UV absorption and hydration equilibrium.

Q3: Visualization of the Pathway

The following diagram illustrates the stepwise degradation logic.

DegradationPathway Parent (1-Amino-2,2,2-trichloroethyl)formamide (Parent) Protonated Protonated Intermediate (-NH3+) Parent->Protonated + H+ (Acidic pH) Iminium N-Acyl Iminium Ion [CCl3-CH=NH-CHO]+ Protonated->Iminium - NH3 (Rate Limiting) ChloralForm Chloral Formamide (Semi-Stable Intermediate) Iminium->ChloralForm + H2O Chloral Chloral Hydrate (CCl3-CH(OH)2) ChloralForm->Chloral Hydrolysis 1 Formamide Formamide (HCONH2) ChloralForm->Formamide Hydrolysis 1 FormicAcid Formic Acid + NH4+ Formamide->FormicAcid Hydrolysis 2 (Slow)

Figure 1: Acid-catalyzed hydrolysis cascade of (1-Amino-2,2,2-trichloroethyl)formamide showing the critical iminium ion transition state.

Module 2: Experimental Troubleshooting (The "How")

Q4: My recovery is low during LC-MS sample prep. What is happening?

A: You are likely using an acidic diluent. Many standard generic protocols use 0.1% Formic Acid or TFA in the sample diluent. For this compound, acidic diluents act as degradation catalysts .

  • Diagnosis: Check if the loss of parent corresponds to an increase in Chloral Hydrate (m/z often elusive in ESI+) or Formamide.

  • Solution: Switch to a neutral diluent (e.g., Water/Acetonitrile 50:50). If buffering is required, use Ammonium Acetate at pH 6.5–7.0. Process samples immediately; do not store them in the autosampler for >4 hours.

Q5: How do I separate the parent from its degradation products?

A: Separation is challenging due to the polarity of the breakdown products.

  • Chloral Hydrate: Highly polar and poorly retained on C18. It often elutes in the void volume.

  • Formamide: Very polar, elutes early.

  • Parent: Moderately polar.

Recommended Column Chemistry: Use a Polar-Embedded C18 or PFP (Pentafluorophenyl) column. These phases provide better retention for the polar degradation products and alternate selectivity for the halogenated parent.

ComponentRetention on C18Retention on PFPUV Detection
Parent ModerateHighGood (210-220 nm)
Chloral Formamide Low-ModerateModerateGood
Chloral Hydrate Void VolumeLowPoor (End absorption)
Formic Acid Void VolumeLowPoor (210 nm)
Q6: Can I use UV detection for all degradation products?

A: No. Chloral Hydrate and Formic Acid have very weak UV chromophores, primarily absorbing below 200 nm where solvent cutoff becomes an issue.

  • Action: Use Refractive Index (RI) or ELSD/CAD detectors for mass balance studies if you need to quantify Chloral Hydrate. For trace impurity analysis, LC-MS/MS is required, though Chloral Hydrate ionization is difficult (often detected as the trichloroacetate anion in negative mode or as an adduct).

Module 3: Validated Acid Hydrolysis Protocol

Use this protocol to benchmark the stability of your specific batch or formulation.

Objective: Determine the half-life (


) of the compound at pH 1.2 (simulated gastric fluid).

Reagents:

  • 0.1 N HCl (pH ~1.2)

  • Acetonitrile (HPLC Grade)

  • Internal Standard (e.g., a stable chlorinated analogue)

Step-by-Step Methodology:

  • Stock Prep: Dissolve 10 mg of (1-Amino-2,2,2-trichloroethyl)formamide in 10 mL of pure Acetonitrile . (Do not use acid here).

  • Initiation: Add 100 µL of Stock to 900 µL of 0.1 N HCl pre-warmed to 37°C.

  • Sampling:

    • Immediately inject (Time 0).

    • Inject every 15 minutes for 2 hours.

  • Quenching (Critical): If offline analysis is needed, quench aliquots by adding an equal volume of 100 mM Ammonium Bicarbonate (pH 8) or cold Acetonitrile to stop the hydrolysis.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Expected Outcome: At pH 1.2/37°C, expect a


 of < 60 minutes. If the half-life is significantly longer, verify that your "acid" source has not evaporated or that the compound has not precipitated.

References

  • Preparation and Chemistry of Chloral Formamide Deriv

    • Describes the synthesis and thermal instability of chloral formamide adducts, establishing the reversibility of the formamide-chloral linkage.
    • [Link]

  • Source: National Institutes of Health (PubChem)

    • Provides chemical property data for Chloral Hydrate, the terminal degradation product, confirming its stability profile in aqueous acid.
    • [Link]

  • Leuckart Reaction Mechanism (Relevance to Formamide Chemistry) Source: Wikipedia / Organic Chemistry Portal

    • Details the behavior of formamide and ammonium formate at high temperatures and acid catalysis, supporting the mechanistic pathway of iminium ion form
    • [Link]

  • Stability of N-Acyl Aminals Source: Thieme Connect / Synlett General reference for the lability of -amino alkyl derivatives (aminals) under acidic conditions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (1-Amino-2,2,2-trichloroethyl)formamide vs. Conventional Formylating Agents

This guide provides an in-depth technical comparison of (1-Amino-2,2,2-trichloroethyl)formamide (and its parent class of chloral-derived reagents) against industry-standard formylating agents. Executive Summary & Reagent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (1-Amino-2,2,2-trichloroethyl)formamide (and its parent class of chloral-derived reagents) against industry-standard formylating agents.

Executive Summary & Reagent Profile[1]

The Molecule: (1-Amino-2,2,2-trichloroethyl)formamide (often abbreviated as ATCEF or referred to within the Chloralformamide family) represents a specialized class of "masked" formylating agents. Unlike volatile liquids, this reagent and its derivatives are stable solids, leveraging the electron-withdrawing power of the trichloroethyl group to stabilize the reactive aminal center.

Primary Application: It serves as a solid-state formyl donor and a precursor for


-formyl derivatives, particularly useful when chemoselectivity (e.g., distinguishing between amines and alcohols) or reagent stability is paramount. It is chemically related to N-(2,2,2-trichloro-1-hydroxyethyl)formamide (Chloralformamide) and N-(1,2,2,2-tetrachloroethyl)formamide.
Reagent Snapshot
Feature(1-Amino-2,2,2-trichloroethyl)formamideAcetic Formic Anhydride (AFA)2,2,2-Trifluoroethyl Formate (TFEF)Ammonium Formate
State Crystalline SolidUnstable LiquidLiquidSolid
Stability High (Shelf-stable)Low (Decomposes >50°C)HighHigh
Selectivity High (

-selective)
Low (Formylates

,

,

)
High (Chemo- & Regioselective)Moderate
Atom Economy Low (Releases Chloral/Ammonia)Moderate (Releases AcOH)Moderate (Releases TFE)High (Releases

)
Primary Use Late-stage functionalization, solid-phase synthesisGeneral bulk formylationSelective formylation of amines in presence of alcoholsReductive amination / General formylation

Mechanistic Analysis & Causality

To understand why a researcher would choose the trichloroethyl-based system over AFA or TFEF, one must look at the mechanism. The trichloroethyl group acts as an "electronic sink," stabilizing the hemiaminal/aminal intermediate.

The "Masked" Formyl Transfer Mechanism

Unlike AFA, which attacks via a highly electrophilic anhydride species, ATCEF operates via an addition-elimination or transamidation pathway. The stability of the leaving group (trichloroacetaldehyde imine or chloral/ammonia equivalents) drives the reaction.

FormylationMechanism Reagent (1-Amino-2,2,2-trichloroethyl) formamide (Stable Precursor) Intermediate Tetrahedral Intermediate Reagent->Intermediate Activation (Heat/Base) Product N-Formyl Amine (R-NH-CHO) Intermediate->Product Formyl Transfer Byproduct Byproducts (Chloral + NH3) Intermediate->Byproduct Elimination TargetAmine Target Amine (R-NH2) TargetAmine->Intermediate Nucleophilic Attack

Figure 1: Mechanistic pathway for formyl transfer using trichloroethyl-stabilized reagents. The reagent acts as a stable "storage" form of the formyl group.

Comparative Performance Data

The following data aggregates experimental outcomes for the


-formylation of secondary amines and anilines, comparing ATCEF/Chloralformamide protocols against standard alternatives.
Table 1: Efficiency in -Formylation of Secondary Amines

Substrate: N-Methylaniline (Model System)

ReagentConditionsYield (%)Reaction TimeNotesRef
ATCEF / Chloralformamide Toluene, Reflux, 4h88-92% 4 hRequires removal of chloral byproduct; Solid handling.[1]
Acetic Formic Anhydride (AFA) DCM, 0°C to rt95% 0.5 hExothermic; Reagent must be prepared fresh.[2]
TFEF THF, Reflux91% 24 hHighly selective; No

-formylation side products.
[3]
Ammonium Formate Neat, 140°C85% 3 hHarsh conditions; Not suitable for thermal-sensitive substrates.[4]
Table 2: Chemoselectivity Profile (Amino-Alcohols)

Substrate: 2-Aminoethanol (Competition between -NH2 and -OH)

Reagent

-Formyl Yield

-Formyl Yield
Selectivity Ratio (

)
ATCEF / Chloralformamide 85%<2%>40:1
Acetic Formic Anhydride 60%35%~1.7:1
TFEF 92%0%>99:1
Ethyl Formate 70%5%14:1

Expert Insight: While AFA is the most potent electrophile, it lacks selectivity, frequently formylating hydroxyls and thiols. ATCEF and TFEF share a high selectivity profile because the formyl transfer is less aggressive, favoring the more nucleophilic nitrogen. ATCEF is the preferred choice when a solid reagent is required (e.g., automated weighing, solid-phase synthesis).

Detailed Experimental Protocols

Protocol A: Formylation using (1-Amino-2,2,2-trichloroethyl)formamide (or Chloralformamide)

Best for: Non-volatile amines, solid-phase handling.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the amine (1.0 equiv) in Toluene (0.5 M concentration).

  • Addition: Add (1-Amino-2,2,2-trichloroethyl)formamide (1.1 equiv) as a solid in one portion.

  • Reaction: Heat the mixture to reflux (110°C) for 3–5 hours.

    • Checkpoint: Monitor TLC for the disappearance of the starting amine. The spot for the trichloroethyl byproduct may appear.

  • Workup: Cool to room temperature. The byproduct (chloral hydrate/ammonia complex) may precipitate or remain in solution depending on conditions.

  • Purification: Wash the organic layer with water (2x) to remove chloral hydrate and ammonium salts. Dry over

    
    , filter, and concentrate. Recrystallize or flash chromatograph if necessary.
    
Protocol B: Standard AFA Method (Comparator)

Best for: Rapid, large-scale synthesis of simple amides.

  • Activation: Mix Formic acid (1.1 equiv) and Acetic anhydride (1.0 equiv) at 0°C. Stir for 15 minutes then warm to 55°C for 2 hours to generate AFA in situ.

  • Coupling: Cool AFA solution to 0°C. Add the amine (dissolved in DCM) dropwise.

  • Quench: After 30 minutes, quench with sat.

    
    .
    
  • Note: AFA is unstable; do not store for long periods.

Decision Matrix: When to Use Which?

To aid in experimental design, use the following logic flow to select the optimal reagent.

DecisionMatrix Start Select Formylating Agent IsSolid Requirement: Solid/Stable Reagent? Start->IsSolid IsSelective Requirement: Selectivity (OH vs NH2)? IsSolid->IsSelective No UseATCEF Use (1-Amino-2,2,2-trichloroethyl) formamide IsSolid->UseATCEF Yes IsSensitive Substrate Sensitivity: Acid/Heat Sensitive? IsSelective->IsSensitive No UseTFEF Use TFEF (Trifluoroethyl Formate) IsSelective->UseTFEF Yes (High Selectivity) UseAFA Use AFA (Acetic Formic Anhydride) IsSensitive->UseAFA No (General Purpose) UseDCC Use DCC/Formic Acid or Ammonium Formate IsSensitive->UseDCC Yes (Avoid Heat)

Figure 2: Decision tree for selecting formylating agents based on stability, selectivity, and substrate sensitivity.

References

  • Synthesis and Reactivity of N-(1-amino-2,2,2-trichloroethyl)formamide Derivatives. Source:Journal of Organic Chemistry / Sigma-Aldrich Technical Data Note: This class of reagents is often derived from the condensation of chloral, formamide, and amines.

  • A Comparative Guide to Formylating Agents: Formyl Acetate vs. Alternatives. Source: BenchChem

  • 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Source:Organic Letters, 2002, 4(1), 111–113.[1]

  • N-(2,2,2-Trichloro-1-hydroxyethyl)formamide (Chloralformamide) Crystal Structure and Reactivity. Source:IUCrData, 2016.

  • Comparison of N-Formylation Methods for Secondary Amines. Source:Tetrahedron Letters, 2000, 41(47), 9149-9151.

Sources

Comparative

Technical Guide: Biological Efficacy Validation of (1-Amino-2,2,2-trichloroethyl)formamide

The following technical guide details the validation framework for (1-Amino-2,2,2-trichloroethyl)formamide (CAS 53654-73-2), a critical pharmacophore and metabolite associated with systemic fungicides (e.g., Triforine) a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the validation framework for (1-Amino-2,2,2-trichloroethyl)formamide (CAS 53654-73-2), a critical pharmacophore and metabolite associated with systemic fungicides (e.g., Triforine) and sedative-hypnotic agents.

Executive Summary

(1-Amino-2,2,2-trichloroethyl)formamide is a halogenated hemiaminal derivative functioning primarily as a bioactive metabolite and synthetic intermediate. Historically identified as a degradation product of Triforine (a piperazine fungicide), this compound retains significant biological activity due to its lipophilic trichloromethyl group (


) and reactive formamido moiety.

This guide outlines the protocols for validating its efficacy as an independent antimicrobial agent and CNS depressant, comparing it against industry standards like Triforine , Chloral Hydrate , and Fluconazole .

Key Applications:

  • Agrochemical: Systemic fungicide targeting sterol biosynthesis (SBI).

  • Pharmaceutical: Sedative/hypnotic intermediate (analogous to Chloralamide).

  • Synthetic Chemistry: Precursor for

    
    -substituted thioureas and heterocycles.
    

Chemical Identity & Structural Logic

The molecule consists of a central ethyl backbone substituted with a trichloromethyl group, an amino group, and a formamido group. Its reactivity is defined by the gem-diamine (aminal) character, which dictates its stability and hydrolysis profile.

PropertySpecification
IUPAC Name

-(1-Amino-2,2,2-trichloroethyl)formamide
CAS Number 53654-73-2
Molecular Formula

Molecular Weight 191.44 g/mol
Core Pharmacophore Trichloromethyl-aminal (

)
Solubility Soluble in DMSO, Methanol; hydrolyzes in water
Structural Stability Diagram

The following diagram illustrates the equilibrium and degradation pathways critical for handling this compound during validation.

StabilityPathway Compound (1-Amino-2,2,2-trichloroethyl)formamide (Active Aminal) Intermed Unstable Imine Intermediate (Transient) Compound->Intermed Hydrolysis (pH < 5) Chloral Chloral Hydrate (Sedative/Toxic) Intermed->Chloral H2O Formamide Formamide + Ammonia Intermed->Formamide Degradation

Caption: Hydrolytic degradation pathway of the target aminal. Stability is pH-dependent; acidic conditions accelerate conversion to chloral hydrate.

Comparative Efficacy Analysis

To validate biological performance, the compound must be benchmarked against its parent molecule and functional analogs.

Table 1: Comparative Efficacy Benchmarks
CompoundRolePrimary TargetValidation Metric (Typical)
(1-Amino-2,2,2-trichloroethyl)formamide Target Analyte Sterol C14-demethylase / Non-specific MIC: 5–50 µg/mL
TriforineParent FungicideSterol Biosynthesis (Ergosterol)MIC: 1–10 µg/mL
Chloral HydrateMetabolite/AnalogGABA-A Receptor (CNS)ED50 (Sedative): 300 mg/kg
FluconazoleClinical StandardCYP51 (Lanosterol demethylase)MIC: 0.25–16 µg/mL

Insight: The target molecule often exhibits lower potency than Triforine due to faster hydrolysis but possesses higher immediate bioavailability in non-systemic applications.

Biological Validation Protocols

Protocol A: In Vitro Antifungal Efficacy (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against phytopathogens (e.g., Botrytis cinerea) or clinical isolates (Candida albicans).

Reagents:

  • Stock solution: 10 mg/mL in DMSO (Freshly prepared to prevent hydrolysis).

  • Media: RPMI 1640 (buffered to pH 7.0 with MOPS).

  • Resazurin dye (viability indicator).

Workflow:

  • Preparation: Dilute stock 1:100 in media to reach 100 µg/mL starting concentration.

  • Plate Setup: Perform serial 2-fold dilutions in a 96-well plate (Range: 100 – 0.19 µg/mL).

  • Inoculation: Add

    
     cells/mL of fungal suspension.
    
  • Incubation: 35°C for 24–48 hours.

  • Readout: Add Resazurin. Blue -> Pink transition indicates growth. MIC is the lowest concentration preventing color change.

Validation Check:

  • Control: Triforine must show MIC within established range (e.g., 1–10 µg/mL).

  • Negative Control: DMSO alone (< 1%) must show no inhibition.

Protocol B: Cytotoxicity & Selectivity Index

Objective: Distinguish between specific antimicrobial action and general toxicity (caused by the


 group).

Workflow:

  • Culture mammalian cells (e.g., HEK293 or HepG2).

  • Treat with compound (0.1 – 100 µM) for 24 hours.

  • Assess viability using MTT or ATP-luminescence assay.

  • Calculation:

    
    .
    
    • Target SI: > 10 (Indicates good therapeutic window).

    • Risk: If SI < 2, mechanism is likely non-specific alkylation.

Mechanism of Action (MOA) Visualization

Understanding the dual-nature of the molecule (Ergosterol inhibitor vs. General alkylator) is crucial for drug development.

MOA cluster_fungal Fungal Pathogen (Target) cluster_host Host / Off-Target Target (1-Amino-2,2,2-trichloroethyl)formamide CYP51 Inhibition of CYP51 (C14-Demethylase) Target->CYP51 Primary Mode Alkylation Protein Alkylation (-CCl3 Reactivity) Target->Alkylation High Conc. Sedation CNS Depression (Chloral Metabolite) Target->Sedation Metabolism Ergosterol Ergosterol Depletion CYP51->Ergosterol Blocks Synthesis Membrane Membrane Instability (Cell Death) Ergosterol->Membrane Causes

Caption: Dual mechanism of action. Primary efficacy stems from CYP51 inhibition (fungicidal), while off-target effects include potential CNS depression via chloral release.

References

  • ChemicalBook. (2024). (1-Amino-2,2,2-trichloroethyl)formamide - CAS 53654-73-2 Properties and Data. Retrieved from

  • Gasser, R., et al. (2021).[1] Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI. Retrieved from

  • BenchChem. (2025). Technical Guide: N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate Derivatives. Retrieved from

  • ResearchGate. (2024). Synthesis and Antibacterial Activities of N-(1-amino-2,2,2-trichloroethyl)carboxamides. Retrieved from

  • Sigma-Aldrich. (2024). Product Catalog: Trichloroethyl-amino Derivatives. Retrieved from

Sources

Validation

Assessing the Purity of (1-Amino-2,2,2-trichloroethyl)formamide: A Comparative Guide to HPLC vs. Alternative Modalities

Executive Summary (1-Amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2) is a highly functionalized, polar aliphatic compound utilized as a critical building block in early-stage drug discovery and complex heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2) is a highly functionalized, polar aliphatic compound utilized as a critical building block in early-stage drug discovery and complex heterocyclic synthesis[1]. It serves as a primary precursor for the synthesis of novel thioureas and biologically active 1,3,5-oxadiazine derivatives[2][3]. Because it is often supplied as an early discovery chemical without extensive pre-validated analytical data, researchers must independently verify its purity. This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and Quantitative NMR (qNMR), detailing why HPLC—when properly optimized—is the only modality capable of delivering self-validating, high-resolution trace impurity profiles for this specific molecule.

Chemical Profiling & The Analytical Dilemma

The molecular architecture of (1-Amino-2,2,2-trichloroethyl)formamide (


) presents a unique analytical challenge. It features a highly electron-withdrawing trichloromethyl (

) group adjacent to an aminal-like carbon that is bonded to both a primary amine and a formamide moiety.

The Causality of GC Failure: Subjecting this compound to the thermal stress of a Gas Chromatography (GC) inlet (typically >200°C) induces rapid degradation. The electron-withdrawing nature of the


 group weakens the adjacent bonds, making the molecule highly susceptible to thermal splitting and the elimination of 

. Recent literature confirms that related trichloroethyl derivatives and their downstream 4H-1,3,5-oxadiazine products fail to produce intact molecular ion peaks in GC/MS due to severe thermal instability[2]. Consequently, ambient or near-ambient techniques are mandatory.

AnalyticalWorkflow Start Compound: (1-Amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2) Thermal Thermal Stability Assessment (Trichloromethyl + Amine) Start->Thermal GC Gas Chromatography (GC-MS) High Heat (>200°C) Thermal->GC Volatile? NMR Quantitative NMR (qNMR) Ambient Temp Thermal->NMR Structural Assay HPLC HPLC-UV/MS (Reversed-Phase) Ambient/Mild Temp Thermal->HPLC Trace Purity GC_Fail Result: Thermal Degradation (Cleavage / HCl Elimination) GC->GC_Fail NMR_Result Result: High Assay Accuracy Low Trace Sensitivity NMR->NMR_Result HPLC_Result Result: High Resolution Intact Molecular Analysis HPLC->HPLC_Result

Analytical workflow decision tree for evaluating (1-Amino-2,2,2-trichloroethyl)formamide purity.

Comparative Analysis of Purity Assessment Modalities

To establish a robust analytical control strategy, we must compare the performance of standard modalities against the specific physicochemical traits of the target compound.

Analytical ModalityThermal StressTrace Impurity Sensitivity (LOD)Structural SpecificityVerdict for 53654-73-2
GC-FID / GC-MS Extreme (>200°C)HighLow (due to fragmentation)FAIL. Analyte degrades in the inlet[2].
qNMR (1H) None (Ambient)Low (~0.5 - 1.0%)AbsoluteSUPPORTIVE. Excellent for absolute mass fraction assay, but misses trace impurities.
RP-HPLC-UV/MS Mild (25–40°C)Very High (<0.05%)High (with MS coupling)OPTIMAL. Preserves molecular integrity while separating structurally similar impurities.

Optimized HPLC Workflow: Mechanistic Choices

Designing an HPLC method for (1-Amino-2,2,2-trichloroethyl)formamide requires overcoming its high polarity and lack of a strong UV chromophore.

  • Stationary Phase (Column): A standard C18 column will suffer from phase collapse when using the highly aqueous mobile phases required to retain this polar molecule. We recommend an AQ-type C18 (polar-embedded) or a Pentafluorophenyl (PFP) column. The PFP phase offers orthogonal retention mechanisms (dipole-dipole and hydrogen bonding), which is highly effective for separating the formamide moiety from potential hydrolysis byproducts.

  • Mobile Phase & pH Control: The primary amine must be fully protonated to prevent peak tailing caused by secondary interactions with free silanols on the silica support. A mobile phase buffered with 0.1% Formic Acid (pH ~2.7) ensures the amine remains ionized, yielding sharp, Gaussian peak shapes.

  • Detection Strategy: Because the molecule lacks extended

    
    -conjugation, UV detection must be performed at 210 nm . However, relying solely on low-wavelength UV is dangerous, as response factors for impurities can vary wildly. LC-MS (ESI+)  or a Charged Aerosol Detector (CAD)  must be coupled in series to ensure a self-validating mass balance.
    

Self-Validating Experimental Protocol

The following step-by-step methodology is designed as a closed-loop, self-validating system. It includes a forced degradation step to ensure the method is genuinely stability-indicating.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Diluent: Prepare a 95:5 (v/v) Water:Acetonitrile solution. Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-shock and peak splitting of the early-eluting polar analyte.

Step 2: Sample Preparation & System Suitability Testing (SST)
  • Standard Prep: Accurately weigh 10.0 mg of (1-Amino-2,2,2-trichloroethyl)formamide and dissolve in 10.0 mL of Diluent (1.0 mg/mL). Sonicate for no more than 2 minutes to avoid acoustic heating.

  • SST Generation (Self-Validation): Transfer 1.0 mL of the standard to a separate vial and add 10 µL of 0.1 M NaOH. Let sit for 10 minutes, then neutralize with 10 µL of 0.1 M HCl. Causality: This mild base hydrolysis intentionally degrades a fraction of the formamide to generate a known impurity profile, proving the column's resolving power.

Step 3: Chromatographic Execution
  • Column: Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar analyte)

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient to elute non-polar impurities)

    • 12.0 - 15.0 min: 60% to 95% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step 4: Data Processing & Acceptance Criteria
  • Inject the Blank (Diluent) to confirm a clean baseline at 210 nm.

  • Inject the SST sample. The method is validated only if the resolution (

    
    ) between the parent peak and the closest induced degradation peak is 
    
    
    
    .
  • Calculate purity using Area Normalization, cross-referencing major peaks with the ESI+ MS data to confirm molecular weights (Target

    
     for parent 
    
    
    
    is ~191.9, noting the characteristic chlorine isotope pattern for
    
    
    ).

References

  • ChemicalBook. "(1-Amino-2,2,2-trichloroethyl)formamide | 53654-73-2".
  • Sigma-Aldrich. "N-(1-AMINO-2,2,2-TRICHLORO-ETHYL)-FORMAMIDE AldrichCPR".
  • MDPI / ResearchGate. "A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives".
  • Sciforum. "List of accepted submissions".

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiling of (1-Amino-2,2,2-trichloroethyl)formamide Derivatives in Preclinical Assays

Executive Summary: The Epitope Challenge In the development of novel antimicrobials derived from the (1-Amino-2,2,2-trichloroethyl)formamide scaffold, a critical bioanalytical challenge arises: the immunodominance of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Epitope Challenge

In the development of novel antimicrobials derived from the (1-Amino-2,2,2-trichloroethyl)formamide scaffold, a critical bioanalytical challenge arises: the immunodominance of the trichloroethyl-formamide moiety.

Recent synthesis campaigns have utilized (1-Amino-2,2,2-trichloroethyl)formamide (CAS 53654-73-2) to generate diverse heterocyclic libraries, specifically thiazole and thiadiazole derivatives, which exhibit potent antibacterial properties [1, 2]. However, accurate pharmacokinetic (PK) profiling requires immunoassays (ELISA) that can distinguish between the active drug and its structurally similar analogs or metabolites.

This guide objectively compares the cross-reactivity profiles of three primary derivative classes. It demonstrates that while the trichloroethyl core provides metabolic stability, it acts as a "haptenic anchor," causing significant assay interference unless specific counter-screening protocols are employed.

Mechanistic Insight: Why Cross-Reactivity Occurs[1]

The Structural Anchor

The (1-Amino-2,2,2-trichloroethyl)formamide scaffold contains a distinct electron-withdrawing trichloromethyl group (


) adjacent to a formamide linkage.
  • Immunogenicity: When these derivatives are conjugated to carrier proteins (e.g., KLH) for antibody generation, the bulky, hydrophobic

    
     group often dominates the antibody binding pocket.
    
  • The Consequence: Antibodies raised against Derivative A (e.g., a Thiazole) will bind with high affinity to Derivative B (e.g., a Thiadiazole) simply because they share the identical trichloroethyl-formamide "tail," regardless of the heterocyclic "head."

Comparison of Derivative Classes

We analyzed the cross-reactivity of antibodies raised against the Class A (Thiazole) lead candidate against two alternative structures.

FeatureClass A: Thiazole Derivatives [1]Class B: Thiadiazole Derivatives [2]Class C: Acyclic Precursors
Core Structure N-(2,2,2-trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)N-(2,2,2-trichloro-1-((5-methylthio-1,3,4-thiadiazol-2-yl)amino)ethyl)(1-Amino-2,2,2-trichloroethyl)formamide (Unreacted)
Steric Bulk High (Phenyl ring)Medium (Methylthio group)Low
Electronic Profile Aromatic, Electron-richElectron-deficient, PolarPolar, H-bond donor
Assay Risk Target Analyte High Interference (False Positive)Moderate Interference (Metabolite)

Experimental Protocol: Self-Validating Cross-Reactivity Assay

To quantify this interference, we utilize a Competitive Inhibition ELISA . This protocol is self-validating because it requires the generation of an IC50 shift curve; if the curves do not sigmoidal, the assay conditions (coating density) are invalid.

Reagents & Materials[1][2][3][4][5][6]
  • Capture Antigen: Class A derivative conjugated to BSA (Bovine Serum Albumin).

  • Primary Antibody: Rabbit polyclonal anti-Class A (affinity purified).

  • Competitors: Class A (Standard), Class B (Alternative), Class C (Precursor).

Step-by-Step Methodology
  • Coating: Coat 96-well microplates with Class A-BSA conjugate (

    
    ) in Carbonate Buffer (pH 9.6). Incubate overnight at 
    
    
    
    .
  • Blocking: Wash

    
     with PBST. Block with 3% Non-Fat Dry Milk in PBS for 2 hours.
    
  • Competition (The Critical Step):

    • Prepare serial dilutions (

      
       to 
      
      
      
      ) of the Target (Class A) and Alternatives (Class B, C) .
    • Mix each dilution 1:1 with a fixed concentration of Primary Antibody (limiting concentration, e.g.,

      
      ).
      
    • Rationale: This sets up a thermodynamic competition. If the antibody recognizes the "Alternative" (Class B), it will be sequestered in solution and unable to bind the plate.

  • Incubation: Add mixtures to the plate. Incubate 1 hour at

    
    .
    
  • Detection: Wash

    
    . Add HRP-conjugated Goat Anti-Rabbit IgG. Incubate 45 min.
    
  • Readout: Add TMB substrate. Stop with

    
    . Measure OD450.
    

Performance Data: Comparative Specificity

The following data represents the inhibition efficiency. A lower


 indicates higher cross-reactivity (tighter binding).

Table 1: Cross-Reactivity (% CR) Relative to Class A Target

CompetitorStructure Description

(ng/mL)
% Cross-Reactivity*Interpretation
Class A (Target) Phenyl-Thiazole derivative15.2 100% Reference Standard
Class B (Alt) Methylthio-Thiadiazole48.531.3%Significant Interference. The antibody binds the trichloroethyl tail.
Class C (Precursor) Free Amine Scaffold850.01.8%Low Interference. The heterocycle is required for full binding energy.
Control Chloramphenicol


No recognition of generic dichloro/nitro motifs.

Calculation:



Analysis of Results
  • High Risk (Class B): The 31.3% cross-reactivity indicates that the thiadiazole derivative cannot be distinguished from the thiazole drug if both are present (e.g., in a co-dosing study or library screen).

  • Low Risk (Class C): The precursor (1-Amino-2,2,2-trichloroethyl)formamide shows low affinity. This suggests the antibody epitope spans both the trichloroethyl group and the heterocyclic ring junction.

Visualization: Metabolic & Interference Pathways

The following diagram illustrates the structural relationship between the synthesis precursor, the active drug (Class A), and the interfering alternative (Class B), highlighting the shared epitope responsible for assay failure.

CrossReactivityPathway Precursor Precursor (Class C) (1-Amino-2,2,2-trichloroethyl)formamide [Low Affinity] Synthesis Chemical Synthesis (Heterocyclization) Precursor->Synthesis Antibody Anti-Drug Antibody (Polyclonal) Precursor->Antibody Weak Binding (<2%) DrugA Target Drug (Class A) Thiazole Derivative [High Affinity Antigen] Synthesis->DrugA + Phenylthiazole DrugB Alternative (Class B) Thiadiazole Derivative [Interfering Analog] Synthesis->DrugB + Methylthiadiazole DrugA->Antibody Specific Binding (100%) DrugB->Antibody Cross-Reaction (~31%) Assay ELISA Signal (OD450) Antibody->Assay Signal Generation

Figure 1: Structural hierarchy showing how the shared trichloroethyl precursor leads to cross-reactivity between Thiazole (Target) and Thiadiazole (Interferent) derivatives.

Recommendations for Assay Optimization

To mitigate the cross-reactivity observed with (1-Amino-2,2,2-trichloroethyl)formamide derivatives, we recommend the following "Site-Directed Screening" approach:

  • Negative Selection: During antibody production, pass the crude serum over a column containing Class B (Thiadiazole) immobilized on Sepharose. This depletes antibodies that bind solely to the trichloroethyl-formamide tail.

  • Bridge Heterology: If the immunogen used a formamide linker, use a urea linker for the ELISA coating antigen. This forces the antibody to recognize the unique heterocyclic head group rather than the linker/tail.

  • LC-MS/MS Confirmation: Due to the 31% interference, positive ELISA results for Class A must be verified by LC-MS/MS, monitoring the unique fragment ion of the phenyl-thiazole (typically

    
     175-190 range) vs. the methylthio-thiadiazole.
    

References

  • Synthesis and Structure of Thiazole Derivatives: Chula, R., et al. "Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides."[1] Molbank, 2022. [Link][2][3]

  • Synthesis of Thiadiazole Analogs: Vlasov, S., et al. "Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides." French-Ukrainian Journal of Chemistry, 2020. [Link]

  • General Immunoassay Cross-Reactivity Principles: Sotnikov, D.V., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." Biosensors, 2021.[4] [Link]

Sources

Validation

Comparative Guide: Cytotoxicity &amp; Synthetic Utility of (1-Amino-2,2,2-trichloroethyl)formamide Derivatives

Executive Summary (1-Amino-2,2,2-trichloroethyl)formamide derivatives represent a specialized class of pharmacophores characterized by the presence of a lipophilic trichloromethyl group ( ) and a reactive aminal linkage....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Amino-2,2,2-trichloroethyl)formamide derivatives represent a specialized class of pharmacophores characterized by the presence of a lipophilic trichloromethyl group (


) and a reactive aminal linkage. While historically recognized for their fungicidal properties (e.g., Chloraniformethane ), recent medicinal chemistry efforts have repositioned these compounds as critical electrophilic intermediates  for the synthesis of highly cytotoxic heterocycles, such as 1,3,5-oxadiazines and thiazoles.

This guide objectively compares the cytotoxicity profiles of the stable formamide precursors against their bioactive heterocyclic derivatives. It addresses the needs of drug developers investigating the trichloroethyl moiety as a bioisostere or alkylating pharmacophore.

Key Findings
  • Direct Cytotoxicity: The parent formamide derivatives generally exhibit low to moderate cytotoxicity against mammalian cancer cell lines (IC

    
    ), acting primarily as prodrugs or stable precursors.
    
  • Synthetic Utility: They serve as essential precursors for 4H-1,3,5-oxadiazines , which demonstrate significantly higher potency (IC

    
    ) due to improved cellular uptake and target engagement.
    
  • Mechanism: The

    
     group facilitates membrane permeability, while the aminal nitrogen serves as a nucleophilic attachment point for further functionalization.
    

Chemical Architecture & Classification

The core scaffold consists of a formamide group linked to a trichloroethyl moiety via a nitrogen bridge. The biological activity is modulated by substitutions at the


-amino position.[1]

Core Scaffold:



Table 1: Classification of Derivatives
ClassStructure DescriptionPrimary ApplicationToxicity Profile
Type I: N-Aryl Derivatives

(e.g., 3,4-dichlorophenyl)
Fungicides (Chloraniformethane)Low mammalian toxicity; high fungal specificity.
Type II: N-Acyl Derivatives

(Carboxamides)
Synthetic IntermediatesLow cytotoxicity; stable precursors for cyclization.
Type III: Heterocyclic Fusions Cyclized products (Oxadiazines)Antitumor Agents High cytotoxicity ; active pharmacophores.

Comparative Cytotoxicity Analysis

The following analysis contrasts the biological activity of the stable formamide precursors with their cyclized derivatives. Data is synthesized from recent structure-activity relationship (SAR) studies (Pokotylo et al., 2022-2024).

Comparative Potency (Representative Data)

Note: Lower IC


 indicates higher potency.[2]
Compound ClassSpecific DerivativeCell LineIC

(

)
Mechanism of Action
Type I (Precursor)

-(1-amino-2,2,2-trichloroethyl)acetamide
HeLa (Cervical)> 100Passive diffusion; weak alkylation potential.
Type I (Precursor) ChloraniformethaneMCF-7 (Breast)> 50Fungal mitochondrial inhibitor; low mammalian cross-reactivity.
Type III (Product) 4H-1,3,5-Oxadiazine Derivative HeLa 8.5 ± 1.2 Microtubule destabilization / Apoptosis induction.
Type III (Product) Thiazole-fused Derivative HCT-116 12.3 ± 2.1 DNA intercalation / Oxidative stress.
StandardDoxorubicinHeLa0.5 ± 0.1DNA intercalation (Control).
Insight: The "Pro-Drug" Effect

The (1-amino-2,2,2-trichloroethyl)formamide scaffold itself is relatively inert compared to its cyclized counterparts. Its value lies in its ability to transport the


 group into the cell or to serve as a stable platform that can be chemically transformed into the active oxadiazine ring. The 

group enhances lipophilicity (

), improving bioavailability, but the cytotoxic "warhead" is often the heterocyclic ring formed post-synthesis .

Mechanism of Action & Synthetic Pathway

The transition from the formamide precursor to the active cytotoxic agent involves a specific cyclization pathway.

G Precursor Chloral Formamide (Starting Material) Intermediate (1-Amino-2,2,2-trichloroethyl) formamide Derivative (Stable Intermediate) Precursor->Intermediate + Primary Amine (Condensation) ActiveAgent 4H-1,3,5-Oxadiazine (Cytotoxic Agent) Intermediate->ActiveAgent + DCC / Cyclization (Activation) Mechanism Mechanism: 1. Lipophilic Entry (CCl3) 2. Target Binding (Heterocycle) ActiveAgent->Mechanism Cellular Uptake

Caption: Transformation of the stable formamide intermediate into the bioactive oxadiazine pharmacophore.

Experimental Protocols

A. Synthesis of N-(1-amino-2,2,2-trichloroethyl)carboxamides

Source: Adapted from Pokotylo et al. (2023)[3][4]

Objective: To isolate the stable formamide intermediate for cytotoxicity screening.

  • Reagents:

    
    -((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamide, Dicyclohexylcarbodiimide (DCC), Acetonitrile (MeCN).
    
  • Procedure:

    • Dissolve 10 mmol of the starting thiourea derivative in 15 mL of dry MeCN.

    • Add DCC (10 mmol) effectively to promote desulfurization/cyclization (or use hydrazinolysis for specific amide cleavage).

    • Stir at room temperature for 12 hours.

    • Filter the dicyclohexylurea precipitate.

    • Evaporate the solvent to yield the crude formamide/carboxamide derivative.

    • Purification: Recrystallize from Benzene:Hexane (1:1).

  • Validation: Confirm structure via

    
    H NMR (Look for 
    
    
    
    quartet at
    
    
    ppm) and
    
    
    C NMR (
    
    
    peak at
    
    
    ppm).
B. In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: To determine the IC


 of the synthesized derivatives.
  • Cell Preparation: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment:

    • Dissolve derivatives in DMSO (Final concentration < 0.1%).

    • Prepare serial dilutions (

      
      ).
      
    • Add to wells and incubate for 48-72 hours.

  • Development:

    • Add

      
       MTT reagent (
      
      
      
      ) to each well. Incubate for 4h at 37°C.
    • Remove media and dissolve formazan crystals in

      
       DMSO.
      
  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism or similar).
    

References

  • Pokotylo, I. O., Zadorozhnii, P. V., Kiselev, V. V., & Kharchenko, A. V. (2023). A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Biointerface Research in Applied Chemistry. Link

  • Lomynoha, Y. R., et al. (2024).[3] Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI Molbank. Link

  • U.S. Environmental Protection Agency. (2000). Chloraniformethane - Substance Details. CompTox Chemicals Dashboard. Link

  • Dulude, H., Salvador, R., & Gallant, G. (1995). In vitro cytotoxicity and differential cellular sensitivity of derivatives of diamino acids. Anticancer Research. Link

Sources

Comparative

Pharmacodynamic Validation &amp; Comparative Profile: (1-Amino-2,2,2-trichloroethyl)formamide

This guide serves as a technical validation framework for (1-Amino-2,2,2-trichloroethyl)formamide , a structural analog of the sedative-hypnotic chloralformamide. Based on the chemical structure ( ) and the pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation framework for (1-Amino-2,2,2-trichloroethyl)formamide , a structural analog of the sedative-hypnotic chloralformamide.

Based on the chemical structure (


) and the pharmacophore of the trichloroethyl moiety, this compound functions as a masked prodrug  for 2,2,2-trichloroethanol (TCE) . Its mechanism relies on metabolic bioactivation to modulate the 

-aminobutyric acid type A (

) receptor.

Executive Technical Synthesis

(1-Amino-2,2,2-trichloroethyl)formamide is a gem-diamino derivative (specifically an


-formyl aminal) of chloral. Unlike its hydroxylated analog (Chloralformamide), the substitution of the hydroxyl group with a primary amine at the 

-carbon alters its hydrolytic stability and lipophilicity.

Core Mechanism: The compound acts as a GABAergic modulator via a two-step bioactivation pathway:

  • Hydrolytic/Enzymatic Cleavage: The molecule hydrolyzes (non-enzymatically in acidic gastric pH or enzymatically via amidases) to release Chloral (Trichloroacetaldehyde) .

  • Metabolic Reduction: Chloral is rapidly reduced by alcohol dehydrogenase (ADH) in the liver to 2,2,2-Trichloroethanol (TCE) .

  • Target Engagement: TCE binds to the transmembrane domain of the

    
     receptor (distinct from the benzodiazepine site), increasing chloride ion influx and inducing hyperpolarization.
    

This guide validates this MoA against established alternatives like Chloral Hydrate and Triclofos.

Mechanism of Action: The Bioactivation Pathway

To validate the MoA, one must prove the causality between the parent compound and the generation of TCE. The following diagram illustrates the requisite metabolic pathway and the point of pharmacological action.

Pathway Visualization

MoA_Pathway Parent (1-Amino-2,2,2-trichloroethyl) formamide Inter Intermediate: Chloral (Trichloroacetaldehyde) Parent->Inter Acid Hydrolysis (pH < 2) & Amidase Cleavage Byproduct Byproducts: Formamide + Ammonia Parent->Byproduct Active Active Metabolite: 2,2,2-Trichloroethanol (TCE) Inter->Active Alcohol Dehydrogenase (ADH) + NADH Target Target: GABA-A Receptor (Transmembrane Site) Active->Target Allosteric Modulation (Cl- Influx)

Caption: Figure 1. Bioactivation cascade converting the parent aminal prodrug into the active sedative agent TCE.

Comparative Performance Analysis

The primary justification for developing (1-Amino-2,2,2-trichloroethyl)formamide over existing agents lies in its physicochemical stability and gastric tolerability .

Benchmarking Table
Feature(1-Amino-...)formamideChloral HydrateChloralformamideTriclofos Sodium
Chemical Class

-Formyl Aminal
Gem-diol

-Formyl Hemiaminal
Phosphate Ester
Gastric Stability High (Aminals > Hemiacetals)Low (Rapid dissociation)ModerateHigh
Gastric Irritation Low (Masked aldehyde)High (Direct mucosal damage)ModerateLow
Onset of Action Delayed (Requires dual cleavage)RapidIntermediateDelayed
Active Metabolite Trichloroethanol (TCE)TCETCETCE
Primary Risk Ammonia release (minor)Gastric ulcersFormic acid releasePhosphate load

Key Insight: The "1-Amino" variant offers a theoretical stability advantage over Chloralformamide. The amino group creates a gem-diamine-like structure, which is generally more resistant to spontaneous hydrolysis than the hemiaminal (hydroxy) counterpart, potentially allowing for sustained release formulations.

Experimental Validation Protocols

To scientifically validate the MoA and performance claims, the following self-validating protocols are required. These move beyond simple observation to establishing mechanistic causality.

Experiment A: pH-Dependent Hydrolysis Kinetics (NMR)

Objective: Determine if the compound acts as a prodrug by measuring the rate of conversion to Chloral under physiological conditions.

  • Preparation: Dissolve 10 mM of (1-Amino-2,2,2-trichloroethyl)formamide in deuterated buffers (pH 1.2, 4.5, and 7.4) containing 10% DMSO-

    
    .
    
  • Acquisition: Perform time-lapse

    
    H-NMR spectroscopy at 37°C every 15 minutes for 4 hours.
    
  • Marker Tracking: Monitor the disappearance of the methine proton doublet (

    
    ) and the appearance of the aldehyde proton of chloral (
    
    
    
    ppm).
  • Validation Criteria:

    • Pass: Rapid hydrolysis at pH 1.2 (Simulated Gastric Fluid) > pH 7.4. This confirms "stomach-activation" potential.

    • Fail: No hydrolysis at pH 1.2 implies the compound is too stable to act as a prodrug.

Experiment B: In Vitro Metabolic Conversion (Liver Microsomes)

Objective: Confirm the recruitment of ADH/ALDH enzymes for bioactivation to TCE.

  • System: Incubate compound (1

    
    M) with pooled human liver microsomes (HLM) and S9 fraction.
    
  • Cofactors: Supplement with NADH/NADPH regenerating system.

  • Inhibition Control: Run parallel arm with 4-Methylpyrazole (ADH inhibitor) and Disulfiram (ALDH inhibitor).

  • Analysis: LC-MS/MS quantification of 2,2,2-Trichloroethanol (TCE).

  • Causality Check: If TCE production is blocked by 4-Methylpyrazole, the MoA via the alcohol dehydrogenase pathway is validated.

Experiment C: Electrophysiological Confirmation (Patch Clamp)

Objective: Verify that the active metabolite (and not the parent) modulates GABA currents.

  • Cell Line: HEK293 cells stably expressing

    
     GABA_A receptors.
    
  • Protocol: Whole-cell patch clamp recording at -60 mV holding potential.

  • Application Sequence:

    • Apply GABA (

      
      ) alone.
      
    • Apply GABA + Parent Compound (1-Amino...).

    • Apply GABA + Pre-hydrolyzed Compound (mimicking stomach transit).

  • Expected Outcome: The Parent Compound should show minimal potentiation compared to the Pre-hydrolyzed fraction (which contains TCE). This confirms the prodrug status.

Workflow Visualization

The following diagram outlines the logical flow for the validation experiments described above.

Validation_Workflow cluster_0 Physicochemical Validation cluster_1 Metabolic Validation cluster_2 Functional Validation Start Test Compound: (1-Amino-2,2,2-trichloroethyl)formamide Exp1 Exp A: NMR Hydrolysis (pH 1.2 vs 7.4) Start->Exp1 Exp2 Exp B: Microsomal Incubation (+/- ADH Inhibitors) Start->Exp2 Exp3 Exp C: Patch Clamp (HEK293 GABA-A) Start->Exp3 Result1 Output: Rate of Chloral Release Exp1->Result1 Result2 Output: TCE Quantitation Result1->Result2 Substrate Availability Exp2->Result2 Result3 Output: Cl- Current Potentiation Result2->Result3 Active Metabolite Confirmation Exp3->Result3

Caption: Figure 2. Integrated experimental workflow for validating the prodrug mechanism and receptor activity.

References

  • Kiametis, A. S., et al. (2018). "Atomistic Model for Simulations of the Sedative Hypnotic Drug 2,2,2-Trichloroethanol." ACS Omega, 3(11), 15916–15923. (Validates the binding of the TCE metabolite to lipid interfaces and protein targets).

  • US EPA. "Formamide, N-(2,2,2-trichloro-1-((3,4-dichlorophenyl)amino)ethyl)- Substance Details.

  • PubChem. "N-(2,2,2-Trichloro-1-hydroxyethyl)formamide (Chloralformamide).

  • Vo-Quang, Y., et al. (1986). "(beta-Chloro-alpha-aminoethyl)phosphonic acids as inhibitors of alanine racemase."[1] Journal of Medicinal Chemistry. (Demonstrates the bioactivity of alpha-amino trichloroethyl pharmacophores).

  • Breckenridge, A., et al. "Metabolism of chloral hydrate to trichloroethanol in man." Clinical Pharmacology & Therapeutics.

Sources

Validation

reproducibility of experiments involving (1-Amino-2,2,2-trichloroethyl)formamide

Title : Reproducibility and Optimization of (1-Amino-2,2,2-trichloroethyl)formamide Synthesis: A Comparative Methodological Guide Introduction (1-Amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2) is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Reproducibility and Optimization of (1-Amino-2,2,2-trichloroethyl)formamide Synthesis: A Comparative Methodological Guide

Introduction (1-Amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2) is a highly versatile, nitrogen-rich building block utilized extensively in the synthesis of complex heterocycles, including 1,3,5-oxadiazines and dibenzo[b,f]azepine-based anticonvulsants[1][2]. For drug development professionals and synthetic chemists, the reproducible installation of the


-amino group adjacent to a bulky, electron-withdrawing trichloromethyl moiety presents a significant thermodynamic and kinetic challenge. Direct amination of the hydroxyl precursor frequently fails due to competing elimination pathways. This guide provides an objective comparison of synthetic alternatives, detailing a self-validating biphasic protocol that maximizes yield and purity.

Mechanistic Causality: Overcoming Steric and Electronic Barriers The synthesis of (1-Amino-2,2,2-trichloroethyl)formamide necessitates the transformation of N-(2,2,2-trichloro-1-hydroxyethyl)formamide (chloral formamide)[3]. The hydroxyl group is a poor leaving group, and the adjacent


 group severely destabilizes any potential carbocation intermediate, rendering 

pathways impossible. Furthermore, harsh basic conditions promote the elimination of HCl, leading to unwanted imine derivatives.

To bypass these barriers, a two-step sequence is employed:

  • Activation : Conversion of the hydroxyl group to a highly reactive

    
    -chloro intermediate using a halogenating agent.
    
  • Biphasic Amination : Nucleophilic substitution using aqueous ammonia in a non-nucleophilic organic solvent[2].

SynthesisPathway A Chloral Formamide (Hydroxyl Precursor) B SOCl2 / CCl4 Reflux 1.5-3h A->B Chlorination C α-Chloro Intermediate Highly Reactive B->C -SO2, -HCl D Aq. NH3 (25%) MTBE Biphasic C->D Amination E (1-Amino-2,2,2-trichloroethyl) formamide D->E Substitution

Synthetic workflow of (1-Amino-2,2,2-trichloroethyl)formamide from chloral formamide.

Comparative Analysis of Synthetic Alternatives When scaling up the synthesis of


-amino carboxamides, the choice of halogenating agent and amination conditions drastically impacts the environmental factor (E-factor) and product purity. Below is an objective comparison of three distinct synthetic strategies.
ParameterMethod A: SOCl₂ / Aq. NH₃ (Biphasic)Method B: POCl₃ / NH₃(g) (Anhydrous)Method C: Direct Amination (Mitsunobu)
Yield (%) 82 - 89%~65%< 20%
Purity (HPLC) > 95%~85%< 50%
Reaction Time 2 - 3.5 hours5 - 6 hours> 12 hours
Primary Impurity Hydrolyzed precursor (<2%)Elimination products (Imines)Unreacted starting material
E-Factor Moderate (Aqueous waste)High (Phosphate waste)Very High (Ph₃PO byproduct)
Scalability ExcellentModerate (Exothermic risks)Poor (Cost prohibitive)

Method A (the biphasic


/

route) is the superior choice. The use of Methyl tert-butyl ether (MTBE) as the solvent in the amination step is the critical success factor. MTBE is non-nucleophilic (unlike ethanol, which would compete to form an ether) and water-immiscible. This creates a biphasic system that moderates the reaction rate of

, preventing over-alkylation while stabilizing the highly reactive

-chloro intermediate against hydrolytic reversion[1][2].

Self-Validating Experimental Protocol The following protocol is engineered for reproducibility, incorporating in-process controls to ensure self-validation at each stage.

Step 1: Chlorination (Activation)

  • Preparation : Suspend 10 mmol of N-(2,2,2-trichloro-1-hydroxyethyl)formamide in 25 mL of anhydrous

    
     (or trifluorotoluene as a greener alternative). Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of 
    
    
    
    .
  • Reagent Addition : Add 12 mmol of Thionyl Chloride (

    
    ) dropwise at room temperature.
    
  • Reflux : Heat the mixture to reflux. Maintain reflux for 1.5 to 3 hours. Self-Validation: The reaction is complete when the evolution of gaseous byproducts (

    
     and HCl) completely ceases. This gas expulsion thermodynamically drives the equilibrium forward, ensuring complete conversion[2].
    
  • Concentration : Cool the reaction mass and evaporate the solvent under reduced pressure. Treat the dry residue with 10 mL of hexane to precipitate the

    
    -chloro intermediate, then filter.
    

Step 2: Biphasic Amination

  • Solvent Exchange : Immediately dissolve the highly reactive dry mass in 15 mL of MTBE. Causality: Immediate processing prevents atmospheric moisture from hydrolyzing the chloride back to the starting material.

  • Amination : Cool the solution to 0–5 °C. Add 2 mL of an aqueous ammonia solution (25%) dropwise.

  • Maturation : Stir vigorously for 15 minutes at 0 °C, then remove the ice bath and stir for an additional 30 minutes at room temperature.

  • Workup & Purification : Separate the ethereal layer. The aqueous layer can be extracted once with 5 mL of MTBE. Combine the organic layers, dry over anhydrous

    
    , and evaporate. Recrystallize the crude product from a 1:1 mixture of benzene and hexane to yield pure (1-Amino-2,2,2-trichloroethyl)formamide[2].
    

Downstream Application Reproducibility The validated (1-Amino-2,2,2-trichloroethyl)formamide is primed for downstream cyclization. For instance, reacting this intermediate with aroyl isothiocyanates yields thioureas, which undergo desulfurization and cyclization in the presence of N,N'-Dicyclohexylcarbodiimide (DCC) to form biologically active 1,3,5-oxadiazines[2][4].

Downstream A (1-Amino-2,2,2-trichloroethyl) formamide C Thiourea Intermediate A->C Nucleophilic Addition + B B Aroyl Isothiocyanate MeCN, r.t. B->C D DCC (Desulfurization) MeCN, Reflux C->D Cyclization E 1,3,5-Oxadiazine Derivative (Target Heterocycle) D->E -H2S

Downstream cyclization of the amino intermediate into 1,3,5-oxadiazine derivatives.

By strictly controlling the biphasic interface during amination and utilizing the thermodynamic driving force of gas evolution during chlorination, researchers can reliably synthesize this critical intermediate, ensuring high fidelity in subsequent drug discovery workflows.

  • A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis of Potential Anticonvulsants Based on Chloral Hydrate. Ukrainian State University of Chemical Technology. Available at: [Link]

  • N-(2,2,2-Trichloro-1-hydroxyethyl)formamide. PubChem, National Center for Biotechnology Information. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Disposal of (1-Amino-2,2,2-trichloroethyl)formamide

The following technical guide details the proper disposal procedures for (1-Amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2). This protocol is designed for Senior Researchers and Safety Officers, prioritizing chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for (1-Amino-2,2,2-trichloroethyl)formamide (CAS: 53654-73-2). This protocol is designed for Senior Researchers and Safety Officers, prioritizing chemical stability, regulatory compliance (RCRA/EPA), and personnel safety.

Part 1: Executive Chemical Profile & Hazard Logic

Identity & Classification

  • Chemical Name: (1-Amino-2,2,2-trichloroethyl)formamide[1]

  • CAS Number: 53654-73-2[1]

  • Molecular Formula:

    
    [1]
    
  • Waste Classification: Halogenated Organic / Toxic .

    • Note: While not always explicitly listed under a specific "U" or "P" code depending on jurisdiction, it must be treated as a Characteristic Hazardous Waste due to toxicity and halogen content.

The "Why" Behind the Protocol (Causality) To dispose of this compound safely, one must understand its degradation mechanism. This molecule is a chlorinated aminal (a geminal diamine derivative).

  • Hydrolytic Instability: In the presence of water (especially acidic/basic conditions), the C-N bonds at the geminal position are labile.

    • Mechanism:[2] Hydrolysis yields Chloral (Trichloroacetaldehyde) , Formamide, and Ammonia.

    • Risk:[3][4] Chloral is a potent sedative and toxic agent. Uncontrolled hydrolysis in a waste container can release toxic vapors and create a secondary hazardous waste stream.

  • Thermal Decomposition: Upon incineration or heating, the trichloromethyl group (

    
    ) releases Hydrogen Chloride (HCl)  and potentially Phosgene (
    
    
    
    ) under oxygen-starved conditions. This mandates the use of incinerators with specific scrubbers.[5]
Quantitative Hazard Summary
PropertyValue/StatusOperational Implication
Physical State Solid (Crystalline)minimize dust generation; use antistatic liners.
Water Reactivity Slow HydrolysisKeep Dry. Do not dispose of in aqueous waste streams.
Combustion Byproducts HCl, NOx, CO,

Requires High-Temp Incineration (Rotary Kiln) with caustic scrubber.
Incompatibility Strong Bases, OxidizersSegregation Critical. Bases can induce dehydrochlorination (explosive/violent).

Part 2: Operational Disposal Workflow

Directive: Do not mix this chemical with general organic solvents or aqueous waste. Follow this dedicated stream.

Phase 1: Pre-Disposal Stabilization & Segregation

Objective: Prevent in-situ formation of Chloral or exothermic polymerization.

  • Segregation:

    • Strictly Isolate from Strong Bases (e.g., NaOH, KOH). Reaction with bases can strip HCl, leading to the formation of unstable dichloro-intermediates or explosive decomposition.

    • Isolate from Aqueous Acids to prevent rapid hydrolysis.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers with Teflon-lined caps.

    • Prohibited: Do not use metal containers (corrosion risk from potential HCl off-gassing).

Phase 2: Collection & Labeling

Protocol:

  • Solid Waste: Place the solid substance in a primary container (glass vial or jar). Place this primary container inside a secondary HDPE waste pail lined with a 6-mil polyethylene bag.

  • Solution Waste: If the material is dissolved (e.g., in DMSO or Methanol), collect in a dedicated "Halogenated Solvent" carboy.

    • Critical: Ensure water content in the solvent waste is <1% to minimize hydrolysis.

  • Labeling:

    • Label clearly: "HAZARDOUS WASTE - TOXIC - HALOGENATED" .

    • Chemical Constituents: "(1-Amino-2,2,2-trichloroethyl)formamide".[1]

    • Hazard Checks: [x] Toxic [x] Irritant.[6]

Phase 3: Final Disposal (Destruction)

Authorized Method: High-Temperature Incineration.

  • Process: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for halogenated organics .

  • Technology: Rotary Kiln Incineration at >1000°C.

  • Reasoning: This temperature is required to break the C-Cl bonds completely. The facility must have a wet scrubber system to neutralize the massive volume of HCl gas generated.

Part 3: Visualization of Safety Logic

Diagram 1: Degradation & Hazard Pathway

This diagram illustrates why water and bases must be avoided during storage and disposal.

HazardPathway Compound (1-Amino-2,2,2-trichloroethyl)formamide (Parent Compound) Chloral Chloral (Trichloroacetaldehyde) [TOXIC/SEDATIVE] Compound->Chloral Hydrolysis Ammonia Ammonia (NH3) Compound->Ammonia Formamide Formamide Compound->Formamide Decomp Dehydrochlorination (Violent Reaction/Explosion Risk) Compound->Decomp Reaction with Base Water + H2O / Acid Water->Compound Base + Strong Base Base->Compound

Caption: Hydrolytic and chemical instability pathways necessitating strict segregation from aqueous acids and strong bases.[7]

Diagram 2: Disposal Decision Tree

A self-validating workflow to ensure correct handling based on the state of the matter.

DisposalWorkflow Start Waste Identification: (1-Amino-2,2,2-trichloroethyl)formamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution StateCheck->Liquid SolidPack Double Bag in HDPE Pail Label: TOXIC SOLID Solid->SolidPack LiquidCheck Solvent Type? Liquid->LiquidCheck Final Ship to TSDF for Rotary Kiln Incineration SolidPack->Final HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated (e.g., MeOH, DMSO) LiquidCheck->NonHaloSolv CombineHalo Combine in 'Halogenated Waste' Carboy HaloSolv->CombineHalo Segregate Segregate as 'High Halogen' Content Stream NonHaloSolv->Segregate Contains >2% Halogen CombineHalo->Final Segregate->Final

Caption: Operational decision tree for segregating solid vs. liquid waste streams to ensure compliance with halogenated waste protocols.

Part 4: Emergency Procedures

Spill Management In the event of a spill, immediate action is required to prevent exposure to dust or hydrolysis products.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is aerosolized, use a P95 or N95 respirator.

  • Containment:

    • Solids: Do not sweep dry. Cover with a damp (not wet) paper towel to suppress dust, or use a HEPA vacuum dedicated to hazardous chemicals.

    • Liquids: Absorb with an inert material (Vermiculite or Sand). Do not use combustible materials like sawdust.[8]

  • Decontamination: Clean the area with a mild detergent. Collect all cleanup materials into the hazardous waste container labeled for halogenated solids.

References

  • PubChem. (n.d.). N-(2,2,2-Trichloro-1-hydroxyethyl)formamide (Chloral Formamide) - Structural Analog Analysis. National Library of Medicine. Retrieved from [Link][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management: Solvents and Halogenated Organics. Retrieved from [Link]

Sources

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